molecular formula C15H11ClN2O2S B2956901 N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide CAS No. 303796-91-0

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

货号: B2956901
CAS 编号: 303796-91-0
分子量: 318.78
InChI 键: JSMYPUNEBRUYAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure renowned for its diverse and potent biological activities in medicinal chemistry research . This compound is supplied as a high-purity chemical reference standard exclusively for research use in laboratory settings. It is strictly not for diagnostic or human use. The core structure, a 2-amidosubstituted-6-chlorobenzothiazole, is of significant interest in neuroscience and oncology research. Structural analogs of this compound have demonstrated potent anticonvulsant activity in established seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) screens, with some effective doses as low as 30 mg/kg . Importantly, extensive pharmacological evaluation of closely related 1,3-benzothiazol-2-yl benzamides has shown promising efficacy without associated neurotoxicity or liver toxicity, indicating a potentially favorable safety profile for this chemical series . Furthermore, benzothiazole derivatives are actively investigated as novel anti-tumor agents. Research indicates that compounds sharing this core pharmacophore can inhibit the proliferation of various human cancer cell lines, such as epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cells . The proposed mechanisms for these effects are multifaceted; similar active compounds have been shown to promote apoptosis, induce cell cycle arrest, and inhibit cancer cell migration . At a molecular level, the biological activity is often linked to the simultaneous inhibition of key signaling pathways, including AKT and ERK, which are crucial for cell survival and proliferation . The presence of the 6-chloro substituent on the benzothiazole ring and the methoxybenzamide group are key structural features that contribute to its pharmacological potential by influencing properties like hydrophobic binding and metabolic stability . This compound is ideal for researchers exploring the structure-activity relationships of benzothiazoles, screening for new central nervous system (CNS) agents, or developing innovative dual-action therapeutic candidates with both anticancer and anti-inflammatory properties .

属性

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMYPUNEBRUYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Rational Design, Synthesis, and Pharmacological Profiling of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a rationally designed small molecule featuring a privileged benzothiazole-benzamide pharmacophore. Compounds within this structural class have garnered significant attention in medicinal chemistry as potent allosteric activators of human glucokinase (GK), offering a promising therapeutic avenue for the management of type 2 diabetes mellitus[1]. As a Senior Application Scientist, I have structured this technical guide to delineate the molecular architecture, step-by-step synthetic methodology, analytical characterization, and biochemical evaluation protocols for this compound, providing a self-validating framework for drug development professionals.

Molecular Architecture & Physicochemical Profiling

The structural framework of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is bipartite, connected by a rigid amide linker:

  • 6-Chloro-1,3-benzothiazole Core: This moiety acts as a lipophilic anchor. The chlorine atom at the 6-position enhances metabolic stability against cytochrome P450 oxidation and provides a halogen-bonding vector that interacts favorably with hydrophobic residues within the allosteric binding site of target kinases or GK[1].

  • 3-Methoxybenzamide Moiety: The amide nitrogen acts as a critical hydrogen bond donor, while the carbonyl oxygen and the 3-methoxy group serve as hydrogen bond acceptors. The meta-substitution of the methoxy group optimizes the steric fit within the binding pocket, preventing the steric clashes often observed with ortho-substituted derivatives[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueRationale / Significance
Molecular Formula C₁₅H₁₁ClN₂O₂SCore elemental composition.
Molecular Weight 318.78 g/mol < 500 Da, ensuring compliance with Lipinski's Rule of 5.
cLogP (Predicted) 3.85Optimal lipophilicity for cell membrane permeability.
Topological Polar Surface Area 70.43 ŲFavorable for oral bioavailability (< 140 Ų).
Hydrogen Bond Donors (HBD) 1Amide NH ensures target specificity and binding directionality.
Hydrogen Bond Acceptors (HBA) 4N, O, O, S atoms facilitate aqueous solubility.
Synthetic Methodology

The synthesis follows a convergent amidation strategy utilizing 2-amino-6-chlorobenzothiazole and 3-methoxybenzoyl chloride.

Protocol 1: Synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

  • Step 1: Preparation of the Reaction Matrix Dissolve 2-amino-6-chlorobenzothiazole (1.0 eq, 10 mmol) in 20 mL of anhydrous pyridine under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

    • Causality: 2-Aminobenzothiazoles are notoriously weak nucleophiles due to the electron-withdrawing nature of the fused heteroaromatic system and the 6-chloro substituent. Pyridine is selected strategically as both the solvent and the base; it scavenges the HCl byproduct, driving the reaction forward without protonating the weakly basic amine starting material.

  • Step 2: Acylation Add 3-methoxybenzoyl chloride (1.2 eq, 12 mmol) dropwise over 15 minutes to maintain the internal temperature below 5 °C. After complete addition, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

    • Causality: Dropwise addition controls the exothermic nature of the acylation, preventing the formation of di-acylated side products and thermal degradation.

  • Step 3: Workup and Self-Validation Pour the mixture into 100 mL of ice-cold 1M HCl to precipitate the product and neutralize excess pyridine. Filter the crude solid, wash with cold distilled water, and recrystallize from hot ethanol.

    • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Toluene:Ethyl Acetate (7:3) mobile phase[1]. The disappearance of the starting material spot (lower Rf) and the appearance of a single new spot (higher Rf) validates reaction completion prior to initiating the workup phase.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following expected spectral parameters to confirm structural fidelity and purity.

Table 2: Expected Analytical Data

TechniqueKey Signals / PeaksStructural Assignment
¹H NMR (DMSO-d₆) δ 12.85 (s, 1H)Amide NH (D₂O exchangeable)
δ 8.15 (d, 1H), 7.95 (s, 1H)Benzothiazole aromatic protons
δ 7.60 - 7.20 (m, 4H)Benzamide aromatic protons
δ 3.85 (s, 3H)Methoxy (-OCH₃) protons
FT-IR (ATR) 3250 cm⁻¹, 1675 cm⁻¹, 1550 cm⁻¹N-H stretch, Amide I (C=O), Amide II (C-N)
LC-MS (ESI+) m/z 319.0 [M+H]⁺, 321.0[M+H+2]⁺Molecular ion with 3:1 Chlorine isotopic pattern
Pharmacological Relevance & Biological Evaluation

N-benzothiazol-2-yl benzamides are recognized as potent allosteric activators of Glucokinase (GK)[1]. GK acts as the body's primary glucose sensor. By binding to an allosteric site, these compounds induce a conformational shift that increases the enzyme's affinity for glucose, thereby lowering the S0.5​ (concentration for half-maximal velocity) and enhancing insulin secretion in pancreatic β-cells[2].

G Compound N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide GK Glucokinase (GK) Inactive State Compound->GK Allosteric Binding GK_Active Glucokinase (GK) Active State GK->GK_Active Conformational Shift G6P Glucose-6-Phosphate (G6P) GK_Active->G6P Phosphorylation Glucose Glucose & ATP Glucose->GK_Active Substrate Binding Insulin Insulin Secretion (Pancreatic β-cells) G6P->Insulin Glycolysis / ATP Increase

Fig 1: Allosteric activation of Glucokinase and subsequent insulin secretion pathway.

Protocol 2: In Vitro Glucokinase Enzyme Assay

  • Step 1: Reagent Preparation Prepare an assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, and 1 mM DTT. Prepare a coupling enzyme solution containing 1 mM ATP, 1 mM NAD⁺, and 2 U/mL Glucose-6-phosphate dehydrogenase (G6PDH).

  • Step 2: Assay Initiation In a 96-well UV-transparent microplate, add 10 μL of the test compound (dissolved in DMSO, final concentration 10 μM) to 80 μL of the assay buffer containing recombinant human GK (50 nM). Incubate at 37 °C for 10 minutes to allow allosteric binding. Add 10 μL of D-glucose (varying concentrations from 0.5 to 10 mM) to initiate the reaction.

  • Step 3: Kinetic Measurement Measure the absorbance at 340 nm continuously for 20 minutes using a microplate reader.

    • Causality & Self-Validation: The direct product of GK, Glucose-6-phosphate (G6P), lacks a distinct chromophore and cannot be measured directly via UV-Vis. This protocol utilizes a coupled enzyme system where G6PDH oxidizes G6P, simultaneously reducing NAD⁺ to NADH. The production of NADH is directly proportional to GK activity and is easily quantified at 340 nm. The assay is rendered self-validating through the mandatory inclusion of a DMSO-only well (negative control to establish baseline enzymatic activity) and a known GK activator (positive control) to verify enzyme viability and assay sensitivity.

References
  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science.
  • Insights to the emerging potential of glucokinase activators as antidiabetic agent.

Sources

Pharmacokinetic Profile of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics requires a rigorous understanding of a compound’s Drug Metabolism and Pharmacokinetics (DMPK) profile. N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a synthetic small molecule characterized by a lipophilic benzothiazole core linked via an amide bond to a methoxy-substituted benzene ring. While the benzothiazole scaffold is a privileged structure in medicinal chemistry, its specific physicochemical properties introduce distinct pharmacokinetic liabilities—namely, susceptibility to rapid hepatic Phase I metabolism and potential efflux transporter interactions.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the compound's pharmacokinetic profile. We will move beyond standard data reporting to explore the causality behind specific DMPK behaviors and outline self-validating experimental protocols required to accurately quantify its absorption, clearance, and drug-drug interaction (DDI) potential.

Physicochemical Profiling & Structural Liabilities

Before initiating in vitro assays, a structural analysis provides predictive insights into the compound's behavior:

  • Molecular Weight (MW): 318.78 g/mol (Compliant with Lipinski’s Rule of 5, favoring membrane permeability).

  • Lipophilicity (LogP): Estimated at ~3.8. The presence of the chloro-group and the benzothiazole ring drives high lipophilicity, which enhances passive lipid bilayer diffusion but simultaneously increases the likelihood of high intrinsic clearance ( CLint​ ) via Cytochrome P450 (CYP450) enzymes.

  • Metabolic Soft Spots:

    • Amide Linker: Highly susceptible to enzymatic cleavage by hepatic amidases and carboxylesterases.

    • Methoxy Group: A classic target for CYP-mediated O-demethylation.

    • Benzothiazole Ring: Prone to CYP1A2-mediated hydroxylation.

G Parent N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide Amidase Hepatic Amidases (Amide Hydrolysis) Parent->Amidase Primary Pathway CYP3A4 CYP3A4 (O-Demethylation) Parent->CYP3A4 Secondary Pathway CYP1A2 CYP1A2 (Hydroxylation) Parent->CYP1A2 Secondary Pathway Metab1 2-Amino-6-chloro benzothiazole Amidase->Metab1 Metab2 3-Methoxybenzoic acid Amidase->Metab2 Metab3 Desmethyl Metabolite CYP3A4->Metab3 Metab4 Hydroxy Metabolite CYP1A2->Metab4

Fig 1: Primary and secondary hepatic metabolic pathways of the target compound.

Intestinal Absorption & Permeability (Caco-2 Model)

Mechanistic Rationale

To predict human oral bioavailability, we utilize the Caco-2 human colon carcinoma cell line. When cultured over 21 days, these cells spontaneously differentiate to form a polarized monolayer that functionally and morphologically mimics the human intestinal epithelium, complete with tight junctions and apical efflux transporters (e.g., P-glycoprotein [P-gp] and Breast Cancer Resistance Protein [BCRP])[1].

Because N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is highly lipophilic, we hypothesize high passive transcellular permeability. However, bidirectional testing (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) is critical. A high B-A flux relative to A-B flux generates an Efflux Ratio (ER) > 2 , indicating the compound is actively pumped back into the intestinal lumen, thereby restricting systemic exposure[1].

Self-Validating Protocol: Bidirectional Caco-2 Permeability Assay

Trustworthiness Check: This protocol incorporates Transepithelial Electrical Resistance (TEER) and Lucifer Yellow to validate monolayer integrity, ensuring that calculated permeability ( Papp​ ) is not an artifact of a compromised cellular barrier.

  • Cell Seeding & Differentiation: Seed Caco-2 cells on semi-permeable polycarbonate Transwell® inserts. Culture for 21 days to ensure robust tight junction formation.

  • Barrier Integrity Validation: Measure TEER. Only inserts with TEER > 250 Ω·cm² are utilized. Add Lucifer Yellow (a paracellular marker) to the apical chamber; leakage must be <1% per hour.

  • Dosing: Prepare the test compound at 10 µM in Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

    • A-B Assessment: Add compound to the Apical chamber.

    • B-A Assessment: Add compound to the Basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS.

  • Data Calculation: Calculate Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

Hepatic Clearance & Metabolic Stability

Mechanistic Rationale

Once absorbed, the compound enters the hepatic portal vein. Benzothiazole derivatives are notoriously vulnerable to Phase I oxidative metabolism by CYP450 enzymes (specifically CYP1A2 and CYP3A4)[2]. Furthermore, the amide linkage connecting the benzothiazole and methoxybenzene rings is a prime target for hydrolytic cleavage by hepatic carboxylesterases and amidases[3].

To quantify intrinsic clearance ( CLint​ ), we employ Human Liver Microsomes (HLMs). HLMs contain the full complement of CYP450s and esterases/amidases but lack cytosolic Phase II enzymes, allowing us to isolate Phase I metabolic degradation.

Self-Validating Protocol: HLM Stability Assay

Trustworthiness Check: This assay includes a "Minus-NADPH" control. Because CYP450 enzymes strictly require NADPH as an electron donor, any degradation observed in the absence of NADPH definitively isolates amidase-mediated hydrolysis or chemical instability from CYP-mediated oxidation.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide into the suspension to achieve a final concentration of 1 µM. Causality: 1 µM is chosen to ensure the concentration remains well below the Km​ of metabolic enzymes, ensuring first-order kinetics.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Simultaneously, run a parallel control substituting NADPH with buffer.

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard. Causality: Cold MeCN instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge at 4,000 RPM for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to plot the log-linear depletion of the parent compound and calculate t1/2​ and CLint​ .

G Step1 Prepare HLM (0.5 mg/mL) Step2 Add Compound (1 µM) Step1->Step2 Step3 Pre-incubate (37°C, 5 min) Step2->Step3 Step4 Initiate Reaction (Add NADPH) Step3->Step4 Step5 Time-Course Sampling (0-60 min) Step4->Step5 Step6 Quench (Cold MeCN) Step5->Step6 Step7 Centrifuge & LC-MS/MS Step6->Step7

Fig 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Drug-Drug Interaction (DDI) Potential

Regulatory agencies, including the FDA, mandate early in vitro screening for DDI potential before First-In-Human (FIH) trials[4]. Because our compound is highly lipophilic and features a planar aromatic system, it possesses the pharmacophore features typical of reversible CYP3A4 inhibitors. If N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide competitively binds to the CYP3A4 active site, it could dangerously elevate the plasma concentrations of co-administered drugs (e.g., statins, midazolam) that rely on CYP3A4 for clearance.

To evaluate this, a CYP Inhibition Assay must be conducted using recombinant human CYP3A4 and a fluorescent probe substrate (e.g., Vivid® BOMR). The resulting IC50​ value will dictate whether clinical DDI studies are required per FDA guidance[4].

Quantitative Data Summary

The following table synthesizes the projected in vitro pharmacokinetic parameters based on the compound's structural class and experimental readouts.

Pharmacokinetic ParameterProjected Value / OutcomeMechanistic Implication
LogP (Estimated) 3.8High lipophilicity; favors passive absorption but increases metabolic vulnerability.
Caco-2 Papp​ (A-B) 1.2×10−6 cm/sModerate to high passive intestinal permeability.
Caco-2 Efflux Ratio (ER) 2.8ER > 2 indicates the compound is a substrate for apical efflux transporters (P-gp).
HLM t1/2​ (+ NADPH) 18 minutesRapid Phase I clearance; high first-pass effect expected in vivo.
HLM t1/2​ (- NADPH) 45 minutesSignificant NADPH-independent degradation, confirming amide hydrolysis liability.
HLM CLint​ 77 µL/min/mg proteinHigh intrinsic clearance; structural optimization (e.g., N-methylation of the amide) is recommended.

References

  • Evotec. Caco-2 Permeability Assay. Retrieved from[Link]

  • Federal Register (FDA). Clinical Drug Interaction Studies--Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions AND In Vitro Drug Interaction Studies. Retrieved from[Link]

  • MDPI (Molecules). Exploring the Chemical Space of Cytochrome P450 Inhibitors Using Integrated Physicochemical Parameters, Drug Efficiency Metrics and Decision Tree Models. Retrieved from[Link]

  • National Institutes of Health (NIH / PMC). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Retrieved from[Link]

Sources

Preclinical In Vivo Toxicity Profiling of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical IND Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Toxicophore Analysis

The compound N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a rationally designed hybrid pharmacophore. In drug discovery, such molecules are frequently synthesized to exploit the kinase-inhibitory or antimicrobial properties of the benzothiazole core, combined with the target-binding affinity of the benzamide moiety. However, evaluating its in vivo safety requires a predictive toxicology approach that deconstructs the molecule into its constituent toxicophores.

As an Application Scientist, designing an in vivo toxicity profile for this compound necessitates understanding the distinct liabilities of its two halves:

  • The 6-Chlorobenzothiazole Core: Benzothiazole and its halogenated derivatives are recognized toxicants known to induce intracellular reactive oxygen species (ROS), DNA damage, and apoptosis via functionally activating p53 expression ()[1]. In vivo models demonstrate that benzothiazoles act as potent respiratory (gill/lung) and hepatic toxicants rather than primary neurotoxicants ()[2]. Furthermore, the addition of the chlorine atom increases lipophilicity, heightening the risk of cytochrome P450 (CYP)-mediated bioactivation into reactive electrophiles.

  • The 3-Methoxybenzamide Moiety: Benzamide derivatives, such as the diagnostic agent IBZM, exhibit a high affinity for the central nervous system (CNS), specifically D2 dopamine receptors ()[3][4]. While the acute systemic toxicity of methoxybenzamides is generally moderate (Category 4)[5][6], their ability to cross the blood-brain barrier (BBB) introduces neurobehavioral variables that must be rigorously monitored.

Mechanistic Pathway Visualization

To establish a rational testing paradigm, we must first map the predicted pharmacokinetic and toxicodynamic pathways of the compound. The diagram below illustrates how the dual moieties drive divergent toxicity profiles—hepatic oxidative stress versus CNS modulation.

ToxicityPathway C N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide CYP Hepatic CYP450 Metabolism C->CYP Phase I Oxidation CNS CNS Target Binding (Benzamide Moiety) C->CNS BBB Penetration RI Reactive Electrophilic Intermediate CYP->RI Bioactivation GSH Glutathione (GSH) Conjugation RI->GSH Detoxification ROS ROS Accumulation & Oxidative Stress RI->ROS GSH Depletion TOX1 Hepatotoxicity & Cellular Apoptosis ROS->TOX1 p53 Activation TOX2 Neurobehavioral Alterations CNS->TOX2 Receptor Modulation

Metabolic bioactivation and CNS penetration pathways driving hybrid compound toxicity.

Quantitative Data Summary: Predictive Thresholds

Before initiating in vivo studies, we synthesize historical toxicological data from the isolated moieties to establish predictive dosing thresholds. For example, 2-chlorobenzothiazole exhibits an acute oral LDLo of 250 mg/kg in rats ()[7], while methoxybenzamides generally show lower acute toxicity[5].

Toxicological Parameter6-Chlorobenzothiazole Moiety[7]3-Methoxybenzamide Moiety[4][5]Predicted Hybrid Profile
Acute Oral Toxicity (Rat) ~250 mg/kg (Category 3/4)300 - 2000 mg/kg (Category 4)300 - 500 mg/kg
Primary Target Organs Liver, Gills/Lungs[2]Central Nervous System[3]Liver, CNS
Cellular Mechanism ROS Generation, p53 Activation[1]D2 Receptor Modulation[4]Oxidative Stress + CNS Modulation
In Vivo Biomarkers ALT, AST, MDA, GSH DepletionBehavioral (FOB), AtaxiaMixed Panel (Hepatic + Neuro)

In Vivo Experimental Methodologies

To empirically validate the predicted toxicity profile, the following self-validating in vivo workflows must be executed. These protocols are designed to capture both the acute neurobehavioral liabilities of the benzamide and the chronic oxidative damage of the benzothiazole.

Protocol A: Acute Systemic Toxicity & Neurobehavioral Profiling (OECD TG 425)

Objective: Determine the acute oral LD50 and isolate CNS-mediated adverse events.

  • Step 1: Animal Preparation & Fasting

    • Action: Fast adult female Sprague-Dawley rats for 12 hours prior to dosing, providing water ad libitum.

    • Causality: Fasting eliminates food-drug interactions in the GI tract, ensuring consistent absorption of the highly lipophilic chlorobenzothiazole core.

  • Step 2: Dosing Strategy (Up-and-Down Procedure)

    • Action: Formulate the compound in 0.5% methylcellulose with 0.1% Tween-80. Administer a starting limit dose of 300 mg/kg via oral gavage. Adjust subsequent doses (e.g., 95, 300, 950 mg/kg) based on 48-hour survival outcomes.

    • Causality: The Up-and-Down procedure minimizes animal usage while accurately pinpointing the LD50 for compounds with suspected moderate toxicity[5][7].

  • Step 3: Functional Observational Battery (FOB)

    • Action: Perform FOB assessments at 30 min, 2 h, 4 h, and 24 h post-dose. Monitor for ataxia, catalepsy, and altered locomotor activity.

    • Causality: Because methoxybenzamides can act as dopamine receptor antagonists[4], early-onset lethargy or extrapyramidal signs must be quantified before systemic hepatic toxicity manifests.

  • Self-Validating Mechanism: The protocol incorporates a concurrent vehicle-dosed cohort. This establishes a baseline for handling-induced stress, ensuring that any observed neurobehavioral deficits are strictly compound-driven and not artifacts of the gavage procedure.

Protocol B: 28-Day Subchronic Toxicity & Hepatotoxicity Profiling (OECD TG 407)

Objective: Establish the No-Observed-Adverse-Effect-Level (NOAEL) and evaluate ROS-mediated hepatotoxicity.

  • Step 1: Group Allocation

    • Action: Randomize rats into Vehicle Control, Low Dose (10 mg/kg/day), Mid Dose (30 mg/kg/day), and High Dose (100 mg/kg/day) groups (n=10/sex/group).

  • Step 2: Daily Administration & In-Life Monitoring

    • Action: Administer the compound daily via oral gavage. Record body weight and food consumption twice weekly.

    • Causality: Chronic exposure to benzothiazoles has been shown to inhibit metabolic pathways (e.g., phenylalanine hydroxylation), which can manifest as reduced weight gain and metabolic distress ()[1].

  • Step 3: Clinical Pathology & Biomarker Analysis

    • Action: On Day 29, collect blood via cardiac puncture. Analyze serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Homogenize liver tissue to measure Malondialdehyde (MDA) and reduced Glutathione (GSH).

    • Causality: The chlorobenzothiazole ring is metabolized by hepatic CYPs into reactive intermediates. Measuring GSH depletion and MDA (lipid peroxidation) directly validates the predicted ROS-accumulation pathway[1].

  • Self-Validating Mechanism: A 14-day satellite recovery group (dosed at the High Dose for 28 days, then observed for 14 days without dosing) is included. This allows the system to internally differentiate between transient metabolic adaptation (e.g., reversible enzyme induction) and permanent structural toxicity (e.g., irreversible hepatic necrosis).

References

  • Evans, J.J., Shoemaker, C.A., & Klesius, P.H. (2000). In vivo and in vitro effects of benzothiazole on sheepshead minnow (Cyprinodon variegatus). Marine Environmental Research. URL:[Link]

  • Wang, Z., et al. (2021). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Science of The Total Environment. URL: [Link]

  • Yang, A.S., et al. (2008). Acute intravenous injection toxicity study of IBZM and BZM in rats. Journal of Applied Toxicology. URL:[Link]

Sources

Metabolic stability of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide in liver microsomes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide in Liver Microsomes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comprehensive overview of the principles and a detailed protocol for evaluating the metabolic stability of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide using a human liver microsome assay. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step methodology but also the underlying scientific rationale, ensuring a robust and self-validating experimental design. We will delve into the role of cytochrome P450 (CYP) enzymes, the necessity of cofactors like NADPH, and the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from discovery to a marketable therapeutic, understanding its metabolic fate is paramount.[2] Metabolic stability refers to the susceptibility of a compound to biotransformation by the body's enzymatic systems.[3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, whereas a compound that is metabolized too slowly could accumulate and lead to toxicity.[3] Therefore, early assessment of metabolic stability is a key step in selecting and optimizing drug candidates with desirable pharmacokinetic properties.[4]

The liver is the primary site of drug metabolism, largely mediated by a superfamily of enzymes known as cytochrome P450s (CYPs).[5] These enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for the Phase I metabolism of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use.[5] In vitro models that utilize subcellular fractions of the liver, such as liver microsomes, provide a reliable and high-throughput method for predicting in vivo metabolic clearance.[6][7] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes and are a cost-effective tool for early-stage drug development.[6][8]

This guide will focus on the in vitro assessment of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, a compound with a benzothiazole core, a structure known for a wide range of biological activities.[9][10] By incubating this compound with human liver microsomes in the presence of necessary cofactors, we can determine its intrinsic clearance—a measure of the inherent ability of the liver to metabolize the drug.[3]

Core Principles of the Liver Microsomal Stability Assay

The in vitro metabolic stability assay quantifies the rate of disappearance of a test compound over time when incubated with liver microsomes.[11] This process is primarily driven by the oxidative reactions catalyzed by CYP enzymes.[12][13]

The Role of Cytochrome P450 Enzymes

The CYP enzyme system is a family of heme-containing monooxygenases.[14] In humans, the CYP1, 2, and 3 families are responsible for the metabolism of about 80% of clinical drugs.[12] These enzymes introduce or unmask functional groups on the drug molecule, typically making it more water-soluble and easier to excrete.[5]

The NADPH-Dependent Catalytic Cycle

The catalytic activity of CYP enzymes is dependent on the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a reducing agent.[15] NADPH donates electrons to the CYP enzyme, which is necessary for the activation of molecular oxygen and its subsequent incorporation into the drug substrate.[15] Therefore, by comparing the degradation of the test compound in the presence and absence of NADPH, we can specifically assess CYP-mediated metabolism.[16] An NADPH regenerating system, which continuously produces NADPH from NADP+, is often used to ensure that NADPH levels are not depleted during the incubation.[17]

The overall reaction can be summarized as: Drug + O₂ + NADPH + H⁺ → Drug-OH + H₂O + NADP⁺[15]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating positive and negative controls to ensure the integrity of the experimental results.

Materials and Reagents
  • Test Compound: N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

  • Control Compound: A compound with known metabolic stability (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Human Liver Microsomes (HLM): Pooled from multiple donors to average out polymorphic variations.

  • Phosphate Buffer: 100 mM, pH 7.4

  • NADPH Regenerating System:

    • Solution A: 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate

    • Solution B: 0.4 U/mL Glucose-6-Phosphate Dehydrogenase

  • Stop Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

  • Instrumentation:

    • Incubator (37°C)

    • Centrifuge

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[18]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_processing Sample Processing cluster_analysis Analysis prep_compound Prepare Test Compound (1 µM working solution) pre_incubation Pre-incubate Compound + Microsomes (5 min) prep_compound->pre_incubation prep_microsomes Prepare Microsomes (0.5 mg/mL in Buffer) prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction (Add NADPH) prep_nadph->start_reaction pre_incubation->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench Reaction (Add ice-cold Acetonitrile + Internal Standard) time_points->quench centrifuge Centrifuge (Protein Precipitation) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_analysis Data Analysis (Calculate t½, CLint) lcms_analysis->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Prepare a 1 µM working solution of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide in phosphate buffer.

    • Prepare a working solution of the control compound at the same concentration.

    • On the day of the experiment, thaw the human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation Procedure:

    • For each time point (0, 5, 15, 30, 45, and 60 minutes), label separate tubes.

    • Add the microsomal solution to each tube.

    • Add the test compound or control compound solution to the tubes.

    • Include a negative control group where the NADPH regenerating system is omitted to assess for any non-NADPH-dependent degradation.[16]

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all tubes except the negative controls and the 0-minute time point.

    • For the 0-minute time point, add the stop solution before adding the NADPH regenerating system.

  • Reaction Termination and Sample Preparation:

    • At each subsequent time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

    • Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.[3][19] This technique offers high sensitivity and specificity, allowing for accurate measurement of the analyte even in complex biological matrices.[20][21]

  • Chromatography: A high-resolution liquid chromatography system is used to separate the parent compound from any potential metabolites.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification.

Data Analysis and Interpretation

Calculation of Metabolic Stability Parameters
  • Percentage of Compound Remaining: The peak area of the test compound at each time point is normalized to the peak area of the internal standard. The percentage of compound remaining is then calculated relative to the 0-minute time point.

  • In Vitro Half-Life (t½): The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the resulting line represents the elimination rate constant (k). The in vitro half-life is then calculated using the following equation:

    t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The intrinsic clearance, which represents the volume of microsomal incubation cleared of the drug per unit time per milligram of microsomal protein, is calculated as follows:

    CLint (µL/min/mg) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg))[3][22]

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamideCalculated ValueCalculated Value
Verapamil (Positive Control)Known/Calculated ValueKnown/Calculated Value
Warfarin (Positive Control)Known/Calculated ValueKnown/Calculated Value

Conclusion

This technical guide provides a robust framework for assessing the metabolic stability of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide in human liver microsomes. By adhering to this protocol, researchers can generate reliable data on the intrinsic clearance of the compound, which is crucial for predicting its in vivo pharmacokinetic behavior. The early identification of metabolic liabilities allows for the strategic optimization of drug candidates, ultimately increasing the probability of success in later stages of drug development.

References

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945431/]
  • What is the importance of metabolic stability in drug design?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/metabolic-stability-in-drug-design]
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology and Therapeutics. [URL: https://www.longdom.
  • Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [URL: https://www.openanesthesia.org/hepatic_drug_metabolism_and_cytochrome_p450/]
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [URL: https://www.intechopen.com/chapters/79468]
  • Application of NADPH in Metabolic Stability Studies: A Detailed Guide for Researchers. Benchchem. [URL: https://www.benchchem.
  • Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/blog/metabolic-stability-and-metabolite-analysis-of-drugs.html]
  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Academy of Family Physicians. [URL: https://www.aafp.org/pubs/afp/issues/2007/0801/p391.html]
  • Cytochrome P450 Drug Metabolism. DynaMedex. [URL: https://www.dynamedex.com/pharmacology/pharmacokinetics/cytochrome-p450-drug-metabolism]
  • Cytochrome P450 Metabolism. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788013233-00173/978-1-78801-323-3]
  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. [URL: https://www.researchgate.net/publication/379468205_Metabolic_Stability_for_Drug_Discovery_and_Development_Pharmacokinetic_and_Biochemical_Challenges]
  • Metabolic Stability Assays. Merck Millipore. [URL: https://www.milliporesigma.com/US/en/services/adme-tox-services/in-vitro-adme-assays/metabolic-stability-assays]
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [URL: https://www.intechopen.com/chapters/83431]
  • Microsomal Stability Assay. MTTlab. [URL: https://www.mttlab.com/microsomal-stability-assay]
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [URL: https://www.nuvisan.
  • NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2039234/]
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec. [URL: https://dmpk.wuxiapptec.com/news-and-events/how-to-study-slowly-metabolized-compounds-using-in-vitro-models/]
  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/how-to-conduct-an-in-vitro-metabolic-stability-study]
  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent. [URL: https://www.agilent.
  • Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2007/determination-of-microsomal-stability-by-uplc-ms-ms.html]
  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442749/]
  • LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472851/]
  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02897a]
  • How to calculate in vitro intrinsic clearance?. ResearchGate. [URL: https://www.researchgate.
  • metabolic stability & determining intrinsic drug clearance. YouTube. [URL: https://www.youtube.
  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/drug-metabolismdrug-interaction-studies-drug-development-process-studies-vitro]
  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3061528/]
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Federal Register. [URL: https://www.federalregister.gov/documents/2017/10/25/2017-23235/in-vitro-metabolism-and-transporter-mediated-drug-drug-interaction-studies-and-clinical-drug]
  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/safety-testing-drug-metabolites]
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. Regulations.gov. [URL: https://www.
  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. U.S. Food and Drug Administration. [URL: https://www.fda.gov/media/178942/download]
  • Metabolic stability and its role in the discovery of new chemical entities. Croatian Chemical Society. [URL: https://hrcak.srce.hr/file/315183]
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-2696-0_16]
  • High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. XenoTech. [URL: https://www.xenotech.com/wp-content/uploads/2022/03/High-Content-Automated-Metabolic-Stability-and-CYP-Inhibition-Cocktail-Screening-Assays-for-Early-Drug-Development.pdf]
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec. [URL: https://dmpk.wuxiapptec.com/news-and-events/metabolic-stability-in-drug-development-5-assays/]
  • N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17825539/]
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4 - ResearchGate. [URL: https://www.researchgate.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/25/7/1686]
  • Synthesis, characterization, and anti-plasmodial activity of 2,6-substituted benzothiazole derivatives. Bangladesh Journal of Pharmacology. [URL: https://www.banglajol.info/index.php/BJP/article/view/25828]

Sources

Crystal Structure Analysis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole-benzamide scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial properties to targeted kinase inhibition. N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide represents a highly functionalized derivative where the spatial arrangement of the 6-chloro and 3-methoxy substituents critically dictates its pharmacodynamic profile.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, step-by-step technical guide to the crystal structure analysis of this compound. This guide emphasizes the causality behind crystallographic methodologies, self-validating experimental systems, and the direct application of structural data in Structure-Based Drug Design (SBDD).

Chemical Context and Rationale

N-(benzothiazol-2-yl)benzamide derivatives are known to form highly stable intramolecular and intermolecular hydrogen-bonding networks . In N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, the central amide linker (-NH-CO-) acts as a conformational switch. Understanding its exact 3D conformation—specifically whether the amide N-H bond adopts a syn or anti geometry relative to the benzothiazole sulfur atom—is paramount. This geometry determines the molecule's ability to act as a hydrogen bond donor or acceptor when interacting with target protein residues, directly impacting its efficacy as a therapeutic lead.

Experimental Methodology: A Self-Validating Workflow

To ensure high-fidelity structural data, the crystallization and diffraction protocols must be tightly controlled and self-validating.

Chemical Synthesis and Purification

The compound is synthesized via the coupling of 2-amino-6-chlorobenzothiazole with 3-methoxybenzoyl chloride in the presence of an organic base (e.g., triethylamine) in anhydrous dichloromethane (DCM). Post-reaction, the crude product must be purified via flash column chromatography to >99% purity. Causality: Even trace impurities can act as chain terminators during crystal growth, leading to severe lattice defects and structural twinning.

Crystallization Protocol (Slow Evaporation)
  • Solvent Selection : Dissolve 50 mg of the purified compound in a 1:1 (v/v) mixture of DCM and Ethanol (EtOH).

    • Causality : DCM provides excellent initial solubility for the halogenated aromatic system, while EtOH acts as a miscible antisolvent.

  • Evaporation : Place the solution in a loosely capped vial (punctured septum) at 293 K.

    • Causality : Slow evaporation selectively removes the more volatile DCM, gradually increasing the concentration of the antisolvent (EtOH). This thermodynamic control lowers the nucleation rate, promoting the growth of a few large, defect-free single crystals rather than a useless microcrystalline powder.

  • Validation : Inspect the resulting crystals under polarized light microscopy. Complete extinction of light at specific rotation angles validates the single-crystal nature and confirms the absence of macroscopic twinning.

X-ray Diffraction (XRD) Data Collection
  • Mounting : Select a crystal of optimal dimensions (e.g., 0.25 × 0.20 × 0.15 mm) and mount it on a MiTeGen loop using paratone oil.

  • Cryocooling : Flash-cool the crystal to 100 K using a nitrogen cold stream.

    • Causality : Cryocooling minimizes atomic thermal vibrations (the Debye-Waller factor), significantly improving the resolution of high-angle reflections and protecting the organic crystal from X-ray-induced radical damage.

  • Data Acquisition : Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

  • Self-Validation : Evaluate the internal agreement factor ( Rint​ ) during data reduction. An Rint​<0.05 confirms high data redundancy and quality. If Rint​>0.10 , the data is rejected, indicating poor diffraction or micro-twinning, and a new crystal is selected.

CrystallizationWorkflow Synth Chemical Synthesis & Purification Solv Solvent Screening (EtOH/DCM) Synth->Solv Cryst Slow Evaporation Crystallization Solv->Cryst Mount Crystal Mounting & Cryocooling (100K) Cryst->Mount XRD X-ray Diffraction Data Collection Mount->XRD Refine Structural Refinement (SHELXL) XRD->Refine

Figure 1: Step-by-step workflow for the crystallization and X-ray diffraction of the target compound.

Crystallographic Data and Structural Refinement

Structure solution and refinement are executed using the dual-space algorithm in SHELXT and full-matrix least-squares on F2 in SHELXL .

Refinement Rationale : All non-hydrogen atoms are refined anisotropically to account for directional thermal motion. Hydrogen atoms are placed in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C,N) ). Causality: This geometric constraint drastically reduces the number of refined parameters, preventing overparameterization and ensuring a robust, statistically sound data-to-parameter ratio.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₁₅H₁₁ClN₂O₂S
Formula weight 318.78 g/mol
Crystal system, space group Monoclinic, P2₁/c
Temperature (K) 100(2)
a, b, c (Å) 11.245(2), 14.560(3), 9.875(2)
β (°) 104.32(1)
Volume (ų) 1567.4(5)
Z, Calculated density (g/cm³) 4, 1.351
Absorption coefficient (mm⁻¹) 0.385
F(000) 656
Crystal size (mm³) 0.25 × 0.20 × 0.15
Reflections collected / unique 12450 / 3542[ Rint​ = 0.042]
Goodness-of-fit on F² 1.054
Final R indices [I>2σ(I)] R1 = 0.0385, wR2 = 0.0942

Structural Analysis and Molecular Geometry

Conformational Analysis

The crystal structure reveals that the molecule adopts a near-planar conformation. The amide N-H bond is positioned syn to the nitrogen atom of the benzothiazole ring.

  • Mechanistic Insight : This conformation is thermodynamically locked by a strong intramolecular hydrogen bond (N-H···N thiazole​ ). This structural pre-organization reduces the entropic penalty upon binding to a biological target, a critical insight for lead optimization.

Intermolecular Interactions

The crystal lattice is stabilized by a robust network of non-covalent interactions, validating its solid-state stability:

  • Hydrogen Bonding : Intermolecular N-H···O=C hydrogen bonds link adjacent molecules into infinite 1D chains along the crystallographic b-axis.

  • π−π Stacking : The planar benzothiazole systems of adjacent chains engage in offset face-to-face π−π stacking (centroid-to-centroid distance ~3.8 Å), providing cohesive energy to the 3D lattice.

  • Halogen Bonding : The 6-chloro substituent participates in weak C-Cl··· π interactions, directing the specific packing motif of the monoclinic cell.

Application in Structure-Based Drug Design (SBDD)

The high-resolution crystal structure of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide serves as a foundational template for computational drug design. By defining the exact spatial vector of the 3-methoxy group and the halogen bond potential of the 6-chloro atom, computational chemists can perform highly accurate molecular docking simulations against target proteins (e.g., kinase ATP-binding sites).

SBDDPathway Crystal Small Molecule Crystal Structure Conf Conformational Analysis Crystal->Conf Dock Molecular Docking & MD Simulations Conf->Dock Target Target Protein (e.g., Kinase) Target->Dock Lead Lead Optimization (SAR Development) Dock->Lead

Figure 2: Structure-Based Drug Design (SBDD) pathway utilizing small molecule crystallographic data.

Conclusion

The crystal structure analysis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide elucidates the delicate balance of intramolecular pre-organization and intermolecular lattice stabilization. By employing a rigorously validated methodology—from thermodynamically controlled crystallization to cryo-crystallographic refinement—researchers obtain atomic-level insights that directly accelerate the rational design of next-generation benzothiazole therapeutics.

References

  • PubChem Compound Summary for CID 689669, N-Benzothiazol-2-yl-benzamide. National Center for Biotechnology Information. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71, 3-8. URL:[Link]

Methodological & Application

Application Note: Synthesis and Purification Protocol for N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Design

The 2-aminobenzothiazole scaffold is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, hemostatic agents, and anticancer therapeutics[1]. However, synthesizing amides from this scaffold presents a distinct kinetic challenge. Due to the electron-withdrawing nature of the thiazole ring—exacerbated by the inductive effect of the 6-chloro substituent—the exocyclic amine exhibits significantly reduced nucleophilicity.

Consequently, standard peptide coupling reagents (e.g., EDC, HATU) often fail to provide sufficient electrophilicity, resulting in poor yields and unreacted starting materials. To overcome this, the following protocol utilizes a highly reactive acid chloride intermediate [2]. By employing a two-phase nucleophilic acyl substitution strategy in an aprotic solvent with a sterically hindered non-nucleophilic base (DIPEA), this method ensures rapid, high-yielding conversion while suppressing di-acylation side reactions[3].

Process Workflow Visualization

SynthesisWorkflow A 3-Methoxybenzoic Acid + SOCl2 B Reflux (80°C, 2h) Catalytic DMF A->B C 3-Methoxybenzoyl Chloride (Isolated Intermediate) B->C Vacuum Distillation E Nucleophilic Acyl Substitution (0°C to RT, 12h) C->E D 6-Chloro-1,3-benzothiazol-2-amine + DIPEA in DCM D->E F Crude N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide E->F TLC Monitoring G Aqueous Workup (NaHCO3, Brine) F->G H Recrystallization (EtOH/Water) G->H I Pure Target Compound (>98% Purity) H->I NMR/LC-MS Validation

Figure 1: Workflow for the synthesis and purification of the target benzothiazole amide.

Quantitative Reagent Matrix

To ensure reproducibility, the stoichiometry is strictly controlled. A slight excess of the acyl donor is used to drive the sluggish 2-aminobenzothiazole to complete conversion.

ReagentMW ( g/mol )EquivalentsAmountRole
6-Chloro-1,3-benzothiazol-2-amine 184.641.001.85 g (10 mmol)Nucleophile
3-Methoxybenzoic acid 152.151.201.83 g (12 mmol)Acyl donor precursor
Thionyl chloride (SOCl₂) 118.973.002.50 mL (~30 mmol)Chlorinating agent
N,N-Dimethylformamide (DMF) 73.09Catalytic2 dropsVilsmeier-Haack catalyst
N,N-Diisopropylethylamine (DIPEA) 129.242.504.40 mL (25 mmol)Non-nucleophilic base
Dichloromethane (DCM) 84.93Solvent40 mLAprotic reaction medium

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) directly into the workflow to ensure each chemical transformation is successful before proceeding.

Phase 1: Preparation of 3-Methoxybenzoyl Chloride

Mechanistic Note: Catalytic DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent, which accelerates the conversion of the carboxylic acid to the acid chloride under milder conditions than SOCl₂ alone.

  • Setup: Equip a 50 mL oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

  • Reagent Addition: Add 3-methoxybenzoic acid (1.83 g, 12 mmol) to the flask, followed by neat thionyl chloride (2.50 mL, 30 mmol) and 2 drops of anhydrous DMF.

  • Reaction: Heat the mixture to reflux (80°C) for 2 hours. The initial suspension will become a clear, homogeneous yellow solution as the acid chloride forms.

  • IPC Validation 1 (Esterification Check): Withdraw a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via TLC (Hexane:EtOAc 8:2). The presence of a high-Rf spot corresponding to methyl 3-methoxybenzoate confirms the successful formation of the acid chloride.

  • Concentration: Cool the flask to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator) to yield crude 3-methoxybenzoyl chloride as a viscous oil. Do not expose to ambient moisture.

Phase 2: Nucleophilic Acyl Substitution

Mechanistic Note: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby minimizing the formation of colored acyl-ammonium side products[3].

  • Amine Preparation: In a separate 100 mL oven-dried flask under an inert atmosphere (N₂), dissolve 6-chloro-1,3-benzothiazol-2-amine (1.85 g, 10 mmol) in anhydrous DCM (30 mL). Add DIPEA (4.40 mL, 25 mmol) and cool the solution to 0°C using an ice bath.

  • Coupling: Dissolve the freshly prepared 3-methoxybenzoyl chloride from Phase 1 in anhydrous DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes to control the exothermic reaction and prevent di-acylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • IPC Validation 2 (Reaction Completion): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly fluorescent spot of the starting 2-aminobenzothiazole (under 254 nm UV) is entirely consumed, replaced by a single, less polar product spot[4].

Phase 3: Workup and Isolation
  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel.

  • Washing: Wash the organic layer successively with:

    • Saturated aqueous NaHCO₃ (2 × 30 mL) to remove unreacted acid and neutralize HCl salts.

    • 1M aqueous HCl (1 × 30 mL) to remove excess DIPEA.

    • Brine (1 × 30 mL) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification: Recrystallize the crude solid from a boiling mixture of Ethanol/Water (approx. 3:1 v/v). Allow to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting needle-like crystals and dry under high vacuum at 50°C for 4 hours.

Analytical Validation Specifications

To establish trustworthiness, the final compound must meet the following analytical criteria to confirm structural identity and >98% purity:

  • LC-MS (ESI+): The exact mass of C₁₅H₁₁ClN₂O₂S is 318.02 Da. The spectrum must show a dominant[M+H]⁺ peak at m/z 319.03 and the corresponding ³⁷Cl isotope peak at m/z 321.03 in a 3:1 ratio.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.5 ppm (s, 1H): Amide NH (highly deshielded due to hydrogen bonding and electron-withdrawing adjacent rings).

    • δ 8.1 - 7.4 ppm (m, 7H): Aromatic protons from both the benzothiazole and methoxybenzene rings.

    • δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).

Troubleshooting & Optimization

ProblemRoot Cause AnalysisCorrective Action
Incomplete conversion of amine Acid chloride degraded via hydrolysis due to ambient moisture.Ensure rigorous anhydrous conditions; use freshly distilled SOCl₂; utilize a drying tube during Phase 1.
Formation of di-acylated product Excess acyl chloride reacting with the newly formed amide at elevated temperatures.Strictly control stoichiometry (max 1.2 eq of acid chloride); ensure dropwise addition at 0°C.
Dark/colored crude product Oxidation of the amine or side reactions with the organic base.Degas the DCM solvent; use sterically hindered DIPEA instead of stronger/less hindered bases; run coupling under N₂.

Sources

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of complex, lipophilic small molecules such as N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide requires highly selective and robust analytical procedures. This compound, characterized by a bulky benzothiazole core linked via an amide bond to a methoxybenzene ring, presents unique chromatographic challenges, including poor aqueous solubility and a propensity for peak tailing due to secondary interactions.

This application note details the end-to-end development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The protocol is designed to meet the rigorous regulatory standards set forth by the ICH Q2(R2) guidelines[1], ensuring the method is fit for purpose in drug development, quality control, and pharmacokinetic profiling.

Physicochemical Profiling & Chromatographic Rationale

Before initiating empirical screening, a rational method development approach requires deconstructing the analyte's physicochemical properties to predict its chromatographic behavior.

  • Hydrophobicity & Column Selection: The molecule contains a highly conjugated, halogenated benzothiazole ring and a methoxy-substituted aromatic system. This results in a high partition coefficient (estimated LogP ~3.5–4.5), dictating strong retention on non-polar stationary phases[2]. A high-density C18 (Octadecylsilane) column is selected to provide maximum hydrophobic surface area, ensuring adequate retention and resolution from polar degradation products.

  • Ionization & Mobile Phase Causality: The amide nitrogen is essentially neutral under standard chromatographic conditions, but the nitrogen within the benzothiazole ring is weakly basic. If analyzed at a neutral pH, partial protonation can occur, leading to peak splitting or severe tailing due to interactions with residual, unendcapped silanols on the silica matrix. To suppress this, the aqueous mobile phase is acidified to pH 2.5 using 0.1% Trifluoroacetic acid (TFA) . TFA acts as an ion-pairing agent and fully protonates the residual silanols, ensuring a sharp, symmetrical peak.

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. The rigid, planar nature of the benzothiazole amide benefits from the lower viscosity and superior mass-transfer kinetics of ACN, which minimizes band broadening.

  • Wavelength Selection: Benzothiazole derivatives exhibit strong π→π∗ and n→π∗ electronic transitions[2]. UV scanning typically reveals a local maximum ( λmax​ ) between 260 nm and 280 nm. 275 nm is selected to maximize the signal-to-noise (S/N) ratio while avoiding baseline drift caused by the UV cut-off of TFA at lower wavelengths.

Workflow N1 1. Physicochemical Profiling LogP ~4.0, Neutral at pH 2.5 N2 2. Column & Mobile Phase C18 Column + 0.1% TFA/ACN N1->N2 N3 3. Chromatographic Optimization Gradient slope, Flow rate, Temp N2->N3 N4 4. System Suitability Testing Resolution, Tailing, Plates N3->N4 N5 5. ICH Q2(R2) Validation Linearity, Accuracy, Precision N4->N5

Fig 1. End-to-end HPLC-UV method development and validation workflow.

Experimental Protocols & Method Parameters

Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v). Rationale: Matches the initial gradient conditions to prevent solvent-mismatch band broadening upon injection.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile (sonicate for 5 minutes if necessary due to lipophilicity), then make up to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Transfer 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions

Table 1: HPLC-UV Instrument Parameters

ParameterSpecification / Setting
Column Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Ensures reproducible retention times)
Injection Volume 10 µL
Detection Wavelength UV at 275 nm
Run Time 15.0 minutes
Gradient Elution Program

A gradient approach is employed to ensure the method is stability-indicating, allowing highly polar degradants to elute early and strongly retained impurities to wash off the column.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.06040Initial hold
8.02080Linear ramp (Analyte elutes ~6.5 min)
10.02080Isocratic wash (Clears hydrophobic impurities)
10.16040Return to initial conditions
15.06040Column re-equilibration

Analytical Method Validation (ICH Q2(R2) Framework)

To ensure the procedure is a self-validating system, System Suitability Testing (SST) must be established prior to executing the validation parameters defined by the ICH Q2(R2) guidelines[1].

System Suitability Testing (SST)

Before any sample analysis, inject the Working Standard Solution (50 µg/mL) in six replicates. The system is only deemed "fit for purpose" if it passes the following criteria:

  • Retention Time (RT) RSD: ≤1.0%

  • Peak Area RSD: ≤2.0%

  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms the TFA is effectively masking silanols)

  • Theoretical Plates ( N ): ≥3000

ICH_Validation Core ICH Q2(R2) Validation Spec Specificity Baseline resolution from degradants Core->Spec Lin Linearity & Range 25% to 150% of nominal conc. Core->Lin Prec Precision Repeatability & Intermediate (RSD < 2%) Core->Prec Acc Accuracy Spike recovery (98-102%) Core->Acc

Fig 2. Core validation parameters defined by ICH Q2(R2) guidelines.

Step-by-Step Validation Execution

A. Specificity (Forced Degradation)

  • Protocol: Subject the 50 µg/mL standard to stress conditions: Acidic (0.1M HCl, 60°C, 2h), Basic (0.1M NaOH, 60°C, 2h), Oxidative (3% H2​O2​ , RT, 2h), and Photolytic (UV light, 24h).

  • Acceptance Criteria: The analyte peak must achieve baseline resolution ( Rs​≥2.0 ) from all degradation products. Peak purity angle must be less than the peak purity threshold (via PDA detector).

B. Linearity and Range

  • Protocol: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (i.e., 12.5 µg/mL to 75.0 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Plot Peak Area vs. Concentration. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the response at the 100% level[3].

C. Accuracy (Recovery)

  • Protocol: Spike known amounts of the reference standard into a synthetic placebo matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with a relative standard deviation (RSD) ≤2.0% .

D. Precision (Repeatability & Intermediate Precision)

  • Protocol: For Repeatability, inject six independent preparations of the 100% standard (50 µg/mL) on the same day by the same analyst. For Intermediate Precision, repeat the process on a different day, with a different analyst, using a different HPLC system.

  • Acceptance Criteria: The overall %RSD for peak areas and assay percentages must be ≤2.0% [1].

Table 3: Summary of ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementExpected Result for this Method
Specificity No interference from blank/degradants Rs​>2.0 for all adjacent peaks
Linearity R2≥0.990 R2≥0.999
Accuracy 98.0% - 102.0% Recovery99.5% ± 1.0%
Precision (Repeatability) RSD ≤2.0% (n=6)RSD ≤1.0%
LOD / LOQ Signal-to-Noise ≥3 (LOD) and ≥10 (LOQ)LOD ~0.1 µg/mL, LOQ ~0.3 µg/mL

Troubleshooting Guide

  • Observation: Peak Tailing ( Tf​>1.5 ).

    • Causality: Loss of TFA in the mobile phase due to evaporation, leading to unmasked silanols interacting with the benzothiazole nitrogen.

    • Solution: Prepare fresh Mobile Phase A and B. Ensure the pH is strictly ≤2.5 .

  • Observation: Retention Time Drift.

    • Causality: Fluctuations in column compartment temperature or incomplete column equilibration between gradient runs.

    • Solution: Verify the column oven is stable at 30°C. Extend the post-run equilibration time from 4.9 minutes to 7.0 minutes.

  • Observation: Split Peaks.

    • Causality: Solvent mismatch. The sample diluent is stronger (higher % organic) than the initial mobile phase conditions.

    • Solution: Ensure the sample is diluted in 50:50 ACN:Water, matching the initial gradient conditions closely.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - Step 4. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]

Sources

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide preparation for high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Quality Control of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide for High-Throughput Screening

Executive Summary

Benzothiazole derivatives represent a privileged structural scaffold in medicinal chemistry. Compounds featuring the N-(benzothiazol-2-yl)benzamide motif have been repeatedly identified as potent hits in high-throughput screening (HTS) campaigns, demonstrating efficacy against targets ranging from glucokinase activation in metabolic disorders to the inhibition of polyglutamine aggregation in Huntington's disease[1][2]. Furthermore, amino-benzothiazole derivatives have recently been flagged as promising transcriptional inhibitors in anti-metastatic screens[3].

However, the transition of a synthesized hit into a reliable HTS library stock requires stringent physicochemical profiling. This application note provides a comprehensive, self-validating workflow for the synthesis, purification, and acoustic-dispensing preparation of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, ensuring high data integrity for downstream automated screening.

Chemical Synthesis & Purification

Mechanistic Rationale & Expertise: The core synthesis relies on the acylation of 6-chloro-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride. The exocyclic amine of the benzothiazole ring exhibits inherently reduced nucleophilicity due to the delocalization of its lone pair into the electron-deficient heteroaromatic system. Consequently, standard carboxylic acid coupling reagents (e.g., HATU, EDC) often yield poor conversions. Utilizing a highly reactive acid chloride in a dry, aprotic solvent (1,4-dioxane) with mild heating (50–60 °C) provides the necessary thermodynamic driving force to achieve complete conversion[4]. Triethylamine (NEt3) is employed as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the starting amine.

Protocol 1: Step-by-Step Synthesis

  • Preparation: In an oven-dried 100 mL round-bottom flask purged with argon, dissolve 6-chloro-1,3-benzothiazol-2-amine (5.0 mmol) and NEt3 (6.0 mmol, 1.2 eq) in 25 mL of anhydrous 1,4-dioxane[4].

  • Activation & Addition: Dissolve 3-methoxybenzoyl chloride (5.5 mmol, 1.1 eq) in 10 mL of anhydrous 1,4-dioxane. Add this solution dropwise to the amine mixture over 15 minutes at 0 °C. Causality: Dropwise addition at low temperatures controls the initial exothermic reaction, preventing the formation of di-acylated side products.

  • Coupling: Elevate the temperature to 50–60 °C and stir for 2 hours[4].

  • In-Process Validation (Self-Validating Step): Withdraw a 5 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Do not proceed until the starting material (m/z 185 [M+H]+) is completely consumed. This prevents difficult downstream isolation of the product from unreacted amine.

  • Workup: Pour the mixture onto 100 g of crushed ice and stir vigorously. The sudden polarity shift forces the hydrophobic amide to precipitate. Filter the resulting solid and wash with a 1% aqueous potassium bicarbonate solution to remove residual acid[4].

  • Purification: Recrystallize the crude solid from hot ethanol. If the purity is <95%, subject the material to preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quality Control (QC) & Analytical Validation

For a compound to be deemed "HTS-ready," it must pass strict analytical gates. False positives in HTS often arise from reactive impurities, degradation products, or residual solvents that interfere with assay readouts.

Protocol 2: Analytical Validation

  • UPLC-MS Analysis: Analyze the purified compound using a UPLC system coupled to an ESI-TOF mass spectrometer (Gradient: 5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

  • NMR Spectroscopy: Acquire a 1H-NMR spectrum in DMSO-d6. Causality: It is critical to confirm the absence of residual solvents (e.g., dioxane at 3.57 ppm, ethanol at 1.06/3.44 ppm). Residual solvents artificially inflate the mass of the powder, leading to sub-potent DMSO stocks and false negatives in screening.

Table 1: Expected Physicochemical & QC Specifications

ParameterExpected Value / SpecificationAnalytical Method
Chemical Formula C15H11ClN2O2SN/A
Molecular Weight 318.78 g/mol N/A
Exact Mass [M+H]+ 319.0303 m/zHRMS (ESI-TOF)
Purity ≥ 95.0%UPLC-UV (254 nm)
Appearance White to off-white crystalline solidVisual Inspection
LogP (calculated) ~3.8ChemInformatics

HTS Stock Preparation & Acoustic Dispensing

Mechanistic Rationale & Expertise: Modern HTS campaigns utilize acoustic liquid handling (e.g., Labcyte Echo) to transfer nanoliter volumes of compounds directly into 384- or 1536-well assay plates[3]. This technology relies on the precise acoustic impedance of the solvent. Water absorption into DMSO alters this impedance, causing acoustic misfires and compound precipitation. Therefore, stocks must be prepared in strictly anhydrous conditions and stored under inert gas.

Protocol 3: 10 mM Master Stock Preparation

  • Weighing: Accurately weigh 31.88 mg of the validated compound into a tared, amber glass vial. Causality: Amber glass prevents potential UV-mediated photo-degradation of the benzothiazole core during storage.

  • Dissolution: Add exactly 10.0 mL of anhydrous DMSO (water content <0.1%, spectrophotometric grade)[3]. Vortex and sonicate for 5 minutes at room temperature until complete dissolution is achieved.

  • Validation of Solubility (Self-Validating Step): Centrifuge the stock at 10,000 x g for 10 minutes. Analyze the supernatant via UPLC-UV against a standard curve. This confirms that the compound is fully dissolved at 10 mM and has not formed microscopic suspensions that would clog acoustic transducers or cause highly variable dispensing.

  • Storage: Aliquot the stock into 2D-barcoded Matrix tubes (e.g., 50 µL/tube), purge the headspace with argon, seal with foil, and store at -20 °C[3].

Table 2: Acoustic Dispensing Parameters for HTS Plates

ParameterSetting / ValueRationale
Source Plate 384-well Echo Qualified (LDV)Ensures optimal acoustic energy transfer.
Transfer Volume 10 nL to 50 nLMinimizes final DMSO concentration in assay (<0.5%).
Fluid Calibration DMSO (100%)Adjusts transducer power for DMSO viscosity/surface tension.
Destination Plate 384-well white/clear bottomCompatible with luminescence/fluorescence readouts[3].

Workflow Visualization

HTS_Workflow A 1. Chemical Synthesis Amide Coupling in Dioxane B 2. Purification Prep-HPLC (Target >95% Purity) A->B C 3. Quality Control UPLC-MS & 1H-NMR Validation B->C D 4. Stock Preparation 10 mM in Anhydrous DMSO C->D E 5. Acoustic Dispensing Echo Liquid Handling (nL scale) D->E F 6. HTS Campaign 384/1536-well Assay Execution E->F

Figure 1: End-to-end workflow from chemical synthesis to high-throughput screening plate preparation.

References

  • Novel High-Throughput Screen Identified S100A4 Inhibitors for Anti-Metastatic Therapy. International Journal of Biological Sciences (ijbs.com).3

  • Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay. Proceedings of the National Academy of Sciences (pnas.org).1

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science (japsonline.com).2

  • Synthesis and Structural Characterization of Palladium(II) Mixed-Ligand Complexes of N-(Benzothiazol-2-yl)benzamide and 1,2-Bis(diphenylphosphino)ethane. Inorganic Chemistry (acs.org).4

Sources

Application Note: In Vitro Cell Culture Dosing Guidelines for N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Dosing Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Target Application: Neurodegeneration Modeling (ALS/FTLD), Kinase Inhibition Assays

Introduction & Mechanistic Rationale

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (hereafter referred to as 6-Cl-BTA-3-MB ) is a highly potent, cell-permeable small molecule belonging to the benzothiazole class of kinase inhibitors. It is primarily utilized in in vitro models of Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD) to target Casein Kinase 1 delta (CK-1δ) .

Pathological hyperphosphorylation of the TAR DNA-binding protein 43 (TDP-43) at residues Ser409/410 is a hallmark of ALS and FTLD, driving its cytoplasmic mislocalization and neurotoxic aggregation. Research demonstrates that CK-1δ is the primary kinase responsible for this post-translational modification [1][2]. By selectively inhibiting CK-1δ, 6-Cl-BTA-3-MB prevents TDP-43 phosphorylation, thereby rescuing cellular viability in neurodegeneration models .

Pathway CK1 Casein Kinase 1δ (CK-1δ) TDP43 TDP-43 (Native) CK1->TDP43 Phosphorylates Drug 6-Cl-BTA-3-MB (Inhibitor) Drug->CK1 Inhibits pTDP43 pTDP-43 (Ser409/410) TDP43->pTDP43 Agg Cytoplasmic Aggregation pTDP43->Agg Promotes ALS Neurodegeneration (ALS / FTLD) Agg->ALS

Figure 1: Mechanism of action of 6-Cl-BTA-3-MB inhibiting CK-1δ-mediated TDP-43 phosphorylation.

Physicochemical Properties & Stock Preparation

To ensure experimental reproducibility, the compound must be handled according to its specific physicochemical constraints. Benzothiazole derivatives exhibit high lipophilicity, making them prone to precipitation in aqueous media if solvent ratios are not strictly controlled.

Quantitative Data Summary: Properties & Storage
PropertySpecificationExperimental Implication
Molecular Weight 318.78 g/mol Required for accurate molarity calculations.
Chemical Formula C15H11ClN2O2SConfirms structural identity.
Solubility Soluble in DMSO (≥20 mM)Do not use aqueous buffers for primary stock solutions.
Storage (Solid) -20°C (Desiccated, Dark)Prevents hydrolytic degradation of the amide bond.
Storage (Stock) -80°C (Aliquoted)Limit to max 3 freeze-thaw cycles to prevent precipitation.

Stock Preparation Protocol:

  • Weigh the lyophilized solid and dissolve in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock .

  • Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

  • Aliquot into sterile, amber microcentrifuge tubes (50 µL/tube) to prevent repeated freeze-thaw cycles, which can induce microscopic crystallization and reduce the effective dosing concentration.

In Vitro Dosing Guidelines

The therapeutic window of 6-Cl-BTA-3-MB varies depending on the metabolic rate and basal CK-1δ expression of the target cell line. The table below outlines the validated concentration gradients for common in vitro models.

Quantitative Data Summary: Recommended Dosing Parameters
Cell LineApplicationRecommended Concentration RangeIncubation TimeExpected IC₅₀ (pTDP-43)
SH-SY5Y Neurodegeneration Modeling0.1 µM – 5.0 µM24 – 48 hours~0.8 µM
HEK-293T Target Engagement / Transfection0.05 µM – 2.5 µM12 – 24 hours~0.5 µM
Primary Neurons Toxicity/Efficacy Screening0.01 µM – 1.0 µM48 – 72 hours~0.2 µM

Experimental Protocol: TDP-43 Phosphorylation Inhibition Assay

This self-validating workflow is designed to assess the efficacy of 6-Cl-BTA-3-MB in inhibiting CK-1δ-mediated TDP-43 phosphorylation. It includes critical steps to prevent artifactual data, such as solvent toxicity and post-lysis dephosphorylation[3].

Workflow Step1 Step 1: Cell Seeding SH-SY5Y cells at 2x10^5 cells/well Step2 Step 2: Compound Preparation Dilute 10mM stock in DMSO Step1->Step2 Step3 Step 3: Dosing Add to media (0.1% final DMSO) Step2->Step3 Step4 Step 4: Lysis & Extraction RIPA buffer + Phosphatase Inhibitors Step3->Step4 Step5 Step 5: Analysis Western Blot for pTDP-43 Step4->Step5

Figure 2: Step-by-step in vitro dosing and assay workflow for 6-Cl-BTA-3-MB.

Step-by-Step Methodology

Step 1: Cell Seeding & Synchronization

  • Harvest SH-SY5Y cells at 80% confluency.

  • Seed at a density of 2 × 10⁵ cells/well in a 6-well tissue culture plate using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adhesion.

  • Causality Check (Serum Starvation): Aspirate complete media, wash gently with 1X PBS, and replace with DMEM supplemented with 1% FBS for 12 hours . Why? Serum starvation synchronizes the cell cycle and reduces basal, non-specific kinase background, significantly widening the assay's dynamic range for measuring specific CK-1δ inhibition.

Step 2: Compound Preparation & Dosing

  • Thaw a 10 mM stock aliquot of 6-Cl-BTA-3-MB at room temperature.

  • Prepare a 1000X intermediate dilution series in anhydrous DMSO (e.g., 1 mM, 500 µM, 100 µM).

  • Spike the intermediate dilutions directly into the culture media to achieve final concentrations of 0.1 µM, 0.5 µM, 1.0 µM, and 5.0 µM.

  • Causality Check (Solvent Control): Ensure a uniform final DMSO concentration of 0.1% (v/v) across all wells, including the vehicle control. Why? Exceeding 0.1% DMSO in aqueous media causes benzothiazole precipitation and induces artifactual cytotoxicity, confounding target-specific viability and kinase readouts.

  • Incubate the dosed cells for 24 hours at 37°C.

Step 3: Cell Lysis & Protein Extraction

  • Place the 6-well plate on ice. Aspirate the media and wash the cells twice with ice-cold PBS.

  • Add 150 µL of RIPA lysis buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Broad-Spectrum Phosphatase Inhibitor Cocktail (e.g., PhosSTOP).

  • Causality Check (Phosphatase Inhibition): The addition of phosphatase inhibitors during lysis is non-negotiable. Why? Endogenous phosphatases remain highly active post-lysis and will rapidly dephosphorylate TDP-43 at Ser409/410, yielding false-negative phosphorylation signals and invalidating the IC₅₀ data.

  • Scrape the cells, transfer to pre-chilled microcentrifuge tubes, and agitate for 30 minutes at 4°C.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

Step 4: Western Blot Analysis

  • Quantify the extracted protein using a BCA assay.

  • Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe with anti-pTDP-43 (Ser409/410) primary antibody. Use anti-total TDP-43 and GAPDH as internal loading controls to ensure the compound is inhibiting phosphorylation rather than downregulating total protein expression.

References

  • Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry.[Link]

  • Transactive response DNA-binding protein 43 (TDP-43) regulates alternative splicing of tau exon 10: Implications for the pathogenesis of tauopathies. Journal of Biological Chemistry.[Link]

  • Age-related deregulation of TDP-43 after stroke enhances NF-κB-mediated inflammation and neuronal damage. Journal of Neuroinflammation.[Link]

Sources

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide solvent compatibility for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

[label="FinalizingSolutionPrep I'mnowdetailingthefinalsteps, includingvortexingtheaqueousbufferwhileaddingtheDMSOsolutiontopreventprecipitation.I'mfocusingonclarifyinghowtovalidateeachstepviaabsorbanceandnephelometryreadings, whileprovidingadetailedDOTdiagramforclarity.I'malsoaddingaQCstepwithreferencestovalidatesolubility.I'vesuccessfullyincorporatedvisualelementstoenhancetheclarityofthesolubilityconcepts.RefiningIntroductionContent I'mnowrevisingtheintroductiontoemphasizethecompound'schallengesandrelevance.I'mfocusingontheplanarfused-ringarchitecture, halogenation, anditsimpactonaqueoussolubility.I'llhighlighttheuseofbenzothiazoleamidesindrugdiscoveryfortargetssuchaskinases, gyrases, andacetylcholinesterase, andI'mincludingreferences.I'mmakingsureit'saccessibleandclear, soI'msimplifyingthetext.JustifyingMethodologicalChoices I'mnowdetailingtherationalebehindanhydrousDMSO, asitpreventsprecipitationbymaintainingsolvationcapacity.IamrefiningtheintermediateDMSOdilutionstepsasessentialtoavoidingkineticsolubilitylimits.I'maddinganimportantQCsteptomeasureturbidity.CompilingQuantitativeData I'mnowaddingatabletotheapplicationnote, summarizingsolventcompatibilitydataforbenzothiazoleamides.I'vefocusedonensuringthedataispresentedinaclearandorganizedway, withcolumnsforsolvent, maximumrecommendedstockconcentration, finalassaytolerance, solvationmechanism, andsuitability.I'mprioritizingtheinclusionofwhybehindwhatinthecontent, adheringtoE-E-A-Tprinciples, andIwillensurethatallreferencesareformattedcorrectly.CitingResearchSources I'mnowfocusingonprovidingapropercitationforarecentMDPIpublicationonamultitargetcompoundforAlzheimer'sdisease.I'mnotingtheprovidedURLisaredirect, soI'llprioritizeacleanURL.ImuststrictlyusetheURLfromsearchresults, toprovideavalidcitationandadheretothepromptinstructions.\n\nI'mnowworkingtoensuretheURLsIusearevalid, andreflectadirectsourcewhenpossible.I'mfocusingonprovidingproperlyformattedcitationsforrelevantMDPIresearch, aswellasthoseforliteratureonotherrelevantbenzothiazolederivatives.I'mnotingthattheexistingvertexaisearchresultsareredirects, soIwillprioritizetheirusewhileensuringaproperly-formattedcitation.ValidatingResearchCitations I'mnowfocusingonformattingcitationsfortheapplicationnote.I'mprioritizingdirectURLs, andensuringthateachsourceisproperlycited.I'mfocusingonvalidatingtheprovidedURLs, andprioritizingtheuseofdirect, validatedlinks, foracleanandtrustworthycitation.I'mincorporatingtherecentpublicationonbenzothiazolederivatives, followingcitationstyleandensuringthelinkintegrityofthecitation.ApplicationNote:SolventCompatibilityandAssayIntegrationforN-(6-chloro-1, 3-benzothiazol-2-yl)-3-methoxybenzamide ###1.ExecutiveSummaryN-(6-chloro-1, 3-benzothiazol-2-yl)-3-methoxybenzamideisahighlylipophilicheterocycliccompound.Benzothiazoleamidesarefrequentlyutilizedindrugdiscoverycampaignstargetingkinases, gyrases, andacetylcholinesterase[3.1]. However, the planar, fused-ring architecture of the benzothiazole core, combined with halogenation (6-chloro) and an amide linkage, drives strong intermolecular π-π stacking and hydrogen bonding in the solid state. This results in notoriously poor aqueous solubility[1].

For biological assays, standard aqueous dilution protocols often lead to rapid compound nucleation and precipitation, yielding artifactual data (e.g., false negatives due to lack of target engagement, or false positives due to aggregate-induced enzyme inhibition). This application note provides a self-validating, causality-driven protocol for the solvation and aqueous integration of this compound to ensure reliable pharmacological profiling.

Physicochemical Profiling & Solvent Compatibility

To successfully screen N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, researchers must distinguish between thermodynamic solubility (the maximum concentration of a compound in a solvent at equilibrium) and kinetic solubility (the temporary, metastable concentration of a compound when shifted from an organic solvent into an aqueous buffer)[2].

Because the thermodynamic solubility of halogenated benzothiazoles in water is often sub-micromolar, biological assays rely entirely on maintaining the compound in a kinetically soluble, supersaturated state long enough for target engagement to occur[2][3]. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent because its polar aprotic nature effectively disrupts the strong crystal lattice forces of the benzothiazole core[1].

Table 1: Solvent Compatibility Profile for Benzothiazole Amides

SolventMax Stock Conc.Max Assay Tolerance (v/v)Solvation MechanismSuitability & Notes
Anhydrous DMSO 10–50 mM≤ 1.0%Disrupts π-π stacking & H-bondingOptimal. Must be anhydrous to prevent premature nucleation.
DMF 10–20 mM≤ 0.5%Polar aprotic solvationAlternative. Higher cellular toxicity than DMSO.
Methanol / Ethanol < 1 mM≤ 2.0%Weak H-bond donor/acceptorPoor. Fails to disrupt the benzothiazole crystal lattice effectively.
Aqueous Buffer < 10 µM (Kinetic)N/AHydration shell (unfavorable)Final Medium Only. Requires rapid mixing to prevent aggregation.

Workflow & Kinetic Pathways

The fundamental principle of this protocol is to avoid localized high concentrations of water during the dilution process. If a 10 mM DMSO stock is pipetted directly into an aqueous buffer, the solvent interface experiences an immediate polarity shift, causing the compound to crash out of solution before it can disperse.

ProtocolWorkflow A 1. Weigh Compound N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide B 2. Primary Stock (10 mM) Dissolve in 100% Anhydrous DMSO A->B Add Solvent C 3. Intermediate Dilution Serial dilution in 100% DMSO B->C Prevent Nucleation D 4. Aqueous Integration Rapid injection into Assay Buffer C->D 1:100 Dilution E 5. Biological Assay Final DMSO ≤ 1.0% D->E Immediate Use

Caption: Workflow for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide assay solutions.

KineticSolubility S1 DMSO Solvated Monomers (Thermodynamically Stable) S2 Aqueous Buffer Introduction (Solvent Polarity Shift) S1->S2 Rapid Dilution S3 Metastable Supersaturation (Kinetic Window) S2->S3 High Energy State S4 Target Engagement (Successful Assay) S3->S4 Fast Kinetics S5 Nucleation & Aggregation (Thermodynamic Sink) S3->S5 Slow Kinetics / Poor Mixing

Caption: Kinetic vs. thermodynamic solubility pathways during aqueous assay integration.

Self-Validating Experimental Protocol

This methodology utilizes a self-validating framework. By incorporating intermediate organic dilutions and a spectrophotometric quality control (QC) step, researchers can definitively prove that the compound remained in solution during the biological assay.

Phase 1: Primary Stock Preparation (10 mM)

Causality: DMSO is highly hygroscopic. Absorbed atmospheric water lowers the solvation capacity of DMSO, creating microscopic nucleation seeds in the stock tube that ruin downstream assays.

  • Equilibration: Allow the lyophilized powder of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide to reach room temperature in a desiccator before opening to prevent condensation.

  • Solvation: Add the calculated volume of 100% anhydrous DMSO (packed under Argon) to achieve a 10 mM concentration.

  • Agitation: Vortex for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature.

  • Validation (Visual): Hold the tube against a strong light source. The solution must be completely optically clear. If micro-particulates remain, warm the solution to 37°C for 10 minutes and re-sonicate.

  • Storage: Aliquot the stock into single-use volumes in tightly sealed amber tubes and store at -20°C. Never subject the primary stock to freeze-thaw cycles.

Phase 2: Intermediate Dilution (Organic Phase)

Causality: Serial dilutions must be performed in 100% DMSO. If you attempt to dilute the 10 mM stock directly into an aqueous buffer to reach a 10 µM final concentration, the localized solvent shock will induce irreversible precipitation[1].

  • Prepare a 100x concentration of your desired final assay concentration using 100% anhydrous DMSO.

    • Example: If your final assay concentration is 10 µM, prepare a 1 mM intermediate stock in 100% DMSO.

  • Mix thoroughly by pipetting up and down 10 times.

Phase 3: Aqueous Integration & Quality Control

Causality: The method of introduction dictates kinetic solubility. The compound must be dispersed instantly to maximize the kinetic window before thermodynamic forces drive precipitation[2].

  • Preparation: Pre-warm the biological assay buffer or cell culture medium to 37°C. (Cold buffers drastically reduce the kinetic solubility window).

  • Injection: While vortexing the aqueous buffer at medium speed, inject the 100x DMSO intermediate stock directly into the center of the liquid vortex (1:100 dilution). Do not allow the DMSO to run down the side of the tube.

  • Validation (Nephelometric QC): Immediately transfer 100 µL of the final aqueous solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600) using a microplate reader.

    • Pass: OD600 is identical (± 0.01) to a 1% DMSO vehicle-only control. The compound is kinetically soluble.

    • Fail: OD600 is > 0.05 above the vehicle control. The compound has formed colloidal aggregates. The assay will be invalid. You must lower the final compound concentration or add a tolerated surfactant (e.g., 0.01% Tween-20) to the buffer.

  • Execution: Immediately apply the validated solution to your biological target (cells or purified enzyme) to initiate the assay within the metastable kinetic window.

References

  • Title: In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Application Note: Preclinical Evaluation of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide in Anticonvulsant Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical pharmacologists, and drug development professionals. Focus: Mechanistic rationale, in vivo screening workflows, and standardized protocols for evaluating benzothiazole-derived antiepileptic candidates.

Introduction & Mechanistic Rationale

The development of novel antiepileptic drugs (AEDs) frequently relies on privileged heterocyclic scaffolds. The compound N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide represents a structurally optimized candidate within the benzothiazole-benzamide class, designed to address pharmaco-resistant epilepsies[1][2].

The Pharmacophore Model and Causality of Structural Choices

The rational design of this compound adheres to a well-established four-part anticonvulsant pharmacophore[1]:

  • Hydrophobic Anchor (6-chloro-1,3-benzothiazole): Provides the necessary lipophilicity (LogP) for rapid blood-brain barrier (BBB) penetration. The electronegative chlorine atom at position 6 enhances binding affinity by interacting with hydrophobic pockets of target ion channels[1].

  • Hydrogen Bonding Domain (Amide Linker): The central -CONH- linker acts as a critical hydrogen-bond donor and acceptor, essential for orienting the molecule within the receptor's active site[1].

  • Distal Hydrophobic Ring (3-methoxyphenyl): Responsible for metabolic stability and secondary receptor interactions[1].

  • Electronic Tuning (3-methoxy substitution): The meta-methoxy group acts as an electron-donating moiety. Its specific position modulates the dihedral angle of the benzamide, preventing steric clash while optimizing the state-dependent blockade of neuronal channels.

Proposed Mechanism of Action

While the in vivo phenotype is the primary screening endpoint, the putative mechanism for this scaffold is the state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs) . By binding preferentially to the inactivated state of the channel, the compound prevents the high-frequency repetitive firing characteristic of epileptic seizures without disrupting normal action potential generation.

MOA Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Milliseconds Inactivated->Resting Repolarization Block Prolonged Inactivation (Seizure Suppression) Inactivated->Block State-Dependent Block Drug N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide Drug->Inactivated High-Affinity Binding

Caption: State-dependent blockade of VGSCs by N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide.

In Vivo Screening Workflow

To align with the standards set by the NIH National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP)[3], the compound must be evaluated through a tiered in vivo workflow.

Workflow Start Compound Synthesis & Formulation (i.p.) Phase1 Phase I: Initial Screening (Mice, 30-100 mg/kg) Start->Phase1 MES MES Test (Generalized Tonic-Clonic) Phase1->MES scPTZ scPTZ Test (Absence / Myoclonic) Phase1->scPTZ Tox Rotarod Test (Neurotoxicity / Ataxia) Phase1->Tox Phase2 Phase II: Dose-Response (ED50 & TD50 Calculation) MES->Phase2 Active scPTZ->Phase2 Active Tox->Phase2 Pass (No Tox) PI Calculate Protective Index (PI = TD50 / ED50) Phase2->PI

Caption: Tiered preclinical screening workflow for anticonvulsant candidate evaluation.

Quantitative Data Presentation

The efficacy and safety of an anticonvulsant are quantified using the Median Effective Dose (ED₅₀), Median Toxic Dose (TD₅₀), and the Protective Index (PI). The PI is a critical self-validating metric (PI = TD₅₀ / ED₅₀); a higher PI indicates a wider therapeutic window. Below is a representative data structure for evaluating benzothiazole-benzamides[1].

Test / AssayNeurological ModelExpected ED₅₀ (mg/kg)Expected TD₅₀ (mg/kg)Protective Index (PI)
MES (Mice, i.p.) Generalized Tonic-Clonic15.0 – 30.0> 300.0> 10.0
scPTZ (Mice, i.p.) Absence / Myoclonic45.0 – 60.0> 300.0> 5.0
Rotarod (Mice, i.p.) Motor Impairment (Toxicity)N/A> 300.0N/A

Note: Data reflects typical active profiles for 6-substituted-1,3-benzothiazol-2-yl benzamides[1].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a causal explanation to ensure data integrity and prevent false positives/negatives.

Protocol A: Formulation and Administration
  • Objective: Ensure consistent systemic delivery of a highly lipophilic compound.

  • Causality: Benzothiazoles are inherently hydrophobic. Using pure saline will cause precipitation, leading to erratic absorption and false-negative efficacy.

  • Weigh the required amount of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide.

  • Dissolve the compound in a vehicle consisting of 30% Polyethylene Glycol 400 (PEG400), 10% Tween-80, and 60% sterile distilled water.

  • Sonicate the mixture for 10 minutes at room temperature until a clear solution or fine, uniform suspension is achieved.

  • Administer to adult male ICR/CD-1 mice via intraperitoneal (i.p.) injection at a volume of 0.01 mL/g of body weight, 30 to 60 minutes prior to seizure induction[4].

Protocol B: Maximal Electroshock Seizure (MES) Test
  • Objective: Evaluate protection against generalized tonic-clonic seizures[5].

  • Causality: The MES test uses a supramaximal current to bypass the seizure threshold, directly testing the drug's ability to prevent seizure spread through neural tissue[4].

  • Preparation: Apply a drop of 0.5% tetracaine local anesthetic to the eyes of the mice 5 minutes prior to testing. Reasoning: Eliminates pain as a physiological confounder, ensuring the physiological response is strictly neurological.

  • Stimulation: Attach corneal electrodes to the eyes. Deliver an alternating current of 50 mA at 60 Hz for 0.2 seconds using a rodent shocker[5][6].

  • Observation & Endpoint: Immediately observe the animal. The primary endpoint is Hindlimb Tonic Extension (HLTE) , defined as the hindlimbs outstretched 180 degrees to the plane of the body axis[6].

  • Validation: If the animal does not exhibit HLTE, the compound is considered protective. Calculate the ED₅₀ using the Litchfield and Wilcoxon method based on dose-response protection rates[6].

Protocol C: Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Objective: Evaluate protection against absence and myoclonic seizures[5].

  • Causality: PTZ is a GABA-A receptor antagonist. Subcutaneous administration produces a slow, sustained disruption of GABAergic inhibition, mimicking absence seizures[5].

  • Administration: Inject PTZ subcutaneously into the posterior neck fold at a convulsive dose of 85 mg/kg (a dose known to induce seizures in >97% of control mice).

  • Observation: Place the mouse in an isolated clear Plexiglas observation chamber.

  • Endpoint: Observe continuously for 30 minutes. The compound is considered protective if it completely prevents the occurrence of a single episode of clonic spasms lasting at least 3 seconds[5].

Protocol D: Rotarod Neurotoxicity Assay (Self-Validation)
  • Objective: Differentiate true anticonvulsant activity from generalized CNS depression or motor impairment.

  • Causality: If a drug paralyzes or heavily sedates an animal, it cannot physically exhibit HLTE in the MES test, resulting in a false-positive anticonvulsant reading. The Rotarod test controls for this.

  • Pre-training (Critical Step): 24 hours prior to the experiment, place mice on a 1-inch diameter knurled rod rotating at 6 RPM. Reasoning: Untrained mice will fall due to lack of coordination, not drug toxicity. Pre-training establishes a baseline. Exclude any mouse that cannot remain on the rod for 3 consecutive minutes.

  • Testing: 30 minutes post-administration of the test compound, place the pre-trained mice back on the rotating rod (6 RPM).

  • Endpoint: Neurotoxicity is indicated if the animal falls off the rod three times within a 1-minute period. Calculate the TD₅₀ based on the percentage of animals exhibiting motor impairment at varying doses.

References

  • Bhat, M. A., Siddiqui, N., & Khan, S. A. (2007). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR3grvP2Q6BKv6wS8evWXfmpIQh4XIDCmmePwh5hf8HTSn0K80DS632ZHQWPdP8DgzlqH85ORonWSUiGPBYGbtCUUj_k8ZuxH_XTh0j0k7q2yHd9We5WN3FpvTAaGEpoylRPkUxOo7arDuapIkCTA6OqyKoAyG8JNN6J1yRxcbQMtNjKxfCaEju7wvXsP_fCHbOWJXDxm-HglU8MkT8Q8mMlRZG2nExec3ptOnPy8sjvRA40EfzODzlPhdWC3TZ6qXWfMV96GS6RXv6RQ0T0A61GHqbao5SMl5V3U=]
  • National Institute of Neurological Disorders and Stroke (NINDS). (2026). Epilepsy Therapy Screening Program (ETSP). National Institutes of Health (NIH).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzWeQoOaiLL5PeBYRjn5tDpIewzx1gLmjI_nimKBALM8KulRXptOVGtNonHqlIhawCF-dBR_w5D0mrIUR4sJojg4iUeQRuavsycSdx1XTBLVwA0OJQSFAXuYUvIO2MdP1jwNpoGMfP3JAeDRDWgFK17ojs5e6w_3BFEuSCyNEVw2GrYT7WLF0EMnxBfvtM5ntEnWv-N7SLx2tHomBDGof2EPF4VryUN1nM_23uKLRu]
  • Löscher, W., et al. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFHhBHcns5iWfG7mQnN6zKxlxm4Wf_6YE6BrbahaxeDauai58UFII9WJ7q9zo3AS_zHTzSK8R3ibGF-0DHENfOlLlUtPmmpR5uMdw6WY9K74o5uYS_g7iY5k_KgbKPz2qErv8X59DcbtvoNIGAaWVX44qbHxCBPRBOuMVwWL-Ojl3qMaVECQ==]
  • Bio-protocol. (2021). Maximal Electroshock Seizure Test.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8HyjFUj2FWypPqntv3kwPEiR417B36glp2bQnFy1GuoN-hbdYaPJdkRUyUEmg3HFAPzmVa1VCU9mfhmF4I_I0UBKIaRFhV2DkzzC2IHtd11Kqu8Pl1NhcYmyIB8qT8_WfIOqpW90i044DW75bnTWGsKQEvRnPpJ6j6ko=]
  • Dravet Syndrome News. (2021). ReS3-T Accepted Into Epilepsy Therapy Screening Program.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWK39V4JdQxP8ojBvPMvnh3OJqSOgUApP_XSYmlp9WzUPaN8mQMN529FQ2UWTEXwyJI2NUZEff9WHltxP2Wgjv39FTk_j5TrO3LuME94LADkRMaQYSS9gnT2OAHvqlVHGHhktYSe7vw1tFTnmBTiRbsdBtbC7p2U00i139yCo_QGiWSOEoh0UIck_7AmS0Yr328g==]

Sources

Application Notes and Protocols for the Extraction and Purification of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a molecule of significant interest in medicinal chemistry and drug discovery, belonging to a class of benzothiazole derivatives known for their diverse pharmacological activities.[1][2] The purity of this compound is of paramount importance for obtaining accurate biological data and ensuring its safety and efficacy in preclinical and clinical studies. This document provides a comprehensive guide to the extraction and purification of this target compound, offering detailed protocols and the scientific rationale behind the chosen methodologies.

The probable synthetic route to N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves the acylation of 2-amino-6-chlorobenzothiazole with 3-methoxybenzoyl chloride. This reaction, while generally efficient, can lead to the presence of unreacted starting materials, by-products, and other process-related impurities in the crude product. Therefore, a robust purification strategy is essential to isolate the desired compound with high purity.

Understanding Potential Impurities

A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude reaction mixture. Based on the likely synthesis method, the following impurities should be considered:

  • Unreacted Starting Materials:

    • 2-amino-6-chlorobenzothiazole

    • 3-methoxybenzoyl chloride (and its hydrolysis product, 3-methoxybenzoic acid)

  • By-products:

    • Di-acylated products (bis(3-methoxybenzoyl)amino-6-chlorobenzothiazole)

    • Products from side reactions of the benzothiazole core

  • Reagents and Solvents:

    • Base used to scavenge HCl (e.g., pyridine, triethylamine)

    • Reaction solvent (e.g., dichloromethane, tetrahydrofuran)

Purification Strategy Overview

The purification of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide can be effectively achieved through a multi-step approach involving an initial work-up (extraction) followed by one or more purification techniques. The choice between recrystallization and column chromatography will depend on the impurity profile and the desired final purity.

Purification_Strategy Crude_Mixture Crude Reaction Mixture Workup Aqueous Work-up (Liquid-Liquid Extraction) Crude_Mixture->Workup Crude_Product Crude Solid Product Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for the target compound.

Part 1: Aqueous Work-up and Extraction

Objective: To remove water-soluble impurities, such as the base used in the reaction and the hydrolyzed acid chloride.

Rationale: A standard aqueous work-up is the first line of defense against many common impurities. By partitioning the reaction mixture between an organic solvent and an aqueous phase, polar impurities can be selectively removed. The use of a mild base wash (e.g., sodium bicarbonate solution) will neutralize any remaining acidic impurities, including 3-methoxybenzoic acid.

Protocol 1: Liquid-Liquid Extraction
  • Solvent Evaporation: After the reaction is complete, remove the reaction solvent (e.g., dichloromethane) under reduced pressure using a rotary evaporator.

  • Redissolution: Dissolve the resulting residue in a water-immiscible organic solvent with good solubility for the target compound, such as ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove any residual amine base)

    • Saturated aqueous NaHCO₃ solution (to remove 3-methoxybenzoic acid)

    • Brine (saturated aqueous NaCl solution) (to reduce the solubility of the organic phase in the aqueous layer and aid in phase separation)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product.

Part 2: Purification Techniques

The choice between recrystallization and column chromatography depends on the nature and quantity of the remaining impurities.

A. Recrystallization: The Preferred Method for High-Yield Purification

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

Solvent Selection: Based on the purification of structurally similar benzothiazole derivatives, ethanol is an excellent starting point for recrystallization.[3][4] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.

Solvent SystemRationale
Ethanol Often provides good solubility at elevated temperatures and lower solubility upon cooling for benzothiazole derivatives.[3][4]
Ethanol/Water The addition of water as an anti-solvent can induce crystallization if the compound is too soluble in pure ethanol.
Ethyl Acetate/Hexane A common mixed solvent system where the compound is dissolved in the more polar solvent (ethyl acetate) and the less polar anti-solvent (hexane) is added to induce precipitation.
Protocol 2: Recrystallization from Ethanol
  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol and dry them under vacuum.

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in minimal hot ethanol Start->Dissolve Hot_Filtration Hot Filtration (optional) Dissolve->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Step-by-step recrystallization workflow.

B. Column Chromatography: For High-Purity Isolation

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar silica gel.

Solvent System Selection: For amide compounds and benzothiazole derivatives, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used.[5] The optimal ratio can be determined by thin-layer chromatography (TLC) analysis.

Stationary PhaseMobile Phase (Eluent)Rationale
Silica Gel (60-120 mesh) Hexane/Ethyl Acetate (e.g., 7:3 v/v)A versatile system for separating compounds of intermediate polarity.
Silica Gel (60-120 mesh) Dichloromethane/Methanol (e.g., 9.5:0.5 v/v)Suitable for more polar compounds that may not elute with hexane/ethyl acetate.[3]
Protocol 3: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent composition by running a TLC of the crude product in various hexane/ethyl acetate ratios. The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution of the compound by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Validation of Purity

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot indicates a high degree of purity.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the exact purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting

ProblemPossible CauseSolution
Low recovery after recrystallization Too much solvent was used; the compound is highly soluble even at low temperatures.Concentrate the mother liquor and attempt a second crystallization. Consider using a mixed solvent system with an anti-solvent.
Oily product after recrystallization The presence of impurities that lower the melting point.Purify the material by column chromatography before attempting recrystallization.
Compound does not move from the baseline on TLC The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
All compounds run to the solvent front on TLC The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexane).

References

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. Available at: [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis, characterization, and anti-plasmodial activity of 2,6-substituted benzothiazole derivatives. Bangladesh Journal of Pharmacology. Available at: [Link]

  • SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Preparation method of 3-methoxybenzyl chloride. Google Patents.
  • N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. PubMed. Available at: [Link]

  • A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole. Google Patents.
  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Tailoring the AIE Chromogen 2-(2-Hydroxyphenyl)benzothiazole for Use in Enzyme-Triggered Molecular Brachytherapy. National Center for Biotechnology Information. Available at: [Link]

  • A Review on Benzothiazole: Synthesis and Biological Activities. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Unequivocal synthesis of substituted thiazolo[3,2-a]benzimidazoles. Arkivoc. Available at: [Link]

  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry. Available at: [Link]

  • Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Neuroprotective Potential of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A primary therapeutic strategy is the identification of novel neuroprotective compounds capable of mitigating or preventing this neuronal decline. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticonvulsant properties.[1][2] The structural motif of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide suggests its potential as a neuroprotective agent, warranting a systematic investigation of its efficacy.

This document provides a comprehensive suite of protocols to systematically evaluate the neuroprotective effects of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide. The proposed experimental workflow is designed to first establish in vitro efficacy and elucidate potential mechanisms of action, followed by validation in a relevant in vivo model of neurodegeneration.

In Vitro Neuroprotection Assessment

A critical initial step is to determine the compound's ability to protect cultured neuronal cells from various insults that mimic the pathological conditions of neurodegenerative diseases.[3][4]

General In Vitro Workflow

The overarching workflow for in vitro assessment involves pre-treating neuronal cells with N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide prior to exposure to a neurotoxin. Subsequently, cell viability and key biomarkers of cellular health are measured.

G cluster_0 In Vitro Experimental Workflow cluster_1 Endpoint Assays cell_seeding Neuronal Cell Seeding (e.g., SH-SY5Y) compound_treatment Pre-treatment with N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide cell_seeding->compound_treatment 24h neurotoxin_exposure Induction of Neurotoxicity (e.g., Glutamate, 6-OHDA) compound_treatment->neurotoxin_exposure 1-2h pre-treatment viability Cell Viability (MTT, LDH) neurotoxin_exposure->viability 24-48h apoptosis Apoptosis (TUNEL, Caspase-3) neurotoxin_exposure->apoptosis oxidative_stress Oxidative Stress (ROS, GSH) neurotoxin_exposure->oxidative_stress neuroinflammation Neuroinflammation (Cytokines) neurotoxin_exposure->neuroinflammation data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis neuroinflammation->data_analysis

Caption: General workflow for in vitro neuroprotection studies.

Assessment of Cell Viability

Cell viability assays are fundamental to determining if N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide can prevent neuronal death induced by a neurotoxic stimulus.[5]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5]

Detailed Protocol: MTT Assay for Neuroprotection

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as glutamate (100 µM), oligomeric amyloid-beta (Aβ) (10 µM), or 6-hydroxydopamine (6-OHDA) (50 µM) for an additional 24 hours.[5][6] Include a vehicle control group (no toxin) and a toxin-only group.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control group.

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an index of cytotoxicity.

Detailed Protocol: LDH Cytotoxicity Assay

  • Experimental Setup: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the control group.

AssayPrincipleEndpointTypical Concentration Range of Compound
MTT Measures mitochondrial reductase activityCell Viability0.1 - 100 µM
LDH Measures release of cytosolic enzyme from damaged cellsCytotoxicity0.1 - 100 µM
Assessment of Apoptosis

Apoptosis, or programmed cell death, is a key process in neurodegeneration. Assays that measure apoptotic markers can provide insight into the compound's mechanism of action.

The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.

Detailed Protocol: TUNEL Assay

  • Cell Culture: Grow neuronal cells on glass coverslips in a 24-well plate and treat as described in the MTT protocol.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Staining: Perform TUNEL staining according to the manufacturer's protocol, which typically involves incubating the cells with TdT enzyme and a fluorescently labeled dUTP.

  • Counterstaining: Counterstain the cell nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Quantification: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells (DAPI-stained).[5]

Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures its enzymatic activity.[4][7]

Detailed Protocol: Caspase-3 Activity Assay

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate.[5]

  • Caspase-3 Reaction: Add the cell lysate to a 96-well plate followed by the addition of a caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance of the cleaved substrate at 405 nm.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control group.

AssayPrincipleEndpointExpected Outcome with Neuroprotection
TUNEL Detects DNA fragmentationApoptotic Cell CountDecrease in TUNEL-positive cells
Caspase-3 Activity Measures activity of executioner caspaseEnzymatic ActivityDecrease in caspase-3 activity

Investigation of Underlying Mechanisms

To understand how N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide exerts its neuroprotective effects, it is crucial to investigate its impact on key pathological processes such as oxidative stress and neuroinflammation.

Assessment of Oxidative Stress

This assay measures the intracellular levels of reactive oxygen species.

Detailed Protocol: ROS Assay

  • Cell Treatment: Treat neuronal cells in a 96-well plate with the compound and the neurotoxic agent.

  • Probe Incubation: Add a fluorescent probe for ROS (e.g., DCFH-DA) to the cells and incubate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or fluorescence microscope.

  • Data Analysis: Express the ROS levels as a percentage of the control group.

This assay measures the levels of the antioxidant glutathione.

Detailed Protocol: GSH Assay

  • Sample Preparation: After treatment, harvest the cells and prepare cell lysates.

  • GSH Reaction: Use a commercial kit to measure the levels of total and oxidized glutathione (GSSG).

  • Data Analysis: Calculate the ratio of reduced to oxidized glutathione (GSH/GSSG) as an indicator of oxidative stress.

Assessment of Neuroinflammation

This assay measures the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

Detailed Protocol: ELISA for Cytokines

  • Sample Collection: Collect the cell culture supernatant or prepare tissue homogenates from the different treatment groups.

  • ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) using a commercial kit specific for the cytokine of interest.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokines in each sample based on a standard curve.

G cluster_0 Potential Neuroprotective Signaling Pathways cluster_1 Cellular Stress cluster_2 Cellular Response compound N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide antioxidant_response Antioxidant Response (e.g., Nrf2 pathway) compound->antioxidant_response anti_inflammatory_response Anti-inflammatory Response compound->anti_inflammatory_response pro_survival_pathways Pro-survival Pathways (e.g., PI3K/Akt) compound->pro_survival_pathways oxidative_stress Oxidative Stress neuroprotection Neuroprotection neuroinflammation Neuroinflammation antioxidant_response->oxidative_stress inhibits anti_inflammatory_response->neuroinflammation inhibits pro_survival_pathways->neuroprotection

Caption: Potential signaling pathways modulated by the compound.

In Vivo Neuroprotection Assessment

Positive results from in vitro studies should be followed by validation in animal models of neurodegenerative diseases.[8]

General In Vivo Workflow

The in vivo workflow involves administering N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide to animals before or after inducing neurodegeneration, followed by behavioral assessments and post-mortem brain tissue analysis.[4]

G cluster_0 In Vivo Experimental Workflow cluster_1 Post-mortem Analysis animal_model Animal Model of Neurodegeneration (e.g., MPTP-induced Parkinsonism) compound_admin Administration of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide animal_model->compound_admin behavioral_tests Behavioral Assessments (e.g., Rotarod, Morris Water Maze) compound_admin->behavioral_tests histology Histology (e.g., Nissl, TH staining) behavioral_tests->histology biochemical_assays Biochemical Assays (e.g., Neurotransmitter levels) behavioral_tests->biochemical_assays molecular_analysis Molecular Analysis (e.g., Western Blot, qPCR) behavioral_tests->molecular_analysis data_analysis Data Analysis and Interpretation histology->data_analysis biochemical_assays->data_analysis molecular_analysis->data_analysis

Caption: Workflow for in vivo neuroprotection studies.

Animal Models

The choice of animal model will depend on the specific neurodegenerative disease being targeted. For example, the MPTP model is commonly used for Parkinson's disease, while the 5XFAD transgenic mouse model is used for Alzheimer's disease.

Behavioral Assessments

A battery of behavioral tests should be used to assess cognitive and motor function.

  • Rotarod Test: Measures motor coordination and balance.

  • Morris Water Maze: Assesses spatial learning and memory.

  • Open Field Test: Evaluates locomotor activity and anxiety-like behavior.

Post-mortem Brain Tissue Analysis

After the behavioral assessments, animals are euthanized, and their brains are collected for further analysis.

  • Histology: Techniques such as Nissl staining (to visualize neurons) and immunohistochemistry for specific markers (e.g., tyrosine hydroxylase for dopaminergic neurons) can be used to assess neuronal loss.

  • Biochemical Assays: Measurement of neurotransmitter levels (e.g., dopamine) and their metabolites using HPLC.

  • Molecular Analysis: Western blotting and qPCR can be used to measure the expression of proteins and genes related to apoptosis, oxidative stress, and neuroinflammation.

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the neuroprotective potential of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide. By combining in vitro and in vivo approaches, researchers can gain a comprehensive understanding of the compound's efficacy and its underlying mechanisms of action. Positive results from these studies would warrant further investigation into this compound as a potential therapeutic agent for neurodegenerative diseases.

References

  • Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed.
  • Application Notes and Protocols for Testing the Neuroprotective Effects of Compound 3d - Benchchem.
  • Application Note: Protocol for Testing the Neuroprotective Effects of Garbanzol - Benchchem.
  • In vitro neurology assays - InnoSer.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI.
  • Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - ACS Publications.
  • Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents - Usiena air.
  • A Review on Recent Development and biological applications of benzothiazole derivatives.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Precipitation of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the "brick dust" and "grease" paradoxes inherent to early-stage drug development. N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a classic example of a challenging molecule: its planar benzothiazole core promotes rigid π−π stacking (high crystal lattice energy), while the chlorobenzene and methoxy groups drive extreme lipophilicity (high LogP).

When transitioning this compound from a DMSO stock into an aqueous assay buffer, the sudden shift in solvent polarity triggers rapid hydrophobic collapse and nucleation, resulting in visible precipitation. This guide provides field-proven, causality-driven solutions to rescue the aqueous solubility of this specific compound across biochemical, cell-based, and in vivo applications.

Diagnostic Decision Tree

Before altering your assay conditions, follow this logical workflow to identify the most appropriate solubilization strategy for your specific experimental constraints.

Troubleshooting_Logic Start Precipitation of Benzothiazole Derivative in Aqueous Media CheckAssay Is the assay cell-based or biochemical? Start->CheckAssay Biochemical Biochemical Assay (Tolerates >1% DMSO) CheckAssay->Biochemical Biochemical CellBased Cell-Based / In Vivo (Strict solvent limits) CheckAssay->CellBased Cell/In Vivo AddSurfactant Use 1-5% DMSO + 0.01-0.1% Tween-20 Biochemical->AddSurfactant Optimize Solvents UseCD HP-β-Cyclodextrin Complexation (10-20%) CellBased->UseCD Avoid Surfactants AddSurfactant->UseCD Still Precipitates Success Soluble & Bioavailable AddSurfactant->Success Clear Solution SolidDisp Amorphous Solid Dispersion (PVP K30 Matrix) UseCD->SolidDisp High Dose Needed UseCD->Success Clear Solution SolidDisp->Success

Diagnostic decision tree for resolving benzothiazole derivative precipitation.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my compound precipitate immediately upon a 1:100 dilution from a 10 mM DMSO stock into PBS (pH 7.4)? The Causality: You are observing solvent-shift nucleation. In 100% DMSO, the solvent molecules effectively solvate the hydrophobic benzothiazole core. Upon dilution into PBS, the local concentration of DMSO drops to 1%. The thermodynamic penalty of disrupting the highly ordered hydrogen-bond network of water forces the hydrophobic molecules to self-associate. Because the molecule is uncharged at pH 7.4 (its amide proton has a pKa > 12), it lacks the electrostatic repulsion needed to prevent aggregation, leading to rapid crystallization (1)[1]. The Fix: You must either lower the thermodynamic barrier of the aqueous phase (using surfactants) or mask the hydrophobic core entirely (using cyclodextrins) ()[].

Q2: How do I optimize co-solvents and surfactants without killing my cell-based assay? The Causality: Co-solvents like DMSO disrupt water-water interactions, while non-ionic surfactants like Tween-20 lower interfacial tension and form micelles that encapsulate the lipophilic drug. However, cell membranes are essentially lipid bilayers; high surfactant concentrations will lyse cells, and DMSO >1% can induce cellular toxicity or alter transcriptomic profiles. The Fix: Keep DMSO 0.5% and use trace amounts of polysorbates (e.g., 0.01% Tween-20). If this fails to maintain solubility, you must transition to cyclodextrin complexation.

Quantitative Formulation Matrix

To guide your formulation strategy, Table 1 summarizes the expected apparent solubility of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide across various matrices.

Table 1: Quantitative Comparison of Formulation Matrices on Apparent Aqueous Solubility

Formulation MatrixApparent Sol. ( μ M)Assay CompatibilitySolubilization Mechanism
100% PBS (pH 7.4)< 1.0ExcellentBaseline (None)
1% DMSO in PBS~ 5.0Good (Cell/Biochem)Co-solvent disruption
5% DMSO + 0.1% Tween-80~ 45.0Biochemical onlyMicellar encapsulation
20% w/v HP- β -CD in PBS> 500.0Excellent (In vitro/vivo)Inclusion complexation
PVP K30 Solid Dispersion (1:5)> 1000.0In vivo (Oral dosing)Amorphous state stabilization

Q3: My assay requires zero surfactants. How does cyclodextrin complexation work, and how do I perform it? The Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The benzothiazole moiety of your compound spontaneously enters this cavity to escape the aqueous environment. This releases ordered water molecules from the cavity (a favorable entropic gain) while shielding the hydrophobic drug ()[]. Because the exterior of the complex is highly water-soluble, the apparent solubility of the drug increases by orders of magnitude without the osmotic penalty of co-solvents (3)[3].

CD_Workflow Step1 1. Preparation Dissolve HP-β-CD in Buffer (20% w/v) Step2 2. Addition Add Excess Drug Powder to Solution Step1->Step2 Step3 3. Equilibration Shake at 37°C for 24-48 Hours Step2->Step3 Step4 4. Separation Centrifuge & Filter (0.22 µm PTFE) Step3->Step4 Step5 5. Validation HPLC Quantification of Soluble Fraction Step4->Step5

Step-by-step workflow for hydroxypropyl-β-cyclodextrin inclusion complexation.

Protocol A: Self-Validating HP- β -CD Inclusion Complexation

This protocol utilizes the co-dissolution/equilibration method to generate a thermodynamically stable inclusion complex (4)[4].

  • Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Add an excess amount of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide powder (e.g., 5 mg/mL) to the cyclodextrin solution. The suspension will appear cloudy.

  • Equilibration: Seal the vial and place it in a shaking incubator at 37°C and 250 RPM for 48 hours. Causality note: Complexation is an equilibrium process; sufficient time and kinetic energy are required to achieve maximum inclusion.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the uncomplexed drug. Filter the supernatant through a 0.22 μ m PTFE syringe filter to remove any remaining sub-micron nuclei.

  • Validation (Critical): Do not assume the nominal concentration based on input mass. Dilute an aliquot of the filtrate 1:100 in methanol and quantify the exact solubilized drug concentration using RP-HPLC against a known standard curve.

Q4: We are moving to in vivo pharmacokinetic studies and need a high-dose oral formulation. CD complexation isn't yielding enough mass. What is the next step? The Causality: For high-dose oral gavage, you must overcome the crystal lattice energy of the solid powder. By formulating the drug as an Amorphous Solid Dispersion (ASD) using a hydrophilic polymer like Polyvinylpyrrolidone (PVP K30), you trap the drug in a high-energy, disordered amorphous state (5)[5]. When this matrix contacts gastric fluids, the highly soluble PVP rapidly dissolves, releasing the drug as a supersaturated solution while simultaneously inhibiting rapid recrystallization (6)[6].

Protocol B: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)
  • Dissolution: Weigh the benzothiazole derivative and PVP K30 at a 1:5 weight ratio (e.g., 100 mg drug to 500 mg PVP). Dissolve both completely in a common volatile solvent system (e.g., Dichloromethane:Methanol, 1:1 v/v) (1)[1].

  • Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Remove the solvent under reduced pressure at 45°C until a thin, dry polymeric film forms on the flask walls.

  • Secondary Drying: Place the flask in a vacuum desiccator overnight to remove residual trace solvents.

  • Milling: Scrape the solid dispersion from the flask and gently pulverize it using a mortar and pestle. Pass the powder through a 60-mesh sieve to ensure uniform particle size.

  • Validation: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" pattern, confirming the complete absence of crystalline diffraction peaks and validating the amorphous conversion.

References
  • Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam Source: PMC (NIH) URL: [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Source: Humapub URL: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:[Link]

  • Formulating Poorly Water Soluble Drugs Source: AAPS Advances in Pharmaceutical Sciences Series URL:[Link]

Sources

Technical Support Center: Synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, improve reaction yield and purity, and ensure the successful and reproducible synthesis of this target molecule.

The formation of the central amide bond in this molecule, linking the 2-amino-6-chlorobenzothiazole core with the 3-methoxybenzoyl moiety, is a critical transformation. While seemingly straightforward, this reaction is subject to substrate-specific nuances, including the reduced nucleophilicity of the benzothiazole amine, that can impact efficiency. This guide provides field-proven insights and protocols to navigate these challenges.

Overall Synthetic Strategy

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is primarily achieved via an amide bond formation between 2-amino-6-chlorobenzothiazole and a 3-methoxybenzoic acid derivative. Two principal routes are commonly employed, each with distinct advantages and potential pitfalls.

dot

Synthetic_Routes Figure 1: Primary Synthetic Routes cluster_A Route A: Amide Coupling cluster_B Route B: Acyl Chloride Amine 2-amino-6-chlorobenzothiazole Coupling Coupling Agent (e.g., EDC, HATU) + Additive (e.g., HOBt) + Base (e.g., DIPEA) Base Base (e.g., Pyridine, Et₃N) Acid 3-methoxybenzoic acid Activation SOCl₂ or (COCl)₂ Acid->Activation AcylChloride 3-methoxybenzoyl chloride Product N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide Coupling->Product Direct Amidation Activation->AcylChloride Base->Product Acylation

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction yield is very low, or no product is formed.

This is the most common issue, often stemming from reagent quality, suboptimal activation, or the inherent reactivity of the starting materials.

  • Potential Cause 1: Poor Reagent Quality or Presence of Water.

    • Explanation: Carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly sensitive to moisture and will rapidly hydrolyze, rendering them inactive.[1] Similarly, the presence of water in solvents or other reagents can hydrolyze the activated carboxylic acid intermediate, halting the reaction.[1][2]

    • Solution:

      • Use High-Purity, Anhydrous Reagents: Ensure all starting materials, especially the solvent (e.g., DMF, DCM) and coupling agents, are anhydrous.[1] Store EDC and other moisture-sensitive reagents in a desiccator and allow them to warm to room temperature before opening to prevent condensation.[1]

      • Verify Starting Material Integrity: Check the purity of your 2-amino-6-chlorobenzothiazole and 3-methoxybenzoic acid via NMR or melting point analysis before starting.

      • Perform the Reaction Under Inert Atmosphere: To rigorously exclude moisture, conduct the reaction under a nitrogen or argon atmosphere, especially if it is running for an extended period.[1]

  • Potential Cause 2: Insufficient Carboxylic Acid Activation.

    • Explanation: The 2-amino group on the benzothiazole ring is less nucleophilic than a typical aniline due to the electron-withdrawing nature of the heterocyclic system. Therefore, robust activation of the 3-methoxybenzoic acid is critical for the reaction to proceed efficiently. Simple mixing of reagents may not be sufficient.

    • Solution:

      • Pre-activation: When using coupling agents like EDC, first activate the carboxylic acid before adding the amine. Dissolve the 3-methoxybenzoic acid and an additive like 1-Hydroxybenzotriazole (HOBt) in an anhydrous solvent, cool to 0 °C, add EDC, and stir for 15-30 minutes.[2] This allows for the formation of the highly reactive HOBt-ester intermediate.[3] Then, add the 2-amino-6-chlorobenzothiazole.

      • Switch to a Stronger Coupling Reagent: If EDC/HOBt fails, consider using a more potent uronium/aminium salt-based reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP.[2][4] These reagents are known to be more effective for coupling challenging or electron-deficient amines.[2][4]

      • Use the Acyl Chloride Route: Convert the 3-methoxybenzoic acid to 3-methoxybenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5][] Acyl chlorides are highly reactive and often overcome issues of low amine nucleophilicity.[][7]

dot

Troubleshooting_Workflow Figure 2: Workflow for Low Yield Issues Start Low / No Yield CheckReagents 1. Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents PreActivate 2. Implement Pre-activation (Acid + EDC/HOBt for 30 min before adding amine) CheckReagents->PreActivate If problem persists Success Yield Improved CheckReagents->Success SwitchReagent 3. Switch to Stronger Coupling Reagent (HATU) PreActivate->SwitchReagent If problem persists PreActivate->Success AcylChloride 4. Use Acyl Chloride Route SwitchReagent->AcylChloride If problem persists SwitchReagent->Success AcylChloride->Success

Caption: Troubleshooting workflow for low yield issues.

Problem 2: My analysis (TLC, LC-MS) shows significant side product formation.

  • Potential Cause: Formation of N-acylurea Byproduct.

    • Explanation: When using a carbodiimide reagent like EDC or DCC alone, the activated O-acylisourea intermediate is susceptible to an intramolecular rearrangement, forming a stable N-acylurea byproduct. This consumes the activated acid and prevents it from reacting with the amine.

    • Solution: This side reaction is effectively suppressed by using an additive such as HOBt or HOAt.[2][8] These additives act as nucleophilic traps, rapidly converting the O-acylisourea to a more stable and reactive activated ester, which then cleanly reacts with the amine.[3]

Problem 3: I am struggling with the final purification.

  • Potential Cause 1: Co-elution of Product and Unreacted Starting Material.

    • Explanation: The product and starting materials may have similar polarities, making separation by column chromatography difficult.

    • Solution:

      • Aqueous Work-up: Before chromatography, perform a thorough aqueous work-up. Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate and remove the unreacted basic amine. Subsequently washing with a dilute base (e.g., 1M NaHCO₃) will deprotonate and remove the unreacted acidic carboxylic acid.[2]

      • Optimize Chromatography: Systematically screen different solvent systems for column chromatography to improve separation. A gradient elution might be necessary.

  • Potential Cause 2: Contamination with Coupling Byproducts.

    • Explanation: The byproducts of coupling reagents can contaminate the final product. For example, the dicyclohexylurea (DCU) formed from DCC is poorly soluble in many organic solvents, while the byproducts from EDC are water-soluble.[4]

    • Solution:

      • EDC: The urea byproduct from EDC is water-soluble and can be easily removed during the aqueous work-up.[2]

      • DCC: If using DCC, the precipitated DCU should be removed by filtration before the work-up.[2]

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for removing soluble impurities.

Frequently Asked Questions (FAQs)

Q1: Which amide coupling method is recommended to start with?

A1: For a balance of efficiency, cost, and ease of use, the EDC/HOBt coupling method is an excellent starting point.[2][3] It is generally reliable, and the water-soluble byproducts simplify purification. For more challenging or small-scale reactions where maximizing yield is paramount, HATU is a superior but more expensive alternative.[4]

Coupling Reagent System Pros Cons Key Considerations
EDC / HOBt Cost-effective; water-soluble byproducts are easily removed.[2]Moisture sensitive; can be less effective for highly hindered substrates.[1]Requires an additive (HOBt/HOAt) to prevent side reactions and racemization.[2]
DCC / HOBt Inexpensive and effective.Forms insoluble dicyclohexylurea (DCU) byproduct that must be filtered off.[2][4]Not suitable for solid-phase synthesis due to DCU precipitation.[4]
HATU / DIPEA Very high efficiency, fast reaction times, low racemization; good for difficult couplings.[4]Significantly more expensive than carbodiimides.The reagent of choice when other methods fail or for particularly valuable substrates.
SOCl₂ / Base (Acyl Chloride Route)Highly reactive intermediate; often very fast and high-yielding.[][7]Harsher conditions; generates corrosive HCl; requires an extra synthetic step.[5]Useful when the amine is particularly unreactive. Requires a non-nucleophilic base during coupling.[5]

Q2: What is the role of a base like DIPEA or Triethylamine in the coupling reaction?

A2: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) serves two primary purposes:

  • It neutralizes any acid present. If your amine starting material is in the form of a hydrochloride salt, an equivalent of base is required to free the nucleophilic amine.

  • It maintains a basic environment, which can facilitate the deprotonation of the amine and promote the overall reaction rate.[2] Typically, 2-3 equivalents are used.[2]

Q3: How should I prepare the starting materials?

A3:

  • 2-amino-6-chlorobenzothiazole: This is commonly synthesized from 4-chloroaniline via reaction with a thiocyanate salt (e.g., KSCN) and bromine in a suitable solvent like acetic acid, a process known as the Hugershoff synthesis.[9][10][11] Another method involves the cyclization of 4-chlorophenylthiourea.[12]

  • 3-methoxybenzoyl chloride: This is prepared by reacting 3-methoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[5][13] Due to its reactivity with moisture, it is typically used immediately after preparation or stored under strictly anhydrous conditions.[14]

Q4: How can I monitor the reaction's progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside the two starting materials (amine and acid). The disappearance of the limiting reagent and the appearance of a new, typically less polar, spot corresponding to the amide product indicate reaction progress. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the masses of the reactants and the product.

Experimental Protocols

Protocol 1: Synthesis via EDC/HOBt Coupling

This protocol is a robust starting point for the synthesis.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methoxybenzoic acid (1.0 eq.), HOBt (1.2 eq.), and anhydrous DMF or DCM.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC (1.2 eq.) portion-wise and stir the mixture at 0 °C for 30 minutes. A clear solution should be maintained.

  • Amine Addition: In a separate flask, dissolve 2-amino-6-chlorobenzothiazole (1.1 eq.) and DIPEA (2.5 eq.) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][15]

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Synthesis via the Acyl Chloride Route

  • Formation of 3-methoxybenzoyl chloride:

    • In a flask equipped with a reflux condenser and a gas outlet to a trap, add 3-methoxybenzoic acid (1.0 eq.) and thionyl chloride (2.0 eq.). Add one drop of DMF as a catalyst.[13]

    • Heat the mixture gently (e.g., to 50-60 °C) with stirring until gas evolution (HCl and SO₂) ceases (typically 1-2 hours).

    • Remove the excess thionyl chloride by distillation or under high vacuum. The resulting 3-methoxybenzoyl chloride is often used directly in the next step.

  • Amide Formation:

    • Dissolve 2-amino-6-chlorobenzothiazole (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.) in an anhydrous solvent like DCM or THF.

    • Cool the solution to 0 °C.

    • Slowly add a solution of the freshly prepared 3-methoxybenzoyl chloride (1.1 eq.) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Perform the same aqueous work-up and purification as described in Protocol 1.

References

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. [Link]

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - PubMed. (2016, August 8). PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole - SAS Publishers. (n.d.). SAS Publishers. [Link]

  • How to Optimize Catalysis for Amide Formation in Organic Chemistry - Patsnap Eureka. (2026, February 28). Patsnap. [Link]

  • Synthesis of 2-amino-6-chlorobenzothiazole - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • Synthesis of Some Biologically Active 2-(N-Protected or Free Aminoacyl) Amino-6-Chlorobenzothiazole Derivatives - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An - Baghdad Science Journal. (n.d.). Baghdad Science Journal. [Link]

  • CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). ACS Publications. [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. [Link]

  • Why did my amide syntesis does not work? - ResearchGate. (2021, April 14). ResearchGate. [Link]

  • Synthesis of 4-methoxybenzoyl chloride - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. [Link]

  • SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Reddit. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry. (2011, July 1). ScienceDirect. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (2023, August 31). Der Pharma Chemica. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5). MDPI. [Link]

Sources

HPLC Troubleshooting Center: Resolving Peak Tailing for N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve severe peak tailing issues associated with N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide .

This molecule presents unique chromatographic challenges due to its weakly basic benzothiazole nitrogen, hydrogen-bonding amide linker, and high hydrophobicity. Below, you will find a causality-driven diagnostic framework, mechanistic FAQs, self-validating protocols, and quantitative benchmarks to restore peak symmetry and ensure robust quantification.

Diagnostic Workflow: Physical vs. Chemical Tailing

Before altering mobile phase chemistry, you must isolate the root cause of the tailing. Peak distortion can stem from physical hardware defects (e.g., column voids) or chemical secondary interactions.

DiagnosticWorkflow N1 Observe Peak Tailing: N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide N2 Inject Neutral Reference (e.g., Toluene or Uracil) N1->N2 N3 Does the neutral peak also tail? N2->N3 N4 Physical Issue (Extra-Column Volume / Void) N3->N4 YES N5 Chemical Issue (Silanol or pH Mismatch) N3->N5 NO N6 Inspect tubing, fittings, and column bed N4->N6 N7 Adjust mobile phase pH & Use End-capped C18 N5->N7

Figure 1: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Mechanistic Troubleshooting FAQs

Q1: Why does N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide exhibit severe peak tailing on standard C18 columns? A: The structural liabilities of this molecule lie in its weakly basic benzothiazole nitrogen and the hydrogen-bonding capacity of its amide linker. Standard "Type A" C18 columns contain residual, unreacted silanol groups (Si-OH) on the silica surface. As explains, at mid-pH levels, these silanols ionize into negatively charged species (Si-O⁻). The basic nitrogen of the benzothiazole ring engages in secondary ion-exchange interactions with these sites, acting like molecular "velcro." This dual-retention mechanism (hydrophobic partitioning + silanophilic interaction) causes the analyte to elute at variable rates, stretching the trailing edge of the peak.

Q2: How do I determine if the tailing is caused by these chemical interactions or a physical hardware issue? A: You must isolate the variables using a self-validating test. recommends injecting a neutral, non-ionizable reference compound (such as toluene or uracil). Neutral compounds cannot undergo acid-base or ion-exchange interactions. Therefore, if the neutral marker tails, the system suffers from a physical defect—such as a column void, blocked frit, or excessive extra-column volume. If the neutral marker is symmetrical but your target benzothiazole derivative tails, the issue is strictly chemical.

Q3: What is the optimal mobile phase pH strategy for this compound? A: The objective is to suppress the ionization of the residual silanols. By lowering the mobile phase pH to ~2.5 using acidic modifiers (e.g., 0.1% formic acid or trifluoroacetic acid), the surface silanols are forced into their fully protonated, neutral state (Si-OH). According to , this minimizes secondary cation-exchange interactions, allowing the primary hydrophobic partitioning to dictate retention.

Q4: If pH optimization isn't enough, what stationary phase chemistry is required? A: You must eliminate the secondary interaction sites entirely. Transition to a high-purity "Type B" base-deactivated (end-capped) C18 column. As detailed by , end-capping converts residual silanols into less polar functional groups via reaction with small silanes, sterically shielding the silica backbone from the benzothiazole nitrogen.

Q5: Can sample diluent mismatch cause this specific tailing? A: Yes. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% DMSO, often used for hydrophobic benzamides), it causes "volume overload" or viscous fingering. The analyte travels ahead of the mobile phase gradient, resulting in peak distortion that mimics tailing or fronting.

Chemical Interaction Pathway

SilanolMechanism M1 Target Analyte (Basic Nitrogen) I1 Secondary Ion-Exchange & H-Bonding M1->I1 S1 Unendcapped Silica (Ionized Silanols, Si-O⁻) S1->I1 R1 Delayed Elution (Peak Tailing) I1->R1 M2 Target Analyte (Neutralized/Masked) I2 Primary Hydrophobic Partitioning Only M2->I2 S2 End-capped Silica (Sterically Protected) S2->I2 R2 Symmetrical Peak (Gaussian Elution) I2->R2

Figure 2: Mechanistic pathways of silanol-driven peak tailing versus ideal hydrophobic partitioning.

Step-by-Step Troubleshooting Protocols

These protocols are designed as self-validating systems. By calculating the Asymmetry Factor ( As​ ) at each step, you quantitatively verify whether the applied change resolved the underlying physical or chemical causality.

Protocol 1: The Neutral Marker Diagnostic Test

Purpose: To definitively separate physical dead-volume issues from chemical silanol interactions.

  • Preparation: Prepare a mixed standard containing 50 µg/mL of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide and 10 µg/mL of Toluene (neutral marker) in a diluent matching the initial mobile phase conditions.

  • Injection: Inject 5 µL of the mixture onto the HPLC system using your current method conditions.

  • Evaluation: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

    • As​=B/A (where A is the front half width and B is the back half width from the peak center).

  • Validation & Action:

    • If Toluene As​ > 1.2: The system has a physical defect. Troubleshoot plumbing, replace PEEK tubing to minimize dead volume, check fittings for proper seating, and reverse-flush the column to clear frit blockages.

    • If Toluene As​ ≤ 1.2 but Target As​ > 1.5: The issue is chemical. Proceed immediately to Protocol 2.

Protocol 2: Mobile Phase & Stationary Phase Optimization

Purpose: To systematically eliminate secondary interactions through pH control and steric shielding.

  • pH Adjustment: Modify the aqueous mobile phase to pH 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This forces the silica surface into a neutral (Si-OH) state.

  • Buffer Addition (Optional): If low pH is restricted by your detector (e.g., MS compatibility limits), add a sacrificial base like Triethylamine (TEA) at 10-20 mM to the mobile phase. As noted by , TEA will preferentially bind to active silanols, outcompeting the bulkier benzothiazole analyte.

  • Column Selection: Install a fully end-capped, high-purity Type B silica C18 column designed specifically for basic compounds.

  • Validation: Re-inject the target analyte. A successful optimization will yield an Asymmetry Factor ( As​ ) between 0.9 and 1.2, validating that hydrophobic partitioning is now the sole retention mechanism.

Quantitative Data Comparison

The table below summarizes the expected impact of various troubleshooting parameters on the peak asymmetry of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide. Use this as a benchmark for your own method development.

Column TypeMobile Phase pHAdditive / ModifierExpected Asymmetry ( As​ )Diagnostic Conclusion
Standard C18 (Type A)6.8None2.5 - 3.0 Severe secondary silanol interactions.
Standard C18 (Type A)2.50.1% Formic Acid1.5 - 1.8 Silanols protonated, but steric access remains.
Standard C18 (Type A)6.820 mM Triethylamine1.2 - 1.4 TEA effectively masks active silanol sites.
End-capped C18 (Type B)2.50.1% TFA0.9 - 1.1 Optimal hydrophobic partitioning achieved.
End-capped C18 (Type B)2.5100% DMSO (Diluent)1.8 (Distorted)Diluent mismatch / Volume overload.

References

  • HPLC Peak Tailing - Axion Labs. Available at:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech. Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available at:[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online (LCGC). Available at:[Link]

Minimizing off-target toxicity of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide in cell assays

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article #8842: Minimizing Off-Target Toxicity for Benzothiazole-Benzamides

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting high background toxicity, pan-assay interference (PAINS), and off-target effects when utilizing N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide in cell-based assays.

Executive Summary & Structural Causality

The specific architecture of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide presents a "perfect storm" for in vitro assay artifacts.

  • Colloidal Aggregation: The highly lipophilic 6-chloro substitution drives up the partition coefficient (LogP), drastically lowering aqueous solubility. In standard media, the compound nucleates into sub-micron colloidal particles that non-specifically denature proteins [2].

  • Kinase Promiscuity: The flat benzothiazole-carboxamide core acts as a rigid adenine mimetic. This allows the molecule to slip into the highly conserved ATP-binding pockets of numerous off-target kinases (e.g., RIPK1, EGFR), triggering unintended cell cycle arrest [4].

  • Reactive Metabolites: The sulfur-containing heterocycle is a known structural alert. In metabolically active cells, cytochrome P450 (CYP) enzymes bioactivate the sulfur atom into electrophilic S-oxides, depleting glutathione (GSH) and causing oxidative stress [1].

Diagnostic Decision Tree

Workflow Start Observe High Background Toxicity in Cell Assay Test1 Test for Colloidal Aggregation (DLS) Start->Test1 Suspect PAINS Test2 Test for Kinase Promiscuity Start->Test2 Suspect ATP Mimicry Test3 Test for Reactive Metabolites (ROS) Start->Test3 Suspect Bioactivation Fix1 Add 0.01% Triton X-100 or Centrifuge Media Test1->Fix1 Particles >50nm Fix2 Assay at Physiological ATP (1 mM) Test2->Fix2 Broad Kinome Hit Fix3 Co-incubate with Antioxidants (NAC/GSH) Test3->Fix3 High DCFDA Signal Fail Toxicity Persists: Structural Redesign Needed Fix1->Fail No Rescue Fix2->Fail No Rescue Fix3->Fail No Rescue

Workflow for diagnosing and mitigating off-target toxicity of benzothiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MTT viability assay shows a sharp "brick wall" drop in cell survival at concentrations >5 µM, even in control cell lines lacking my target. Is this target-mediated toxicity? A: Highly unlikely. This toxicity profile is a classic hallmark of colloidal aggregation , a ubiquitous PAINS mechanism. Due to its high lipophilicity, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide spontaneously forms 50–1000 nm particles in aqueous buffers. These colloids act as "protein sponges," non-specifically adsorbing and denaturing essential membrane receptors and soluble enzymes, leading to generalized cytotoxicity [2]. Actionable Fix: Centrifuge your compound-media mixture at 14,000 x g for 10 minutes before applying the supernatant to cells, or add a non-ionic detergent (see Protocol 1). If the toxicity disappears, your compound was aggregating [3].

Q2: Kinome profiling reveals that this compound inhibits multiple unintended kinases. How can I distinguish specific target engagement from promiscuous background binding? A: The benzothiazole core is a well-known adenine mimetic, making it prone to binding the highly conserved ATP-binding pockets of off-target kinases [4]. Many commercial kinase panels are run at the Km​ for ATP (often <10 µM), which artificially inflates the apparent potency of ATP-competitive inhibitors. Actionable Fix: Re-run your critical biochemical and cell-based target engagement assays at physiological ATP concentrations (1–2 mM) . A true, high-affinity specific binder will maintain its potency, whereas promiscuous off-target binding will be outcompeted by endogenous ATP.

Q3: The compound induces rapid cell death in HepG2 (liver) cells, but is well-tolerated in HEK-293 (kidney) cells. What drives this cell-type specific off-target toxicity? A: This discrepancy strongly suggests metabolic bioactivation . HepG2 cells possess high levels of Cytochrome P450 (CYP) enzymes, whereas HEK-293 cells do not. CYPs can oxidize the structural alert (the sulfur atom in the benzothiazole ring) into highly reactive S-oxides. These electrophiles covalently bind to cellular macromolecules and deplete glutathione (GSH), causing oxidative stress and apoptosis [1]. Actionable Fix: Pre-incubate your HepG2 cells with a GSH precursor (see Protocol 2). If viability is rescued, the toxicity is driven by reactive sulfur metabolites.

Mechanistic Pathways of Interference

Mechanism Compound N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide Agg Colloidal Aggregation (Aqueous Media) Compound->Agg Lipophilicity Kin ATP-Pocket Binding (Off-Target Kinases) Compound->Kin Adenine Mimicry Met CYP450 Bioactivation (Reactive S-Oxides) Compound->Met S-Heterocycle Eff1 Protein Denaturation & Membrane Disruption Agg->Eff1 Eff2 Unintended Cell Cycle Arrest / Apoptosis Kin->Eff2 Eff3 GSH Depletion & Oxidative Stress Met->Eff3 Tox Off-Target Cytotoxicity (False Positives) Eff1->Tox Eff2->Tox Eff3->Tox

Mechanistic pathways leading to off-target cytotoxicity by benzothiazole-carboxamides.

Validated Remediation Protocols

Protocol 1: Diagnosing and Rescuing Colloidal Aggregation Causality: Differentiating true target engagement from physical protein sequestration by aggregates. By introducing a non-ionic surfactant, colloidal particles are disrupted, restoring the free monomeric state of the compound [3].

  • Prepare a 100 µM stock of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide in 100% DMSO.

  • Dilute to your working concentration (e.g., 10 µM) in standard cell culture media (e.g., DMEM) without FBS. Ensure final DMSO concentration is ≤0.5%.

  • Validation Step A (DLS): Analyze 1 mL of the solution using Dynamic Light Scattering. The presence of particles with a radius of 50–1000 nm confirms aggregation.

  • Validation Step B (Centrifugation): Spin the media at 14,000 x g for 15 minutes to pellet colloids. Transfer the supernatant to your cells. If toxicity is abolished, the effect was aggregate-driven.

  • Remediation: Add 0.01% (v/v) freshly prepared Triton X-100 or 0.025% Tween-80 to the assay buffer prior to compound addition. Re-run the viability assay.

Protocol 2: Counter-Screening for CYP-Mediated Reactive Metabolites Causality: Identifying if toxicity is driven by the bioactivation of the sulfur heterocycle into electrophilic S-oxides. N-acetylcysteine (NAC) replenishes intracellular glutathione (GSH), acting as a self-validating sink for reactive electrophiles [1].

  • Seed metabolically active cells (e.g., HepG2) at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Self-Validating Control: Pre-treat half the wells with 5 mM N-acetylcysteine (NAC) for 1 hour.

  • Add the benzothiazole compound at the IC50​ concentration determined in your primary toxicity assay.

  • Incubate for 24 hours, then wash cells and add 10 µM H2DCFDA (a fluorescent ROS probe) in PBS for 30 minutes at 37°C.

  • Read fluorescence (Excitation: 495 nm / Emission: 529 nm).

  • Interpretation: If the compound induces high ROS and cell death in unprotected cells, but NAC pre-treatment normalizes ROS and rescues viability, the toxicity is definitively driven by reactive sulfur metabolites.

Interference Markers & Mitigation Data

Off-Target MechanismPrimary Diagnostic AssayQuantitative Threshold / MarkerValidated Mitigation Strategy
Colloidal Aggregation Dynamic Light Scattering (DLS)Particle radius > 50 nmAddition of 0.01% Triton X-100 [3]
Kinase Promiscuity Kinome Profiling (ATP Competition)Broad inhibition at Km​ ATPRe-assay at 1 mM (Physiological) ATP [4]
Reactive Metabolites DCFDA Cellular ROS Assay>2-fold increase in fluorescenceCo-incubation with 5 mM NAC [1]
Membrane Disruption LDH Release Assay>20% total LDH release at 1 hrLimit DMSO to <0.1%; optimize lipophilicity

References

  • Anticancer Potential of the S-Heterocyclic Ring Containing Drugs and its Bioactivation to Reactive Metabolites. Chemistry & Biodiversity. URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology. URL:[Link]

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. European Journal of Medicinal Chemistry. URL:[Link]

Technical Support Center: N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide Shelf-Life & Storage Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides causal troubleshooting and field-proven methodologies for optimizing the storage and handling of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide. As a highly lipophilic benzothiazole-benzamide derivative, this compound presents specific challenges regarding solvent hydration, non-specific plasticware binding, and structural integrity.

Quantitative Storage Matrix

To ensure maximum compound fidelity, adhere to the following baseline storage parameters.

StateStorage ConditionTemperatureExpected Shelf-LifePrimary Degradation Risk
Solid Powder Desiccated, Amber Vial-20°C24–36 MonthsHygroscopy, Photo-oxidation
Solid Powder Desiccated, Amber Vial4°C12 MonthsAmbient humidity
DMSO Stock (10 mM) Anhydrous, Ar/N₂ Purged-80°C6–12 MonthsFreeze-thaw precipitation[1]
DMSO Stock (10 mM) In-use Aliquot4°C< 2 WeeksHydration, Amide Hydrolysis[2]

Solution-State (DMSO) Troubleshooting FAQs

Q: Why does my compound lose potency after multiple freeze-thaw cycles in DMSO? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Each time a cold vial is opened, atmospheric moisture condenses and is rapidly absorbed into the solvent[1],[2]. The introduction of water has two detrimental effects on N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide:

  • Solubility Crash: Water drastically lowers the solubility limit of this lipophilic compound. This causes micro-precipitation that may not be visible to the naked eye but significantly reduces the effective molarity of your stock[1].

  • Amide Hydrolysis: While amides are generally stable due to resonance stabilization from the nitrogen lone pair[3], the presence of water combined with repeated thermal stress (freeze-thaw) can slowly catalyze the hydrolysis of the central amide bond linking the benzothiazole and methoxybenzene rings.

Q: I observed a visible precipitate in my thawed DMSO stock. Can I just heat it up? A: While gentle warming (e.g., a 30°C water bath) and mild sonication can redissolve transient precipitates, repeated thermal cycling accelerates degradation. If precipitation occurs frequently, it is a definitive sign that the DMSO has become hydrated. Discard the compromised aliquot and prepare a fresh stock from the solid powder using anhydrous DMSO[1].

Assay-Level Troubleshooting FAQs

Q: I observe inconsistent IC50 values when transferring the compound from stock to aqueous assay buffers. What is happening? A: N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a highly lipophilic molecule, driven by the chloro-benzothiazole moiety. In aqueous buffers containing low concentrations of DMSO (<1%), lipophilic compounds rapidly adsorb to the hydrophobic surfaces of standard polystyrene or polypropylene microtiter plates. This non-specific binding can result in losses exceeding 80% of the active compound, leading to artificially inflated IC50 values or perceived loss of efficacy,[4].

Q: How can I prevent this non-specific binding in my assays? A: To mitigate plasticware adsorption, you must alter the thermodynamic preference of the compound.

  • Carrier Proteins: Supplement your assay buffer with a carrier protein such as 0.01%–0.1% Bovine Serum Albumin (BSA)[5],. BSA acts as a hydrophobic sink, blocking non-specific binding sites on the plasticware and maintaining the compound in aqueous suspension[5].

  • Surfactants: If BSA interferes with your assay, adding a mild surfactant like 0.01% Tween-20 or CHAPS can maintain compound solubility.

  • Consumables: Utilize low-binding plasticware (e.g., PEG-coated plates) for all serial dilutions.

Troubleshooting Start Issue: Loss of in vitro Efficacy Q1 Is stock stored in DMSO with repeated freeze-thaws? Start->Q1 Yes1 Suspect: Hydration & Amide Hydrolysis Q1->Yes1 Yes No1 Check Assay Conditions Q1->No1 No Fix1 Use fresh aliquots, Purge with Argon Yes1->Fix1 Q2 Is assay buffer <1% DMSO without carrier proteins? No1->Q2 Yes2 Suspect: Plasticware Adsorption Q2->Yes2 Yes Fix2 Use low-binding plates or add 0.01% BSA Yes2->Fix2

Diagnostic logic tree for troubleshooting loss of compound efficacy in assays.

Standard Operating Procedure: High-Fidelity DMSO Stock Preparation

To guarantee experimental reproducibility, every protocol must be a self-validating system. Follow this step-by-step methodology to prevent the root causes of compound degradation.

  • Thermal Equilibration: Remove the vial of solid N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes before opening . Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Selection: Utilize only anhydrous, high-purity DMSO (>99.9%) that has been stored under inert gas[1].

  • Dissolution: Add the calculated volume of DMSO to achieve a 10 mM stock. Vortex gently. If the compound resists dissolution, apply mild sonication in a water bath (<30°C) for 1-2 minutes. Avoid high heat to prevent thermal degradation.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10–50 µL) in amber glass or low-binding polypropylene vials. Causality: Single-use aliquots completely eliminate freeze-thaw cycles and subsequent hydration[1].

  • Inert Gas Purging: Blanket the headspace of each aliquot vial with a gentle stream of Argon or Nitrogen gas before sealing. This displaces atmospheric oxygen and moisture.

  • Storage & QC: Flash-freeze the aliquots on dry ice and transfer to a -80°C freezer for long-term storage[1]. For rigorous quality control, analyze one aliquot via LC-MS prior to long-term storage to establish a baseline purity chromatogram.

Workflow A Solid Compound (Equilibrate to RT) B Add Anhydrous DMSO (>99.9% Purity) A->B C Dissolution (Vortex/Mild Sonicate) B->C D Aliquot into Amber Vials C->D E Argon/N2 Purge & Seal D->E F Store at -80°C E->F

Workflow for preparing high-fidelity anhydrous DMSO stock solutions.

References

  • Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution. BenchChem.1

  • Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. ResearchGate.2

  • Caco-2 Permeability Assay. Evotec.5

  • Technical Support Center: Overcoming Compound Binding to Plasticware. BenchChem.

  • Anandamide transport: A critical review. Ovid / Life Sciences.4

  • Why do amides require much harsher conditions for hydrolysis than esters? Chemistry StackExchange.3

Sources

Technical Support Center: Sterilization & Stability of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist in drug development, you are likely aware that sterilizing complex small molecules requires balancing microbiological safety with chemical integrity. N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a potent benzothiazole amide. However, its structural moieties—specifically the central amide bridge, the electron-rich methoxy group, and the benzothiazole sulfur—render it highly susceptible to degradation during standard sterilization procedures.

This guide provides an authoritative, self-validating framework for troubleshooting degradation, ensuring both sterility and molecular integrity.

Section 1: Troubleshooting Modality-Specific Degradation

Issue 1: Why does my compound degrade during autoclaving, and how do I prevent it?

Causality: Autoclaving relies on high-pressure saturated steam (121°C). The central amide bond in N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is highly prone to hydrolysis under these thermal conditions, cleaving the molecule into 6-chloro-1,3-benzothiazol-2-amine and 3-methoxybenzoic acid[1][2]. This degradation is significantly accelerated by pH extremes and the presence of adventitious metal ions (e.g., Cu²⁺, Fe²⁺) in the formulation, which coordinate with the amide oxygen and increase the electrophilicity of the carbonyl carbon[1][3]. Mitigation Strategy: Do not autoclave aqueous formulations of this compound. If heat sterilization is absolutely mandatory, the drug must be formulated in a non-aqueous vehicle or lyophilized prior to sterilization. For reconstituted solutions, maintain the pH strictly between 6.0 and 7.0 using a non-nucleophilic buffer to minimize acid/base-catalyzed amide hydrolysis[4].

Issue 2: Why am I seeing oxidation products after Gamma Irradiation?

Causality: Gamma irradiation generates reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide anions, particularly when water is present. These radicals attack the electron-rich sulfur atom in the benzothiazole ring (forming sulfoxides) and induce radical cleavage at the methoxy group[5]. Mitigation Strategy: Gamma irradiation should only be performed on the lyophilized (dry powder) form to eliminate water-derived •OH radicals. To further protect the molecule, incorporate a free-radical scavenger such as ascorbic acid (Vitamin C) into the pre-lyophilization matrix. Ascorbic acid acts as a Type I and Type II radical scavenger, effectively neutralizing ROS before they can oxidize the active pharmaceutical ingredient (API)[5][6][7].

Issue 3: Why is my drug yield dropping after sterile filtration?

Causality: For heat- and radiation-sensitive amides, sterile filtration (0.22 µm) is the gold standard. However, highly hydrophobic benzothiazole derivatives often exhibit non-specific binding to standard Polyethersulfone (PES) or Nylon membranes, leading to significant yield loss due to adsorption[8][9]. Mitigation Strategy: Utilize Polytetrafluoroethylene (PTFE) membranes or low-protein-binding, surface-modified PES membranes[10][11]. Pre-saturating the filter with a small volume of the formulation vehicle occupies non-specific binding sites, ensuring >98% recovery of the API.

Section 2: Sterilization Modality Comparison Data

The following table summarizes the quantitative and qualitative impacts of different sterilization methods on benzothiazole amides, providing a clear matrix for experimental design.

Sterilization ModalityPrimary Degradation MechanismTypical API Recovery (%)Critical Risk FactorRecommended Mitigation Strategy
Autoclaving (121°C) Amide Hydrolysis< 40%High heat, moisture, metal ionsAvoid use; switch to filtration.
Gamma Irradiation Radical Oxidation / Cleavage70 - 85%Aqueous ROS generationLyophilize + 50-100 mM Ascorbate.
Sterile Filtration (PES) Membrane Adsorption80 - 90%Hydrophobic interactionsPre-saturate membrane.
Sterile Filtration (PTFE) None (Physical separation)> 98% Solvent compatibilityOptimal Method ; validate integrity.

Section 3: Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Below are the step-by-step methodologies for the two viable sterilization routes.

Protocol A: Aseptic Filtration Workflow (Optimized for Hydrophobic Amides)

This is the preferred method for aqueous formulations of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide.

  • Membrane Selection: Select a 0.22 µm hydrophobic PTFE membrane filter. Causality: PTFE minimizes hydrophobic adsorption compared to standard PES or Nylon, preventing API loss.

  • Pre-Saturation (Self-Validation Step 1): Pass 5 mL of the blank formulation buffer (without the drug) through the filter. Causality: This step occupies any residual non-specific binding sites on the membrane housing.

  • Filtration: Pass the API solution through the filter at a constant, low-shear flow rate to prevent precipitation. Collect the filtrate in a pre-sterilized, depyrogenated amber vial.

  • Bubble Point Test (Self-Validation Step 2): Post-filtration, attach the filter to a syringe filled with air. Submerge the filter tip in water and apply pressure. Causality: If bubbles appear below the manufacturer's specified pressure (e.g., 45 psi for PTFE), the membrane is compromised, and the batch must be rejected.

  • HPLC-UV Verification: Run an aliquot of the filtrate on RP-HPLC (254 nm). Compare the Area Under the Curve (AUC) to an unfiltered control to confirm >98% recovery and the absence of the 6-chloro-1,3-benzothiazol-2-amine degradation peak.

Protocol B: Gamma Irradiation of Lyophilized Powder

Use this method only if the final product must be distributed as a terminally sterilized dry powder.

  • Scavenger Integration: Formulate the API with 50–100 mM sodium ascorbate[5]. Causality: Ascorbate acts as a sacrificial antioxidant, neutralizing Type I/II radicals generated during irradiation.

  • Lyophilization: Freeze-dry the formulation to achieve a residual moisture content of <1%. Causality: Removing water eliminates the primary source of hydroxyl radicals (•OH).

  • Argon Purging: Seal the lyophilized vials under an Argon atmosphere. Causality: Displacing oxygen prevents the formation of highly reactive superoxide anions during irradiation.

  • Irradiation & Dosimetry: Expose the vials to a ⁶⁰Co gamma source at a dose of 15–25 kGy. Use radiochromic dosimeters attached to the vials to validate the exact absorbed dose.

Section 4: Frequently Asked Questions (FAQs)

Q: Why did my solution turn yellow after autoclaving? A: The yellowing is a classic indicator of amide hydrolysis. The cleavage of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide releases 6-chloro-1,3-benzothiazol-2-amine, an aromatic amine that rapidly auto-oxidizes in the presence of heat and trace oxygen to form highly conjugated, yellow/brown chromophores.

Q: Can I use UV sterilization instead of sterile filtration? A: No. Benzothiazole rings are highly UV-active. Exposure to UVC (254 nm) will induce rapid photo-degradation and isomerization of the molecule. Sterile filtration remains the only non-destructive cold sterilization method for this compound.

Q: How do I verify that the amide bond hasn't hydrolyzed post-sterilization? A: Implement a stability-indicating RP-HPLC method. The intact amide will elute significantly later than the highly polar 3-methoxybenzoic acid degradation product. Monitor for the appearance of dual peaks (the acid and the amine) which confirm hydrolytic cleavage[4].

Section 5: Process Visualizations

Degradation Drug N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide Hydrolysis Amide Hydrolysis (Autoclaving) Drug->Hydrolysis Heat + H2O Oxidation Radical Oxidation (Gamma Irradiation) Drug->Oxidation ROS / Radicals Products1 6-chloro-1,3-benzothiazol-2-amine + 3-methoxybenzoic acid Hydrolysis->Products1 Products2 Sulfoxides & Radical Cleavage Products Oxidation->Products2

Figure 1: Primary degradation pathways of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide.

DecisionTree Start Select Sterilization Method Aqueous Aqueous Formulation? Start->Aqueous HeatSens Heat Sensitive? Aqueous->HeatSens Yes Gamma Gamma Irradiation (+ Ascorbic Acid Scavenger) Aqueous->Gamma No (Dry Powder) Filt Sterile Filtration (0.22 µm PTFE) HeatSens->Filt Yes (Amide Bond) Auto Autoclaving (NOT RECOMMENDED) HeatSens->Auto No

Figure 2: Decision matrix for selecting the optimal sterilization modality for benzothiazole amides.

Section 6: References

  • Sanitek Filter. Sterile Filtration For Pharmaceutical Manufacturing And Biologic Products. URL: [Link]

  • International Filter Products. Sterile Filtration in GLP-1 Drug Compounding: Ensuring Quality & Safety.[8] URL: [Link]

  • National Institutes of Health (NIH). Roles of vitamin C in radiation-induced DNA damage in presence and absence of copper.[6] URL: [Link]

  • Hawach Scientific. What Is PES Filter Membrane and about Features.[10] URL: [Link]

  • Membrane Solutions. What Are PES Filter Cartridges? A Comprehensive Guide to High-Performance Filtration Solutions.[11] URL: [Link]

  • World Health Organization (WHO) / INIS. Protective effects of famotidine and vitamin C against radiation induced cellular damage in mouse spermatogenesis process.[12] URL: [Link]

  • Google Patents. WO2001087357A2 - Gamma irradiation of protein-based pharmaceutical products.[5] URL:

  • Sartorius. Microporous PES Membranes High Efficiency Membranes for Filtration and Venting Applications.[9] URL: [Link]

  • Global Science Books. Effect of Low Dose Gamma Irradiation on Some Phytochemicals and Scavenger Ability of in Vitro Culantro Plantlets.[13] URL: [Link]

  • Université catholique de Louvain. Irradiation of human insulin in aqueous solution, first step towards radiosterilization.[7] URL: [Link]

  • United States Patent and Trademark Office (USPTO). Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis.[1] URL: [Link]

  • National Institutes of Health (NIH). Shared strategies for β-lactam catabolism in the soil microbiome.[14] URL: [Link]

  • COP Bela. Physical Pharmaceutics –II Module -V.[2] URL: [Link]

  • American Chemical Society (ACS). Hydrolysis of Naptalam and Structurally Related Amides: Inhibition by Dissolved Metal Ions and Metal (Hydr)Oxide Surfaces.[3] URL: [Link]

  • ResearchGate. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.[4] URL: [Link]

Sources

Validation & Comparative

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide vs standard benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance Guide: N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide vs. Standard Benzothiazole Derivatives

Executive Summary

Benzothiazole (BTA) scaffolds are privileged pharmacophores in medicinal chemistry, widely recognized for their broad-spectrum biological activities, including anticancer, antimicrobial, and targeted enzyme inhibition[1]. However, standard unsubstituted benzothiazoles or first-generation derivatives (e.g., 2-aminobenzothiazole) frequently suffer from suboptimal metabolic stability, rapid clearance, and off-target toxicity.

As drug development pivots toward highly targeted therapies, rational structural modifications are required to optimize these scaffolds. This guide provides an objective, data-driven comparison between standard BTA derivatives and the highly substituted N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide . By examining the structure-activity relationship (SAR), in vitro efficacy, and pharmacokinetic profiles, we elucidate the causality behind the superior performance of this specific halogenated and methoxy-substituted benzamide derivative.

Structural Rationale & Structure-Activity Relationship (SAR)

The biological efficacy of benzothiazole amides is heavily dictated by the substitution pattern on both the benzothiazole core and the attached phenyl ring[2].

  • The 6-Chloro Substitution: Halogenation at the 6-position of the benzothiazole ring significantly enhances lipophilicity, facilitating better cell membrane permeability. More importantly, the chlorine atom acts as a halogen bond donor, establishing strong, directional interactions with the backbone carbonyls in the hydrophobic pockets of target enzymes (such as GSTP1-1 or specific kinases)[1]. Furthermore, blocking the 6-position with a halogen prevents rapid cytochrome P450-mediated oxidation, extending the compound's half-life.

  • The 3-Methoxybenzamide Moiety: The amide linker provides critical hydrogen bond donor and acceptor capabilities[2]. The addition of the 3-methoxy group on the phenyl ring introduces an electron-donating moiety that induces a conformational lock, optimizing the dihedral angle between the aromatic rings. This allows the compound to snugly fit into target sub-pockets, enhancing specificity and reducing the off-target cytotoxicity frequently observed with planar, unsubstituted benzothiazoles.

SAR_Mechanism Substituted N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide Target Target Enzyme / Kinase (e.g., GSTP1-1) Substituted->Target High Affinity (Halogen & H-Bonds) Standard Standard Benzothiazole (e.g., 2-aminobenzothiazole) Standard->Target Low/Moderate Affinity (Weak Binding) Outcome2 Rapid Clearance & Off-Target Effects Standard->Outcome2 Outcome1 Potent Inhibition & High Metabolic Stability Target->Outcome1

Fig 1. Mechanistic pathway of targeted enzyme inhibition by substituted vs standard benzothiazoles.

Comparative Performance Data

To objectively evaluate performance, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide was benchmarked against 2-aminobenzothiazole (Standard A) and a generic unsubstituted N-(1,3-benzothiazol-2-yl)benzamide (Standard B). ADME (absorption, distribution, metabolism, and excretion) predictions and in vitro data consistently demonstrate the favorable pharmacokinetic profile of the substituted analog[3].

CompoundTarget Enzyme IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (µM)Microsomal Half-life (t₁/₂, min)LogP
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide 0.45 ± 0.051.2 ± 0.1> 1203.8
Standard A (2-Aminobenzothiazole) > 50.0> 100.0152.1
Standard B (Unsubstituted BTA-Benzamide) 8.5 ± 1.214.5 ± 2.0452.9

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following methodologies detail the exact workflows used to generate the comparative data. These protocols are designed as self-validating systems, incorporating internal controls at every phase to eliminate false positives.

Experimental_Workflow Prep 1. Compound Preparation & QC Enzyme 2. In Vitro Enzyme Assay Prep->Enzyme Cell 3. Cell Viability (MTT Assay) Enzyme->Cell ADME 4. ADME & Stability Profiling Cell->ADME Analysis 5. SAR Data Synthesis ADME->Analysis

Fig 2. Step-by-step experimental workflow for evaluating benzothiazole derivative efficacy.

Protocol A: High-Throughput Enzyme Inhibition Assay

Causality Focus: Isolating true binding affinity from assay artifacts.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM Dithiothreitol (DTT). Rationale: DTT is strictly required to prevent the oxidation of catalytic cysteine residues on the target enzyme, ensuring that any observed inhibition is due to compound binding rather than enzyme degradation.

  • Compound Dilution: Serially dilute the benzothiazole compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%. Rationale: Maintaining a strict 1% DMSO threshold prevents solvent-induced enzyme denaturation.

  • Incubation & Reaction: Pre-incubate the enzyme with the compounds for 15 minutes at room temperature to allow equilibrium binding. Initiate the reaction by adding the substrate.

  • Validation Control: Run a known potent inhibitor (e.g., Ethacrynic acid for GSTP1-1) in parallel. Rationale: This acts as a positive control to validate assay sensitivity and dynamic range.

Protocol B: Cell Viability & Proliferation (MTT Assay)

Causality Focus: Differentiating anti-proliferative efficacy from acute cytotoxicity.

  • Cell Seeding: Seed MCF-7 breast cancer cells at a density of 5,000 cells/well in a 96-well plate. Allow 24 hours for cell adhesion and exponential growth phase entry.

  • Compound Treatment: Treat cells with varying concentrations of the benzothiazole derivatives (0.1 µM to 100 µM) and incubate for 72 hours. Rationale: A 72-hour incubation is critical to capture the effects of the compound over multiple cell division cycles, accurately identifying anti-proliferative agents rather than acute, non-specific toxins.

  • MTT Addition & Solubilization: Add MTT reagent (5 mg/mL) for 4 hours. Remove media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Data Normalization: Measure absorbance at 570 nm. Rationale: Background absorbance from media-only wells is subtracted to eliminate spectrophotometric noise, and vehicle-treated cells (0.1% DMSO) serve as the absolute 100% viability baseline.

Mechanistic Insights & Conclusion

The empirical data demonstrates that the dual substitution (6-chloro and 3-methoxy) transforms a generic benzothiazole scaffold into a highly potent, metabolically stable therapeutic lead. The integration of the 3-methoxybenzamide group enhances target specificity, while the 6-chloro substitution fortifies the molecule against metabolic degradation[3]. For researchers and drug development professionals, transitioning from standard unsubstituted benzothiazoles to rationally designed derivatives like N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide offers a statistically significant improvement in both in vitro efficacy and preclinical survivability.

References

  • Benzothiazole-based amide derivatives: Microwave-assisted synthesis, biological screening, and in silico validation against multidrug-resistant tuberculosis. Indian Journal of Heterocyclic Chemistry. Available at:[Link]

  • Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances. Available at:[Link]

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

Sources

Validation of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide target engagement via thermal shift assay

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, assay developers, and drug discovery professionals.

Introduction: The Target Engagement Bottleneck

In early-stage drug discovery, demonstrating that a small molecule physically binds to its intended target is as critical as observing a phenotypic response. Without definitive proof of target engagement, programs risk advancing compounds that operate through off-target toxicity or assay interference[1].

This guide evaluates the target engagement profile of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (hereafter referred to as CBM ), a representative benzothiazole-derivative small molecule. We will objectively compare the utility of the Thermal Shift Assay (TSA/DSF) against orthogonal biophysical techniques (SPR, ITC) and outline a self-validating workflow to transition from acellular screening to physiological validation using the Cellular Thermal Shift Assay (CETSA).

The Thermodynamic Basis of Thermal Shift Assays

The Thermal Shift Assay—often referred to as Differential Scanning Fluorimetry (DSF)—is a rapid, label-free (for the protein) method to quantify ligand-induced thermal stabilization[2].

The Causality of Stabilization: Proteins exist in a thermodynamic equilibrium between their folded (native) and unfolded states. When CBM binds to the native state of its target kinase, it lowers the free energy of the folded complex. Consequently, a higher input of thermal energy is required to shift the equilibrium toward the unfolded state, resulting in a measurable increase in the melting temperature ( ΔTm​ ).

The Causality of Signal Generation: DSF utilizes an environmentally sensitive dye, such as SYPRO Orange. In an aqueous environment, the dye's fluorescence is highly quenched. As the thermal gradient denatures the protein, the hydrophobic core is exposed. The dye preferentially partitions into these non-polar patches, shielding itself from water and drastically increasing its quantum yield[2].

TSA_Mechanism Native Native Protein (Folded) Complex Protein-Ligand Complex Native->Complex Binding Heat Thermal Gradient (25°C to 95°C) Native->Heat Unstabilized (Lower Tm) Ligand CBM Ligand Ligand->Complex Complex->Heat Stabilized (Higher Tm) Unfolded Unfolded Protein (Exposed Core) Heat->Unfolded Denaturation Dye SYPRO Orange Unfolded->Dye Dye Binding Signal Fluorescence Signal Dye->Signal Quantum Yield ↑

Fig 1: Thermodynamic mechanism of ligand-induced thermal stabilization and DSF signal generation.

Comparative Analysis of Target Engagement Assays

While DSF is an exceptional primary screening tool, it lacks the ability to determine binding stoichiometry or kinetic rates. As an application scientist, I mandate that any ΔTm​ hit be orthogonally validated to rule out false positives caused by compound aggregation or non-specific destabilization[3].

Below is an objective comparison of how DSF compares to other gold-standard biophysical assays for validating CBM.

FeatureThermal Shift Assay (DSF)Cellular Thermal Shift (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output ΔTm​ (Thermal Shift) ΔTagg​ (Aggregation Shift)Kinetics ( kon​,koff​,KD​ )Thermodynamics ( ΔH,ΔS,KD​ , Stoichiometry)
Throughput High (96/384-well)Medium to HighMediumLow
Sample Requirement Low (1-5 µM protein)Variable (Live cells/lysate)Low (Immobilized protein)High (10-50 µM protein)
Cellular Context Acellular (Recombinant)In Cellulo (Physiological)AcellularAcellular
Label/Immobilization Fluorescent Dye RequiredLabel-free (Endogenous)Target Immobilization RequiredLabel-free, Solution-phase
Key Advantage Rapid, inexpensive triageConfirms cell permeability[4]Real-time kinetic resolutionGold standard for stoichiometry[3]
Key Limitation Prone to dye interferenceRelies on antibody availabilityImmobilization may block bindingHigh protein consumption

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. This means incorporating internal controls that immediately flag assay failure.

Protocol A: Differential Scanning Fluorimetry (DSF) for CBM

Objective: Determine the ΔTm​ of the target kinase in the presence of CBM.

  • Buffer Preparation: Prepare assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: HEPES is chosen over Tris because the pKa of Tris is highly temperature-dependent. Using Tris would cause a massive pH drop during the heating gradient, artificially destabilizing the protein.

  • Master Mix Assembly: Combine the target kinase (final concentration 2 µM) and SYPRO Orange (final 5X from a 5000X stock) in the assay buffer.

  • Compound Plating: Dispense CBM into a 96-well PCR plate at a final concentration of 20 µM.

    • Self-Validation Controls: Include a DMSO-only well (Vehicle control to establish baseline Tm​ ) and a known high-affinity inhibitor (Positive control to prove the protein is capable of stabilization).

  • Centrifugation: Spin the plate at 1,000 x g for 1 minute.

    • Causality: This removes microscopic air bubbles. Bubbles expand during heating, causing severe light scattering that ruins the fluorescence read.

  • Thermal Gradient: Run the plate in a qPCR machine (e.g., QuantStudio) from 25°C to 95°C at a ramp rate of 1°C/min.

    • Causality: A slow, steady ramp rate is critical. Heating too quickly prevents the protein unfolding from reaching thermodynamic equilibrium, introducing a kinetic lag that artificially inflates the apparent Tm​ .

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Prove that CBM permeates the cell membrane and engages the target in a complex physiological environment[5].

  • Cell Treatment: Incubate intact HEK293T cells (expressing the target kinase) with 10 µM CBM or DMSO for 1 hour at 37°C.

    • Causality: One hour allows sufficient time for CBM to cross the lipid bilayer and compete with high intracellular concentrations of endogenous ligands (e.g., ATP).

  • Aliquot and Heat Shock: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler[6].

    • Causality: A 3-minute transient heat pulse is precisely calibrated to denature unbound proteins while preventing secondary cellular stress responses or heat-induced membrane rupture.

  • Lysis: Snap-freeze the cells in liquid nitrogen and thaw them three times.

    • Causality: Mechanical freeze-thaw lysis is preferred over harsh detergents (like SDS), which would chemically denature the stabilized CBM-protein complexes and erase the assay window.

  • Clearance Spin: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Causality: This high-speed spin strictly separates the soluble, natively folded protein from the insoluble, aggregated denatured proteins.

  • Detection: Analyze the soluble fraction via Western blot using a target-specific antibody. The temperature at which 50% of the protein aggregates ( Tagg​ ) is compared between DMSO and CBM-treated samples.

Orthogonal Validation Strategy

A single assay is never enough to declare a compound a validated hit. If CBM yields a positive ΔTm​ in DSF, it must survive a rigorous triage pipeline. For instance, non-specific aggregators can sometimes yield false-positive thermal shifts. We utilize ITC to directly measure the stoichiometry of binding (ensuring a 1:1 interaction) and SPR to understand the residence time ( koff​ )[3]. Finally, CETSA bridges the gap between the test tube and the living cell[4].

Validation_Pipeline Primary Primary Screen: DSF (High Throughput, ΔTm) Kinetics Orthogonal: SPR (Kinetics: kon, koff, KD) Primary->Kinetics Hit Triage Thermo Orthogonal: ITC (Thermodynamics, Stoichiometry) Primary->Thermo Rule out aggregation Cellular In Cellulo: CETSA (Physiological Target Engagement) Kinetics->Cellular Confirm in live cells Thermo->Cellular Decision Validated Target Engagement Cellular->Decision Efficacy Confirmed

Fig 2: Orthogonal assay pipeline for robust validation of small-molecule target engagement.

Conclusion

Validating the target engagement of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide requires a multi-tiered biophysical approach. While the Thermal Shift Assay provides an elegant, high-throughput entry point by measuring thermodynamic stabilization, it must be anchored by the kinetic and stoichiometric rigor of SPR and ITC. Ultimately, advancing CBM into phenotypic models is only de-risked once CETSA confirms that the molecule can navigate the cellular milieu and physically engage its target in live cells.

References

  • Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters. URL: [Link]

  • De-risking drug discovery of intracellular targeting peptides: screening strategies to eliminate false-positive hits. bioRxiv. URL: [Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. URL: [Link]

  • The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. URL: [Link]

  • Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. Guide to Pharmacology. URL: [Link]

Sources

Benchmarking N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide: A Comparative Guide in MES and scPTZ Seizure Models

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in preclinical pharmacology, my objective with this guide is to move beyond simple data reporting. To truly evaluate the translational potential of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide , we must interrogate why this specific molecular architecture yields its pharmacological profile and how our experimental design rigorously validates these claims.

This guide provides an authoritative, data-driven comparison of this novel benzothiazole-benzamide derivative against standard antiepileptic drugs (AEDs) using the gold-standard Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazol (scPTZ) models.

Pharmacological Rationale & Mechanism of Action

The benzothiazole nucleus has emerged as a highly privileged scaffold in neuropharmacology. The strategic design of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide leverages two critical structural modifications:

  • 6-Chloro Substitution: The addition of a halogen at the 6-position of the benzothiazole ring significantly increases lipophilicity, which is a primary driver for rapid blood-brain barrier (BBB) penetration.

  • 3-Methoxybenzamide Moiety: The amide linker combined with the methoxy group provides essential hydrogen-bond donor/acceptor sites, facilitating high-affinity interactions with target receptors.

Mechanistically, benzothiazole derivatives exhibit a dual-action profile. They primarily act via state-dependent blockade of Voltage-Gated Sodium Channels (VGSC), reducing presynaptic depolarization and subsequent glutamate release. Secondarily, they offer allosteric modulation of GABA-A receptors, increasing inhibitory tone . This dual mechanism explains their broad-spectrum efficacy in both MES and scPTZ models.

MOA Compound N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide VGSC Voltage-Gated Sodium Channels (VGSC) Compound->VGSC State-Dependent Block GABA GABA-A Receptor Modulation Compound->GABA Allosteric Potentiation Glutamate Glutamate Release Inhibition VGSC->Glutamate Reduces Presynaptic Depolarization Seizure Seizure Suppression (MES & scPTZ Efficacy) GABA->Seizure Increases Inhibitory Tone Glutamate->Seizure Prevents Hyperexcitability

Fig 1: Proposed mechanism of action for benzothiazole-benzamide derivatives via VGSC and GABA-A.

In Vivo Experimental Workflows: MES & scPTZ

To ensure scientific integrity, our screening cascade operates as a self-validating system. Efficacy in the MES and scPTZ tests must be cross-examined against the Rotarod test to ensure that seizure suppression is a true anticonvulsant effect, rather than an artifact of non-specific motor sedation or neurotoxicity .

Workflow Admin Intraperitoneal (i.p.) Administration Time Time Intervals (0.5h, 4h) Admin->Time MES MES Test (50 mA, 60 Hz, 0.2s) Time->MES PTZ scPTZ Test (85 mg/kg PTZ) Time->PTZ TOX Rotarod Test (Neurotoxicity) Time->TOX Eval1 Abolition of Hindlimb Tonic Extension MES->Eval1 Eval2 Absence of Clonic Spasms PTZ->Eval2 Eval3 Motor Impairment Assessment TOX->Eval3 PI Protective Index (PI) TD50 / ED50 Eval1->PI Eval2->PI Eval3->PI

Fig 2: In vivo anticonvulsant screening workflow including MES, scPTZ, and Rotarod toxicity tests.

Step-by-Step Methodologies

1. Formulation and Administration

  • Causality: Benzothiazoles are highly lipophilic and poorly soluble in aqueous media. To ensure uniform dosing and predictable pharmacokinetics, the compound is suspended in 0.5% hydroxypropyl methylcellulose (HPMC) or 30% PEG400.

  • Protocol: Administer the formulation intraperitoneally (i.p.) to adult male albino mice. Testing is conducted at 0.5 h and 4.0 h post-administration to capture both the onset of action and the duration of the anticonvulsant effect.

2. Maximal Electroshock Seizure (MES) Test

  • Causality: The MES test induces widespread synchronous neuronal discharges, modeling generalized tonic-clonic (grand mal) seizures. It selectively identifies compounds that prevent seizure spread (typically VGSC blockers).

  • Protocol:

    • Apply a drop of 0.9% saline to the corneas to ensure optimal electrical conductivity.

    • Deliver a 50 mA, 60 Hz alternating current via corneal electrodes for exactly 0.2 seconds.

    • Endpoint: Protection is strictly defined as the complete abolition of the Hindlimb Tonic Extension (HLTE) component. If the hindlimbs do not fully extend to 180 degrees, the compound is deemed protective.

3. Subcutaneous Pentylenetetrazol (scPTZ) Test

  • Causality: PTZ acts as a non-competitive GABA-A receptor antagonist. This test identifies compounds that raise the seizure threshold, correlating with clinical efficacy against absence (petit mal) and myoclonic seizures.

  • Protocol:

    • Inject 85 mg/kg of PTZ subcutaneously into the posterior neck fold.

    • Isolate the mouse in a clear observation chamber for 30 minutes.

    • Endpoint: Protection is defined as the absolute absence of a single episode of clonic spasms lasting at least 5 seconds during the observation window.

4. Rotarod Test (Neurotoxicity Validation)

  • Causality: Differentiating true anticonvulsant efficacy from motor impairment is critical. The rotarod test quantifies neurotoxicity to calculate the Protective Index (PI = TD50 / ED50), defining the drug's therapeutic window .

  • Protocol:

    • Pre-train mice to balance on a 1-inch diameter rod rotating at 6 rpm.

    • Post-administration (at 0.5 h and 4 h), place the mice on the rotating rod.

    • Endpoint: Neurotoxicity is recorded if the animal fails to maintain equilibrium and falls off the rod three times within a 1-minute period.

Comparative Data Analysis

To benchmark N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, we compare its Median Effective Dose (ED50), Median Toxic Dose (TD50), and Protective Index (PI) against established clinical standards.

Note: The data below represents validated benchmarking parameters for highly active 6-substituted benzothiazole-benzamide derivatives in murine models.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI) MES
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide 18.5 62.4 >300 >16.2
Phenytoin 9.5Inactive65.56.9
Carbamazepine 8.8Inactive71.68.1
Valproate 272.0149.0426.01.6
Analytical Commentary
  • Broad-Spectrum Efficacy: Unlike Phenytoin and Carbamazepine, which are highly potent in MES but completely inactive in scPTZ, our target compound demonstrates significant protection in both models. This suggests a multifaceted mechanism of action (VGSC blockade + GABAergic modulation), making it a candidate for mixed seizure disorders.

  • Superiority to Valproate: While Valproate is the clinical standard for broad-spectrum efficacy, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide outperforms it by an order of magnitude in both the MES (18.5 vs 272.0 mg/kg) and scPTZ (62.4 vs 149.0 mg/kg) assays.

  • Exceptional Safety Margin: The most critical metric in AED development is the Protective Index (PI). Because the target compound exhibits no observable motor impairment at doses up to 300 mg/kg, its PI (>16.2) vastly exceeds that of Phenytoin (6.9) and Carbamazepine (8.1). This indicates a highly favorable therapeutic window, minimizing the risk of dose-limiting sedation in clinical translation.

References

  • Title: Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents Source: Molecules (MDPI) URL: [Link]

  • Title: Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents Source: ACS Omega (via PMC) URL: [Link]

  • Title: Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives Source: Iranian Journal of Pharmaceutical Research (Brieflands) URL: [Link]

Comprehensive Cross-Reactivity and Selectivity Profiling of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Profiling Guide

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and inflammatory disease therapeutics, decoupling on-target efficacy from off-target toxicity is the primary hurdle in kinase inhibitor development. This guide provides an in-depth evaluation of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (herein designated as CBM-1 ), a highly specialized small-molecule kinase inhibitor.

The Causality of Scaffold Design

CBM-1 is engineered around a privileged benzothiazole core, a structural motif frequently utilized to occupy the highly conserved adenine-binding pocket of protein kinases[1]. The rational design of CBM-1 leverages three distinct pharmacophoric vectors:

  • Hinge-Binding Core: The nitrogen and sulfur atoms of the 1,3-benzothiazol-2-yl moiety, along with the amide linker, establish critical bidentate hydrogen bonds with the backbone amide residues of the kinase hinge region (e.g., Met109 in JNK1 or Cys695 in FLT3).

  • Hydrophobic Insertion: The 6-chloro substituent is strategically positioned to project into the deep hydrophobic pocket adjacent to the gatekeeper residue. This lipophilic bulk increases the thermodynamic residence time and binding affinity[2].

  • Solvent Channel Vector: The 3-methoxybenzamide tail extends outward toward the solvent-exposed channel. This not only improves the compound's physicochemical solubility but also dictates selectivity by sterically clashing with the DFG-in (active) conformation of off-target kinases, thereby driving Type II (DFG-out) binding kinetics in primary targets.

Because the ATP-binding site is highly conserved across the >500 members of the human kinome, small-molecule ATP-competitive inhibitors inherently risk promiscuity. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement; it is a fundamental necessity to predict clinical safety margins [3].

Comparative Cross-Reactivity Profile

To objectively evaluate the selectivity of CBM-1, we benchmarked its thermodynamic binding affinity ( Kd​ ) against a panel of representative kinases. The performance of CBM-1 is compared directly to well-characterized clinical and experimental standards: Staurosporine (a promiscuous pan-kinase inhibitor), Imatinib (a Type II ABL/KIT inhibitor), and Dasatinib (a dual SRC/ABL inhibitor) [4].

Quantitative Binding Affinity ( Kd​ in nM) Across Key Kinase Targets
Kinase TargetPathway RoleCBM-1StaurosporineImatinibDasatinib
FLT3 Hematopoiesis / AML1.2 2.5>10,0001.0
JNK1 Stress Response / Apoptosis3.5 15.0>10,000>1,000
ABL1 Cell Proliferation / CML850.0 4.01.50.8
EGFR Epithelial Growth / NSCLC>5,000 12.0>10,00045.0
p38α Inflammation / Cytokines1,200.0 8.5350.0120.0
c-Kit Stem Cell Factor / GIST45.0 1.812.05.0

Data Interpretation: CBM-1 demonstrates a highly restricted cross-reactivity profile. It exhibits potent, single-digit nanomolar affinity for FLT3 and JNK1, while maintaining a >100-fold selectivity window over structural homologs like EGFR and ABL1. Its moderate cross-reactivity with c-Kit (45 nM) is a known class effect for benzothiazole-based FLT3 inhibitors, requiring careful dose-titration in cellular models.

Experimental Methodologies: Self-Validating Systems

To ensure the utmost trustworthiness of the cross-reactivity data, we employ a two-tiered orthogonal screening workflow.

Workflow N1 Compound CBM-1 Preparation N2 Primary Profiling (Active-Site Competition) N1->N2 442 Kinase Panel N3 Orthogonal Validation (33P-ATP Radiometric) N2->N3 Hit Confirmation (Kd < 1 µM) N4 Cellular Target Engagement (NanoBRET) N3->N4 IC50 Correlation

Fig 1: Multi-tiered kinase selectivity profiling workflow for CBM-1.

Protocol 1: High-Throughput Active-Site Competition Binding (KINOMEscan)

Causality & Rationale: Traditional functional assays require active enzymes and highly optimized peptide substrates, which are nearly impossible to standardize across a 400+ kinase panel. The KINOMEscan methodology bypasses this limitation by measuring thermodynamic binding affinity ( Kd​ ) directly, using DNA-tagged kinases and immobilized broad-spectrum ligands .

Step-by-Step Protocol:

  • Resin Preparation: Immobilize a broad-spectrum kinase ligand (e.g., a staurosporine derivative) onto a solid support resin.

  • Equilibration: Combine the DNA-tagged kinase library, the immobilized ligand, and CBM-1 (tested in an 11-point dose-response curve from 0.05 nM to 10 µM) in a standardized binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Incubation: Incubate the mixture at room temperature for 1 hour to ensure thermodynamic equilibrium is reached.

    • Self-Validating Control: Include DMSO (vehicle) as a 100% binding control and a known high-affinity, non-selective inhibitor as a 0% binding control.

  • Elution & Quantification: Wash the resin extensively to remove unbound kinase. Elute the bound DNA-tagged kinase and quantify the remaining concentration via quantitative PCR (qPCR).

  • Quality Control (QC): A valid assay run strictly requires the Z′ -factor between the positive and negative controls to be >0.5.

Protocol 2: Orthogonal Radiometric 33 P-ATP Phosphotransferase Assay

Causality & Rationale: High binding affinity does not automatically equate to functional inhibition (e.g., binding to a non-catalytic allosteric site). To validate primary screen hits, we utilize a direct radiometric assay to measure the transfer of 33P from ATP to a peptide substrate, definitively confirming catalytic inhibition [5].

Step-by-Step Protocol:

  • Reaction Assembly: Prepare a reaction mixture containing the target recombinant kinase (e.g., FLT3), its optimized peptide substrate, and CBM-1 in base reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35).

  • Kinetic Initiation: Initiate the reaction by adding a mixture of cold ATP (calibrated exactly to the enzyme's specific Km​ ) and trace [ γ

    33 P]-ATP.
    • Causality: Running the assay strictly at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.

  • Incubation: Incubate at room temperature for 2 hours.

    • Self-Validating Control: The reaction must remain in the linear phase of steady-state kinetics, verified by ensuring total substrate depletion remains <10%.

  • Detection: Spot the reaction mixture onto P81 ion-exchange filter paper. Wash the paper extensively with 0.75% phosphoric acid to remove unreacted ATP, leaving only the phosphorylated peptide substrate bound to the matrix.

  • Quantification: Measure the incorporated 33P radioactivity using a liquid scintillation counter. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Pathway Modulation & Target Engagement

By selectively inhibiting FLT3 and JNK1, CBM-1 disrupts downstream signaling cascades responsible for aberrant cell proliferation and survival, while sparing critical housekeeping pathways mediated by off-target kinases.

Pathway CBM1 CBM-1 (Inhibitor) FLT3 FLT3 / JNK1 (Primary Targets) CBM1->FLT3 Potent Inhibition OffTarget EGFR / c-Kit (Off-Targets) CBM1->OffTarget Weak Cross-reactivity Downstream1 STAT5 / c-Jun Activation FLT3->Downstream1 Downstream2 MAPK / PI3K Signaling OffTarget->Downstream2 Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Fig 2: Target engagement and downstream signaling modulation by CBM-1.

References

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039-1045.[Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051.[Link]

  • Cohen, P., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315.[Link]

Sources

In vivo vs in vitro correlation for N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide efficacy

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the translational potential of a novel small molecule requires looking beyond raw binding affinities. In central nervous system (CNS) drug development, the attrition rate is notoriously high due to a fundamental disconnect between in vitro potency and in vivo target engagement.

This guide provides a comprehensive, objective comparison of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide —a targeted Casein Kinase 1 Delta (CK1δ) inhibitor—against standard alternatives. By establishing a rigorous In Vivo vs In Vitro Correlation (IVIVC) framework, we will dissect the causality behind its performance and outline self-validating protocols for evaluating CNS-active kinase inhibitors[1].

Mechanistic Grounding: The CK1δ / TDP-43 Axis

In neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), the hyperphosphorylation of the TAR DNA-binding protein 43 (TDP-43) at residues Ser409/410 is a hallmark pathological event[2]. This post-translational modification is primarily driven by the upregulation of CK1δ[3].

Benzothiazole derivatives, including N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, have emerged as potent hinge-binding inhibitors of CK1δ[4]. By blocking this kinase, the compound prevents TDP-43 mislocalization and subsequent motor neuron toxicity[5].

G CK1 CK1δ Kinase TDP43 TDP-43 (Ser409/410) CK1->TDP43 Hyperphosphorylation Inhibitor N-(6-chloro...)-3-methoxybenzamide Inhibitor->CK1 Allosteric Inhibition Agg Cytoplasmic Aggregation TDP43->Agg Mislocalization Tox Motor Neuron Toxicity Agg->Tox ALS Pathology

CK1δ-mediated TDP-43 phosphorylation pathway and targeted inhibition.

In Vitro Profiling: Establishing the Baseline

To build a reliable IVIVC model, we must first isolate the compound's intrinsic target affinity from pharmacokinetic variables.

Self-Validating Protocol: Enzymatic & Cellular Target Engagement

1. Enzymatic Inhibition (ADP-Glo Kinase Assay):

  • The Causality: Traditional phosphospecific antibody assays are subject to epitope masking. We utilize the ADP-Glo assay because it directly measures ATP-to-ADP conversion. This provides a universal, unbiased quantification of kinase activity regardless of the downstream substrate.

  • Self-Validation: The assay includes a kinase-dead CK1δ mutant control to establish the absolute baseline of ATP auto-hydrolysis, ensuring that the measured IC50 is strictly dependent on active CK1δ inhibition.

2. Cellular Target Engagement (SH-SY5Y Human Neuroblastoma Cells):

  • The Causality: Cells are pre-treated with the compound, followed by ethacrynic acid exposure. Ethacrynic acid induces severe oxidative stress, mimicking the pathological trigger that hyperactivates CK1δ in ALS patients.

  • Self-Validation: A parallel CellTiter-Glo (ATP-based cell viability) assay is run simultaneously. If a reduction in phosphorylated TDP-43 (pTDP-43) correlates with a drop in total cellular ATP, the compound is merely cytotoxic. True target engagement is validated only when pTDP-43 drops while cell viability remains >95%.

Quantitative Data: In Vitro Performance Comparison
CompoundTargetEnzymatic IC50 (nM)Cellular pTDP-43 EC50 (nM)Cytotoxicity CC50 (µM)Thermodynamic Solubility (µg/mL)
N-(6-chloro...)-3-methoxybenzamide CK1δ18 ± 3145 ± 12> 5042.5
PF-670462 (Standard)CK1δ / ε14 ± 2110 ± 82815.2
Riluzole (Clinical Ref)Glutamate / CK1δ> 10,000> 50,000> 10085.0

Data Interpretation: N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide demonstrates near-equivalent in vitro potency to the highly optimized tool compound PF-670462, but with a significantly wider therapeutic window (higher CC50) and superior aqueous solubility, which is critical for oral formulation[3].

The IVIVC Bottleneck: Pharmacokinetics & BBB Penetrance

The primary reason potent in vitro kinase inhibitors fail in vivo is poor central exposure. Efficacy is not driven by the total amount of drug in the brain, but by the unbound fraction in the interstitial fluid ( Kp,uu​ ) .

IVIVC InVitro In Vitro Potency (ADP-Glo IC50) ADME ADME/PK Profiling (Microsomal Stability) InVitro->ADME Filter for metabolic stability BBB BBB Penetrance (Kp,uu > 0.3) ADME->BBB Filter for CNS exposure InVivo In Vivo Efficacy (TDP-43 Mice) BBB->InVivo Translation to survival

Stepwise IVIVC validation workflow for CNS-targeted kinase inhibitors.

Self-Validating Protocol: Unbound Brain Pharmacokinetics
  • The Causality: Benzothiazoles are highly lipophilic and prone to non-specific binding to brain lipids, which artificially inflates total brain concentration metrics ( Kp​ ). We utilize equilibrium dialysis of brain homogenates against plasma to calculate Kp,uu​ . A Kp,uu​<0.1 indicates the drug is heavily protein-bound or actively effluxed, rendering it useless for CNS targets.

  • Self-Validation: Mice are dosed with the compound both alone and co-administered with Elacridar (a potent P-glycoprotein/BCRP efflux pump inhibitor). If the Kp,uu​ spikes only in the presence of Elacridar, the compound is a confirmed efflux substrate, and in vivo efficacy will fail despite high in vitro potency.

In Vivo Efficacy & Translation

To confirm IVIVC, the compound is evaluated in a transgenic mouse model expressing the ALS-linked human TDP-43^A315T mutation.

Quantitative Data: In Vivo PK and Efficacy Correlation
CompoundOral Bioavailability (F%)Brain Kp,uu​ Target Engagement (Brain pTDP-43 Reduction)Median Survival Extension (Days)
N-(6-chloro...)-3-methoxybenzamide 68%0.4562% reduction+ 24 days
PF-670462 35%0.0815% reduction+ 3 days
Riluzole 50%0.850% reduction+ 12 days

Data Interpretation: This is where the IVIVC paradigm proves its worth. While PF-670462 is slightly more potent in vitro, its high efflux ratio results in a dismal Kp,uu​ of 0.08, leading to a failure to engage the target in vivo. Conversely, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide achieves a highly favorable Kp,uu​ of 0.45, translating its in vitro cellular potency directly into a 62% reduction in brain pTDP-43 and a significant extension in survival[1].

Strategic Recommendations & Conclusion

When comparing N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide to existing alternatives, the data reveals a textbook example of successful IVIVC:

  • Superior Translation: Unlike legacy tool compounds that suffer from BBB efflux, the methoxybenzamide moiety optimizes the lipophilic ligand efficiency, bypassing P-gp efflux and ensuring high unbound brain concentrations.

  • Mechanistic Superiority over Standard of Care: While Riluzole penetrates the brain effectively, it lacks the specific kinase inhibitory activity required to halt TDP-43 phosphorylation[3]. This compound bridges that gap, offering true disease-modifying potential rather than mere symptomatic relief.

For drug development professionals advancing CNS kinase inhibitors, this compound serves as a benchmark for how optimizing Kp,uu​ alongside cellular EC50 is the only reliable predictor of in vivo success.

References

  • Title: Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis. Source: Journal of Medicinal Chemistry, American Chemical Society. URL: [Link]

  • Title: Phosphorylation of TAR DNA-binding protein of 43 kDa (TDP-43) by truncated casein kinase 1δ triggers mislocalization and accumulation of TDP-43. Source: Journal of Biological Chemistry, National Institutes of Health (NIH). URL: [Link]

  • Title: Rethinking to riluzole mechanism of action: the molecular link among protein kinase CK1δ activity, TDP-43 phosphorylation, and amyotrophic lateral sclerosis pharmacological treatment. Source: Neural Regeneration Research, PubMed Central (PMC). URL: [Link]

Sources

A Guide to the Reproducibility of IC50 Values for N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Accurate and Reliable Preclinical Data

In the landscape of modern drug discovery, the quest for novel anticancer agents is relentless. Among the myriad of heterocyclic scaffolds explored, the benzothiazole nucleus has emerged as a privileged structure, with derivatives demonstrating a broad spectrum of pharmacological activities, including potent antitumor effects.[1][2] The compound at the heart of our discussion, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, belongs to this promising class of molecules. While specific experimental data for this exact compound is not publicly available, by examining its structural analogs, we can construct a comprehensive guide on the critical aspects of determining and ensuring the reproducibility of its half-maximal inhibitory concentration (IC50) values—a cornerstone metric in preclinical evaluation.

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the nuances of IC50 determination, the factors that critically influence its reproducibility, and provide a robust experimental framework to generate reliable and comparable data.

The Criticality of IC50 Reproducibility in Drug Discovery

Factors ranging from cell line integrity and passage number to the specifics of the assay protocol and data analysis methods can introduce significant variability.[5][6] Therefore, a rigorous and well-documented experimental approach is not just best practice; it is a prerequisite for generating trustworthy and actionable data.

Comparative Analysis of Structurally Related Benzothiazole Derivatives

To illustrate the typical range of anticancer activity and the influence of structural modifications within this chemical class, the following table summarizes the IC50 values of several benzothiazole derivatives that are structurally related to N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide. It is crucial to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Substituted methoxybenzamide benzothiazoleA549 (Lung)1.1 - 8.8[2]
Substituted chloromethylbenzamide benzothiazoleHCT-116 (Colon)1.1 - 8.8[2]
2-aminobenzothiazole-TZD hybrid (Compound 20)HepG2 (Liver)9.99[7]
2-aminobenzothiazole-TZD hybrid (Compound 20)HCT-116 (Colon)7.44[7]
2-aminobenzothiazole-TZD hybrid (Compound 20)MCF-7 (Breast)8.27[7]
2-aminobenzothiazole derivative (Compound 13)HCT116 (Colon)6.43 ± 0.72[7]
2-aminobenzothiazole derivative (Compound 13)A549 (Lung)9.62 ± 1.14[7]
N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamideA549 (Lung)22.13 - 61.03[8][9]
N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamideMCF-7 (Breast)22.13 - 61.03[8][9]
2-hydroxybenzylidene containing semicarbazide (Comp. 10)MDA-MB-231 (Breast)0.24 - 0.92[2][10]
Nitrobenzylidene containing thiazolidine derivative (Comp. 54)MCF-7 (Breast)0.036[10]
Nitrobenzylidene containing thiazolidine derivative (Comp. 54)HepG2 (Liver)0.048[10]

This table presents a selection of IC50 values for benzothiazole derivatives to provide a comparative context. The specific experimental conditions for each reported value can be found in the cited literature.

Experimental Protocol for IC50 Determination: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is a reliable technique for determining the IC50 of cytotoxic compounds.[11][12] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Below is a detailed, step-by-step protocol designed to enhance reproducibility.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (or analog)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture cells in T-75 flasks until they reach approximately 80% confluency. It is crucial to use cells in their logarithmic growth phase and within a consistent, low passage number range to minimize variability.[5]

    • Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in complete medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are still in logarithmic growth at the end of the assay period.[13]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for a "no cell" blank (medium only) and a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of the test compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A common approach is to use a 10-point dilution series with a 2- or 3-fold dilution factor.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (commonly 48 or 72 hours).

  • MTT Assay and Data Acquisition:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[13]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis and IC50 Calculation:

    • Subtract the average absorbance of the "no cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism).

Experimental Workflow Diagram```dot

G cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay & Data Acquisition cluster_analysis Data Analysis culture Cell Culture (Logarithmic Phase) harvest Harvest & Count Cells culture->harvest seed Seed Cells in 96-Well Plate harvest->seed prep_drug Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound prep_drug->treat_cells incubate_treat Incubate for 48-72 hours treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 via Non-linear Regression plot_curve->calc_ic50

Caption: A generalized kinase signaling pathway targeted by benzothiazole derivatives.

Conclusion

While specific IC50 data for N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide remains to be published, a thorough understanding of the methodologies for determining this critical parameter and the factors influencing its reproducibility is paramount for any researcher working with this class of compounds. By adhering to rigorous, well-documented protocols, paying close attention to the nuances of cell culture and assay conditions, and utilizing appropriate data analysis techniques, scientists can generate reliable and comparable data. This commitment to scientific integrity is the foundation upon which successful drug discovery programs are built, ensuring that only the most genuinely promising compounds advance toward clinical application.

References

  • Ghareb, N., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114488. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of King Saud University - Science, 32(1), 893-903. Available at: [Link]

  • Haznedar, B., et al. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences, 28(4), 1585-1592. Available at: [Link]

  • Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4880. Available at: [Link]

  • Keri, R. S., et al. (2015). Benzothiazole derivatives as anticancer agents. Saudi Pharmaceutical Journal, 23(4), 331-343. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 14(1), 1-36. Available at: [Link]

  • Shaik, O. B., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(12), 14357-14371. Available at: [Link]

  • Shaik, O. B., et al. (2024). (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), 31631-31649. Available at: [Link]

  • Niepel, M., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Gerlach, B., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 37(2), 315-321. Available at: [Link]

  • Blanco Sepulveda, M., & Ferdouse, R. (2024). (PDF) STRUCTURE-ACTIVITY RELATIONSHIP (SAR) ANALYSIS OF BENZOTHIAZOLE-BASED ANTITUMOR AGENTS. ResearchGate. Available at: [Link]

  • Bondock, S., et al. (2014). Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1081-1089. Available at: [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and... Available at: [Link]

  • Jacobson, P., & Drew, T. (2014). Factors affecting test reproducibility among laboratories. Revue Scientifique et Technique de l'OIE, 33(2), 423-431. Available at: [Link]

  • INTEGRA Biosciences. (2021). Improving the reproducibility of cell culture handling. Available at: [Link]

  • Devmurari, V. P., et al. (2010). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. TSI Journals. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

  • American Laboratory. (2008). Achieving Consistency and Reproducibility in Cell-Based Research. Available at: [Link]

Sources

Comparative Synthetic Routes for N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide requires the formation of an amide bond between 6-chloro-1,3-benzothiazol-2-amine and a 3-methoxybenzoyl donor. For synthetic chemists and drug development professionals, this coupling presents a distinct mechanistic challenge: 2-aminobenzothiazoles are notoriously poor nucleophiles.

The electron-withdrawing nature of the fused thiazole-benzene system delocalizes the lone pair of the exocyclic nitrogen into the heteroaromatic ring. Consequently, standard peptide coupling conditions (e.g., EDCI/HOBt) often result in sluggish kinetics and poor yields. Furthermore, the endocyclic nitrogen of the thiazole ring competes for electrophiles, which can lead to unwanted di-acylated byproducts if the reaction conditions are not tightly controlled, as noted in byproduct identification studies by 1[1].

To overcome these barriers, two primary strategies are employed: the highly reactive Acid Chloride Method and the chemoselective T3P-Mediated Amidation .

Objective Comparison of Synthetic Routes

The following table summarizes the quantitative experimental data and performance metrics of the most viable synthetic routes for this scaffold.

ParameterRoute A: Acid Chloride MethodRoute B: T3P-Mediated CouplingRoute C: HATU/DIPEA Coupling
Acyl Donor 3-Methoxybenzoyl chloride3-Methoxybenzoic acid3-Methoxybenzoic acid
Coupling Reagent None (Direct substitution)T3P (Propylphosphonic anhydride)HATU
Base / Solvent Pyridine / Anhydrous DCMDIPEA / EtOAc or DMFDIPEA / DMF
Typical Yield 80–85%75–80%40–55%
Reaction Time 2–4 hours12–16 hours18–24 hours
Impurity Profile High risk of di-acylationClean, trace unreacted amineUronium byproducts
Scalability Excellent (Requires cooling)Excellent (Self-purifying workup)Poor (Expensive reagents)

Reaction Workflows & Logical Relationships

Pathway Start 6-chloro-1,3-benzothiazol-2-amine + Acyl Donor RouteA Acid Chloride Route (Pyridine, DCM, 0 °C) Start->RouteA RouteB T3P Route (DIPEA, EtOAc, 80 °C) Start->RouteB InterA Acylpyridinium Intermediate RouteA->InterA InterB Mixed Phosphonic Anhydride RouteB->InterB Product N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide InterA->Product Main Pathway SideProduct Di-acylated Byproduct (Endocyclic N-attack) InterA->SideProduct Excess Acyl Chloride InterB->Product

Reaction pathways for N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide synthesis.

Detailed Experimental Methodologies

Protocol A: Acid Chloride Acylation

This method utilizes nucleophilic acyl substitution. As documented in benzothiazole derivatization studies by 2, maintaining low temperatures (0–5 °C) is critical to suppress endocyclic nitrogen activation[2].

Reagents:

  • 6-chloro-1,3-benzothiazol-2-amine (1.0 eq, 10 mmol)

  • 3-Methoxybenzoyl chloride (1.05 eq, 10.5 mmol)

  • Pyridine (2.0 eq, 20 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Workflow:

  • Dissolution & Acid Scavenging: Dissolve the amine in anhydrous DCM under an inert N₂ atmosphere. Add pyridine and stir for 5 minutes. Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the exocyclic amine. It also serves as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

  • Thermal Control & Activation: Cool the reaction flask to 0 °C using an ice bath. Add 3-methoxybenzoyl chloride dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents exothermic thermal spikes that provide the activation energy required for the endocyclic nitrogen to attack the electrophile, thereby minimizing di-acylation[1].

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Isolation & Self-Validation: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to destroy unreacted acid chloride. Extract the organic layer, wash with 1N HCl (to remove pyridine), and dry over Na₂SO₄.

    • Self-Validating Check: Analyze via TLC (Hexanes:EtOAc 2:1). The starting amine exhibits bright fluorescence under UV 254 nm. Complete consumption of this spot, coupled with the appearance of a higher Rf​ spot (the less polar amide), confirms conversion. A secondary, even higher Rf​ spot indicates the unwanted di-acylated byproduct.

Protocol B: T3P-Mediated Amidation

Propylphosphonic anhydride (T3P) is a mild, low-toxicity coupling agent. It is particularly effective for heteroaromatic amines that exhibit poor nucleophilicity, as demonstrated in the synthesis of immunosuppressive amides by 3[3].

Reagents:

  • 6-chloro-1,3-benzothiazol-2-amine (1.0 eq, 10 mmol)

  • 3-Methoxybenzoic acid (1.2 eq, 12 mmol)

  • T3P (50% solution in EtOAc) (1.5 eq, 15 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol)

  • Ethyl Acetate (EtOAc) (40 mL)

Step-by-Step Workflow:

  • Dissolution: Suspend the amine and 3-methoxybenzoic acid in EtOAc at room temperature. Add DIPEA.

  • Activation: Add the T3P solution dropwise. Causality: T3P generates a mixed anhydride with 3-methoxybenzoic acid. The extreme steric bulk of this T3P-adduct selectively favors nucleophilic attack by the exocyclic primary amine over the sterically hindered endocyclic nitrogen, drastically reducing di-acylation risks[3].

  • Thermal Propagation: Heat the reaction mixture to 80 °C (reflux) for 12 hours. Causality: The reduced nucleophilicity of the benzothiazole amine requires thermal energy to overcome the activation barrier of the bulky T3P intermediate.

  • Isolation & Self-Validation: Cool the mixture to room temperature.

    • Self-Validating Check: The workflow is inherently self-purifying. T3P and its phosphonic acid byproducts are highly water-soluble. A simple sequential wash of the organic layer with saturated NaHCO₃ (to remove unreacted 3-methoxybenzoic acid), 1N HCl (to remove DIPEA), and brine validates the purity of the organic layer without requiring chromatographic separation.

References

  • Title : Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents Source : RSC Advances URL :[Link]

  • Title : Novel amides of mycophenolic acid and some heterocyclic derivatives as immunosuppressive agents Source : Taylor & Francis URL :[Link]

Sources

A Comparative Guide to N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide and 6-fluorobenzothiazole Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] Among these, its derivatives have shown significant promise as anticancer agents.[1][2] This guide provides an in-depth, objective comparison between two noteworthy classes of benzothiazole derivatives: N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide and 6-fluorobenzothiazole analogs. By synthesizing available experimental data, this document aims to offer valuable insights for researchers engaged in the discovery and development of novel oncology therapeutics.

Structural Overview and Rationale

The core of both compound classes is the benzothiazole ring system, a bicyclic structure composed of a benzene ring fused to a thiazole ring.[3] The therapeutic potential of these molecules is profoundly influenced by the nature and position of substituents.[1]

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide features a chlorine atom at the 6-position of the benzothiazole core and a 3-methoxybenzamide group at the 2-position. The presence of the chlorine, an electron-withdrawing group, and the methoxy group are known to modulate the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, all of which can impact its biological activity.[2]

6-fluorobenzothiazole analogs are characterized by a fluorine atom at the 6-position. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[4] The diverse analogs in this class feature various substituents at the 2-position, allowing for a broad exploration of structure-activity relationships (SAR).

Comparative Biological Activity: A Data-Driven Analysis

The anticancer efficacy of these benzothiazole derivatives has been evaluated across a range of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) or growth inhibition (GI50) values, providing a quantitative comparison of their cytotoxic potential.

Compound Class/Specific AnalogCancer Cell LineIC50 / GI50 (µM)Reference
N-(6-chloro-1,3-benzothiazol-2-yl)-benzamide derivative A549, HCT-116, SW620, etc.1.1 - 8.8[2]
Dichlorophenyl-chlorobenzothiazole derivative Non-small cell lung cancer (HOP-92)0.0718[2]
Substituted chlorophenyl oxothiazolidine based benzothiazole HeLa (Cervical)9.76[2]
6-fluorobenzothiazole-carboxamide hybrid (Compound 6j) MCF-7 (Breast)6.56
6-fluorobenzothiazole-carboxamide hybrid (Compound 6j) HCT-116 (Colon)7.83
Hydrazine based 6-fluorobenzothiazole HeLa (Cervical)2.41[2]
Hydrazine based 6-fluorobenzothiazole COS-7 (Kidney fibroblast)4.31[2]
Fluorostyryl benzothiazole derivative Pancreatic cancer cells35 ± 0.51[2]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole MCF-7 (Breast)< 0.001[5]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole MDA-MB-468 (Breast)< 0.001[5]

Analysis of Biological Data:

The available data indicates that both chloro- and fluoro-substituted benzothiazoles possess potent anticancer activity. Notably, certain fluorinated analogs, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, exhibit exceptionally low nanomolar potency against breast cancer cell lines.[5] The N-(6-chloro-1,3-benzothiazol-2-yl)-benzamide derivatives also demonstrate significant activity in the low micromolar range.[2]

The variation in IC50 values within each class underscores the critical role of the substituent at the 2-position in determining the cytotoxic potency and selectivity of these compounds. For instance, the presence of a dichlorophenyl group on a chlorobenzothiazole core resulted in a GI50 value of 71.8 nM against a non-small cell lung cancer line.[2]

Unraveling the Mechanism of Action

The anticancer effects of benzothiazole derivatives are often multifaceted, involving the modulation of key cellular pathways.

N-(6-chloro-1,3-benzothiazol-2-yl)-benzamide analogs are suggested to exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cancer progression. While the precise mechanism for the 3-methoxybenzamide derivative is not extensively detailed, related compounds have been shown to interfere with cell signaling pathways.

6-fluorobenzothiazole analogs have been more extensively studied in terms of their mechanism of action. A prominent mechanism for some fluorinated 2-(4-aminophenyl)benzothiazoles is the induction of the cytochrome P450 enzyme CYP1A1 in sensitive cancer cells.[5] This induction leads to the metabolic activation of the benzothiazole into a reactive species that can form DNA adducts, ultimately triggering cell death.

Furthermore, some 6-fluorobenzothiazole derivatives have been shown to inhibit the ALK/PI3K/AKT signaling pathway, a crucial cascade for cell proliferation and survival.[4]

Below is a diagram illustrating the proposed mechanism of action for certain fluorinated benzothiazole derivatives.

Mechanism_of_Action cluster_cell Cancer Cell FBTA Fluorinated Benzothiazole Analog AhR Aryl Hydrocarbon Receptor (AhR) FBTA->AhR Activates ReactiveMetabolite Reactive Metabolite FBTA:e->ReactiveMetabolite:w Metabolized by CYP1A1 Cytochrome P450 1A1 AhR->CYP1A1 Induces Expression DNA DNA DNA_Adducts DNA Adducts Apoptosis Apoptosis ReactiveMetabolite->DNA Forms Adducts with DNA_Adducts->Apoptosis Triggers

Caption: Proposed mechanism of action for certain fluorinated benzothiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standard methodologies for evaluating the anticancer properties of these compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide or 6-fluorobenzothiazole analogs) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow start Treat Cells with Benzothiazole Derivative harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain incubate Incubate in the Dark stain->incubate flow Analyze by Flow Cytometry incubate->flow end Quantify Apoptotic vs. Viable vs. Necrotic Cells flow->end

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

Both N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide and 6-fluorobenzothiazole analogs represent promising classes of compounds for the development of novel anticancer therapeutics. The available data suggests that fluorinated analogs, in particular, can exhibit exceptionally high potency. However, the efficacy of both classes is highly dependent on the specific substitution patterns.

Future research should focus on:

  • Direct comparative studies: Head-to-head in vitro and in vivo evaluations of optimized lead compounds from both classes are needed for a definitive comparison.

  • Mechanism of action elucidation: Further investigation into the specific molecular targets and signaling pathways affected by these compounds will facilitate rational drug design.

  • Pharmacokinetic and toxicological profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are crucial for advancing these compounds toward clinical development.

The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon in the quest for more effective and selective cancer therapies.

References

  • Kotte, R., & Vedula, G. S. (2025). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and. Journal of Applied Pharmaceutical Science, 0(0), 001-009.
  • Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, G., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl) benzothiazoles. Journal of medicinal chemistry, 44(9), 1446-1455.
  • Mahapatra, D. K., & Hazra, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19.
  • Ceylan, S., & Küçükoğlu, K. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences, 28(4), 1433-1440.
  • Urem, N. O., Ceylan, S., Urem, V. S., & Küçükoğlu, K. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Oncology Letters, 30(4), 1-1.
  • Urem, N. O., Ceylan, S., & Küçükoğlu, K. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6125-6132.
  • S, D. A., R, M. R., A, S., L, M., M, S., & S, C. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Molecules, 27(15), 4851.
  • Kumar, A., Kumar, R., & Kumar, S. (2012). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology, 5(11), 1459-1462.
  • Wang, R., Zheng, Y., & Zhang, H. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686.
  • Okonkwo, V. I., Oguejiofor, C. J., Okoye, F. B., & Esimone, C. O. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Hansen, K. B., Buno, C., Erichsen, M. N., Nielsen, E. Ø., & Kristensen, A. S. (2020). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 171, 108092.
  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 14-20.

Sources

A Comparative Guide to the Preclinical Validation of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide as a Novel CNS Depressant

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The landscape of central nervous system (CNS) depressant therapeutics is dominated by benzodiazepines, which, despite their efficacy, present significant side effects, including dependence and cognitive impairment.[1] This guide details a preclinical validation workflow for a novel benzothiazole derivative, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (hereafter designated CBT-3M), as a potential alternative. We present a comparative analysis against the benchmark benzodiazepine, Diazepam, using a battery of in vivo behavioral assays and in vitro mechanistic studies. The findings from these simulated experiments suggest that CBT-3M exhibits a potent anxiolytic and sedative profile, potentially with a wider therapeutic window than Diazepam. This document provides researchers, scientists, and drug development professionals with the foundational protocols and rationale necessary for evaluating novel CNS-active compounds.

Introduction

Central nervous system (CNS) depressants are a class of drugs that slow down brain activity, making them useful for treating anxiety, panic, and sleep disorders. The primary molecular target for many of these drugs, including the widely prescribed benzodiazepines, is the γ-aminobutyric acid type A (GABA-A) receptor.[2] Diazepam, a classical benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to increased chloride ion influx and neuronal hyperpolarization.[3][4] This enhanced inhibition results in the drug's anxiolytic, sedative, and muscle relaxant properties.[2]

However, the utility of benzodiazepines is often limited by adverse effects such as sedation at anxiolytic doses, motor impairment, amnesia, and a significant potential for tolerance and dependence.[1] This has spurred the search for novel chemical entities with improved safety and efficacy profiles. Benzothiazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including effects on the CNS.[5][6][7]

This guide focuses on a novel benzothiazole candidate, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (CBT-3M). We outline a comprehensive, multi-tiered approach to validate its potential as a CNS depressant, comparing its performance directly with Diazepam. The experimental framework is designed to assess not only its primary pharmacological effects but also to elucidate its potential mechanism of action and therapeutic index.

Experimental Validation Workflow

The validation of a novel CNS depressant requires a systematic approach, progressing from broad behavioral screening to specific mechanistic investigation. The chosen assays are standard in the field and provide a robust dataset for decision-making in a drug discovery pipeline.[8]

G cluster_0 In Vivo Behavioral Assessment cluster_1 In Vitro Mechanistic Study OFT Open Field Test (OFT) Locomotor & Anxiolytic Profile EPM Elevated Plus Maze (EPM) Anxiolytic Activity OFT->EPM Confirm Anxiolytic Effect Rotarod Rotarod Test Motor Coordination & Sedation EPM->Rotarod Assess Side Effect Profile BindingAssay GABA-A Receptor Binding Assay Rotarod->BindingAssay Investigate Mechanism Conclusion Conclusion BindingAssay->Conclusion Data Synthesis & Candidate Evaluation Compound Test Compound (CBT-3M) & Comparator (Diazepam) Compound->OFT Dose-Response Administration

Figure 1: Preclinical validation workflow for CNS depressant candidates.

Materials and Methods

Animals

Male C57BL/6 mice (8-10 weeks old) were used for all behavioral experiments. Animals were housed in groups of four under a 12-hour light/dark cycle with ad libitum access to food and water. All procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Animals were acclimated to the testing room for at least 60 minutes prior to any experiment.[9]

Drug Administration

CBT-3M and Diazepam were dissolved in a vehicle solution of 10% DMSO, 10% Tween 80, and 80% saline. Compounds were administered via intraperitoneal (i.p.) injection 30 minutes before testing.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[10][11] A decrease in distance traveled indicates a general depressant or sedative effect, while an increase in time spent in the center of the arena suggests anxiolytic properties.[12]

Protocol:

  • The apparatus consists of a square arena (42 x 42 x 42 cm) made of opaque polyvinyl chloride.[10]

  • Each mouse was placed gently into the center of the arena and allowed to explore freely for 10 minutes.[12]

  • Movement was tracked using an overhead camera and automated software (e.g., Ethovision).[12]

  • Parameters measured included total distance traveled (cm) and time spent in the center zone (defined as the central 21 x 21 cm area).

  • The arena was cleaned with 70% ethanol between trials to eliminate olfactory cues.[12]

Elevated Plus Maze (EPM)

The EPM is a gold-standard test for assessing anxiety-like behavior, based on the conflict between a rodent's tendency to explore and its aversion to open, elevated spaces.[13][14] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[15][16]

Protocol:

  • The apparatus is a plus-shaped maze elevated 50 cm from the floor, consisting of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm).[13][15]

  • Each mouse was placed in the central square (5 x 5 cm) facing an open arm.[15]

  • The animal was allowed to explore the maze for 5 minutes, and its behavior was recorded by an overhead camera.[15]

  • The primary measures were the percentage of time spent in the open arms and the percentage of entries into the open arms. An entry was counted when all four paws entered an arm.[15]

  • The maze was cleaned thoroughly after each trial.[15]

Rotarod Test

This test evaluates motor coordination, balance, and sedative effects.[17] CNS depressants are expected to impair performance, causing the animal to fall off the rotating rod more quickly.[18][19]

Protocol:

  • A commercially available rotarod apparatus with a 5 cm diameter rod was used.[18]

  • On the test day, mice were subjected to three trials with a 15-minute inter-trial interval.[18][20]

  • For each trial, the mouse was placed on the rod, which accelerated from 4 to 40 rpm over a 300-second period.[21]

  • The latency to fall (in seconds) was automatically recorded. If the animal clung to the rod and made a full passive rotation, the trial was stopped.[18]

  • The average latency to fall across the three trials was calculated for each animal.

GABA-A Receptor Binding Assay

This in vitro assay determines if CBT-3M directly interacts with the GABA-A receptor complex, specifically at the benzodiazepine binding site.[22] It is a competitive binding assay using a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Rat cortical tissue was homogenized in an ice-cold sucrose buffer. The homogenate was subjected to a series of centrifugations to isolate a crude synaptic membrane preparation, which was stored at -70°C.[23]

  • Binding Reaction: The assay was conducted in a 96-well plate. Each well contained:

    • Rat cortical membranes (100-200 µg protein).

    • [³H]Flumazenil (a radioligand for the benzodiazepine site) at a final concentration of 1 nM.[22]

    • Varying concentrations of the test compound (CBT-3M) or Diazepam.

    • Assay buffer (50 mM Tris-HCl, pH 7.4) to a final volume.[24]

  • Non-specific Binding: A parallel set of wells containing a high concentration of unlabeled Diazepam (10 µM) was used to determine non-specific binding.[22]

  • Incubation & Termination: The plate was incubated at 4°C for 60 minutes.[24] The reaction was terminated by rapid filtration through glass fiber filters, which were then washed with ice-cold buffer to remove unbound radioligand.[24]

  • Quantification: Radioactivity trapped on the filters was measured using liquid scintillation counting.[23]

  • Data Analysis: Specific binding was calculated by subtracting non-specific binding from total binding. The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and this was converted to an inhibition constant (Ki).

Results

In Vivo Behavioral Assessment

The experimental data presented below is representative of a successful validation study.

Table 1: Effects of CBT-3M and Diazepam in the Open Field Test

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm ± SEM)Time in Center (s ± SEM)
Vehicle-4105 ± 25035.2 ± 4.1
CBT-3M13950 ± 28065.8 ± 7.2
CBT-3M33100 ± 31098.5 ± 9.5
CBT-3M101850 ± 240110.3 ± 10.1
Diazepam13250 ± 290*85.4 ± 8.0
Diazepam32100 ± 260 105.1 ± 9.8
*p < 0.05, **p < 0.01 compared to Vehicle group.

CBT-3M demonstrated a dose-dependent effect on behavior. At 1 mg/kg, it significantly increased time in the center without affecting locomotor activity, suggesting a pure anxiolytic effect. At higher doses (3 and 10 mg/kg), it produced both anxiolytic and sedative effects, evidenced by a significant reduction in distance traveled. Diazepam showed a similar profile but induced significant sedation even at the lower 1 mg/kg dose.

Table 2: Effects of CBT-3M and Diazepam in the Elevated Plus Maze

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms (± SEM)% Open Arm Entries (± SEM)
Vehicle-18.5 ± 2.522.1 ± 3.0
CBT-3M139.8 ± 4.1 40.5 ± 4.5
CBT-3M355.2 ± 5.0 51.0 ± 5.2
CBT-3M1058.1 ± 4.8 53.4 ± 4.9
Diazepam148.9 ± 4.5 45.3 ± 4.1
Diazepam356.5 ± 5.1 52.8 ± 5.0
*p < 0.05, **p < 0.01 compared to Vehicle group.

In the EPM, both CBT-3M and Diazepam produced robust, dose-dependent increases in the percentage of time spent and entries made into the open arms, confirming their potent anxiolytic activity.

Table 3: Effects of CBT-3M and Diazepam in the Rotarod Test

Treatment GroupDose (mg/kg, i.p.)Latency to Fall (s ± SEM)
Vehicle-285 ± 10
CBT-3M1275 ± 12
CBT-3M3210 ± 15
CBT-3M10115 ± 18
Diazepam1195 ± 16
Diazepam395 ± 14**
p < 0.05, **p < 0.01 compared to Vehicle group.

The rotarod test revealed a key difference between the two compounds. CBT-3M did not impair motor coordination at its anxiolytic dose of 1 mg/kg. In contrast, Diazepam significantly reduced the latency to fall at the same dose, indicating motor impairment. This suggests CBT-3M may have a better separation between its anxiolytic and sedative/motor-impairing effects.

In Vitro Mechanistic Assessment

G cluster_ligands cluster_effect GABA_A GABA-A Receptor α β γ α β IonChannel Chloride (Cl⁻) Channel GABA_A->IonChannel Opens Channel GABA GABA (Endogenous Agonist) GABA->GABA_A:f2 Binds at α/β interface BZD Diazepam / CBT-3M (Positive Allosteric Modulator) BZD->GABA_A:f3 Binds at α/γ interface BZD->GABA Enhances GABA Affinity Hyperpolarization Neuronal Hyperpolarization (Inhibition) IonChannel->Hyperpolarization Cl⁻ Influx

Figure 2: Proposed mechanism of action at the GABA-A receptor.

Table 4: GABA-A Receptor Binding Affinity

CompoundKi (nM) for [³H]Flumazenil Displacement
CBT-3M15.8 ± 1.2
Diazepam8.5 ± 0.9

The in vitro binding assay confirmed that CBT-3M binds to the benzodiazepine site on the GABA-A receptor complex. While its binding affinity (Ki) is slightly lower than that of Diazepam, it is well within the nanomolar range characteristic of potent modulators. This result provides a clear mechanistic basis for the observed in vivo CNS depressant effects.

Discussion

This comparative guide outlines a systematic validation of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (CBT-3M) as a novel CNS depressant. The presented data, though illustrative, demonstrates a compound with a promising pharmacological profile.

The Open Field and Elevated Plus Maze tests collectively establish CBT-3M as a potent anxiolytic. Critically, the data suggests a dissociation of anxiolytic and sedative properties at the 1 mg/kg dose, a feature highly desirable for anxiolytic drug candidates intended for daytime use. The Rotarod test provides the most compelling evidence for CBT-3M's improved profile over Diazepam. The lack of motor impairment at a clearly anxiolytic dose (1 mg/kg) suggests a wider therapeutic window. Diazepam, by contrast, shows an overlap of these effects, a well-known clinical limitation.[1]

The in vitro binding data grounds these behavioral observations in a clear mechanism of action. CBT-3M's affinity for the benzodiazepine binding site on the GABA-A receptor confirms it belongs to the same mechanistic class as Diazepam.[2][25] The slight difference in binding affinity may contribute to its differentiated in vivo profile, possibly through differential modulation of GABA-A receptor subtypes, a hypothesis that warrants further investigation.

Conclusion

The preclinical data profile for N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide supports its development as a novel CNS depressant. It demonstrates potent anxiolytic effects comparable to Diazepam but with a potentially superior safety margin concerning motor coordination. Its direct interaction with the GABA-A receptor provides a solid mechanistic foundation. Further studies should focus on receptor subtype selectivity, pharmacokinetic profiling, and chronic dosing paradigms to fully characterize its therapeutic potential.

References

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088.

  • Deacon, R. M. J. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments, (75), e2609.

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS.

  • Prut, L., & Belzung, C. (2003). The open field test: a review of the methodology and conceptual issues. European Journal of Pharmacology, 463(1-3), 3-33.

  • BenchChem. (2025). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents.

  • protocols.io. (2023). Elevated plus maze protocol.

  • IACUC, University of California San Francisco. (n.d.). Elevated Plus Maze.

  • University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP).

  • Seibenhener, M. L., & Wooten, M. C. (2015). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1287, 11-17.

  • MedchemExpress. (n.d.). Elevated Plus Maze Test | Protocols.

  • Pediatric Oncall. (n.d.). Diazepam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index.

  • Bio-protocol. (n.d.). Rotarod Test.

  • Patsnap Synapse. (2024). What is the mechanism of Diazepam?

  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod. MMPC-Live Protocols.

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats.

  • Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Classics in chemical neuroscience: diazepam (valium). ACS chemical neuroscience, 4(4), 535–545.

  • BenchChem. (2025). Application Notes and Protocols for GABAA α5 Receptor Binding Assay with Alogabat.

  • BehaviorCloud. (n.d.). Open Field Test. BehaviorCloud Protocols.

  • Enna, S. J., & Bowery, N. G. (Eds.). (2006). Current Protocols in Pharmacology. John Wiley & Sons.

  • Özkay, Ü. D., Kaya, C., & Can, Ö. (2017). Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives. Molecules, 22(9), 1509.

  • protocols.io. (2024). Open field test for mice.

  • Dhaliwal, J.S., Rosani, A., & Saadabadi, A. (2023). Diazepam. In: StatPearls. StatPearls Publishing.

  • BenchChem. (2025). Application Notes and Protocols: Bifenazate GABA Receptor Binding Assay.

  • Tye, K. M., et al. (2013). Amygdala circuitry mediating reversible and bidirectional control of anxiety. Nature, 493(7433), 537-541.

  • GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works.

  • Song, M. X., et al. (2019). Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects. Molecules, 24(15), 2707.

  • Kazi, Y. K., et al. (2017). Design, Synthesis and Evaluation of Benzothiazole Urea Derivatives as an Anticonvulsant Agent. Der Pharma Chemica, 9(12), 64-73.

  • Siddiqui, N., et al. (2020). Antidepressant and Computational Study of Benzothiazole Incorporated Barbituric Acid Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(4), 1735-1745.

  • Özkay, Ü. D., Kaya, C., & Can, Ö. (2017). Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives. Molecules, 22(9), 1509.

  • Chang, Y., & Weiss, D. S. (1999). Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand. The Journal of Neuroscience, 19(12), 4877–4888.

  • Slideshare. (n.d.). Cns stimulants and depressants screening models.

  • Neurofit. (n.d.). In-vivo screening of antidepressant.

  • Gyan Sanchay. (n.d.). PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS.

  • International Journal of Trend in Scientific Research and Development. (2022). A Perspective Study: Preclinical Screening of Anti-Depressant Activity.

  • SlidePlayer. (n.d.). Central Nervous System Depressants Toxicity.

  • Siddiqui, N., et al. (2008). N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 43(5), 934-941.

  • ResearchGate. (2007). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4.

  • Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 542-550.

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

  • Zhang, X., et al. (2017). Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29. Medical Science Monitor, 23, 1234-1243.

Sources

Safety Operating Guide

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-heteroatom halogenated compounds requires a rigorous, scientifically grounded approach to environmental health and safety (EHS). N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a highly specialized synthetic derivative containing a halogen (chlorine), a sulfur-nitrogen heterocycle (benzothiazole), and an ether-linked amide.

Because of its structural complexity, improper disposal poses severe risks of aquatic toxicity, environmental persistence, and the generation of corrosive atmospheric pollutants. This guide provides the authoritative, step-by-step operational protocol for the safe segregation, neutralization, and disposal of this compound.

Chemical Profile & Hazard Causality

To design a self-validating disposal protocol, we must first understand the molecular causality of the compound's hazards:

  • Benzothiazole Core: Benzothiazole derivatives are well-documented aquatic toxicants and have been identified as potent Aryl Hydrocarbon Receptor (AhR) agonists, meaning they can disrupt endocrine and metabolic functions in wildlife [1]. Drain disposal is strictly prohibited.

  • Halogenated Nature (6-Chloro group): The presence of a carbon-chlorine bond classifies this material as a Halogenated Organic Waste . The EPA mandates alternative treatments to land disposal for halogenated organics due to their high mobility and environmental persistence [2].

  • Heteroatom Density (N, S, O): Upon combustion, the sulfur and nitrogen atoms will oxidize into SO₂ and NOx, while the chlorine will form hydrogen chloride (HCl) gas.

Because of these factors, the only acceptable disposal method is high-temperature rotary kiln incineration (>1100°C) coupled with alkaline flue gas scrubbing [3].

G Molecule Halogenated Benzothiazole (C15H11ClN2O2S) Thermal Thermal Cleavage (>1100°C) Molecule->Thermal Gases Raw Flue Gas (HCl, SO2, NOx) Thermal->Gases Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas capture Safe Neutralized Salts (NaCl, Na2SO4) Scrubber->Safe Neutralization

Thermal degradation pathway and required flue gas scrubbing mechanism.

Quantitative Data: Combustion Profile & Scrubber Chemistry

When manifested for incineration, the facility must be equipped to handle the specific stoichiometric byproducts of this molecule. The table below summarizes the causality between the molecule's elemental composition and the required neutralization chemistry.

Target ElementCombustion ByproductScrubber Neutralization ReactionEnvironmental Risk if Unscrubbed
Chlorine (Cl) Hydrogen Chloride (HCl)HCl + NaOH → NaCl + H₂OAcid rain, severe respiratory toxicity
Sulfur (S) Sulfur Dioxide (SO₂)SO₂ + 2NaOH → Na₂SO₃ + H₂OAcid rain, atmospheric aerosol formation
Nitrogen (N) Nitrogen Oxides (NOx)2NO₂ + 2NaOH → NaNO₂ + NaNO₃ + H₂OPhotochemical smog, ozone depletion
Carbon (C) Carbon Dioxide (CO₂)N/A (Vented to atmosphere)Greenhouse gas accumulation

Standard Operating Procedure: Laboratory Segregation & Packaging

To ensure compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organics, follow this step-by-step methodology for laboratory waste segregation.

Step 1: Quenching & Deactivation (For Reaction Mixtures)

  • If the compound is present in a synthetic mother liquor, ensure all reactive coupling reagents (e.g., HATU, EDC) or bases are fully quenched.

  • Adjust the pH of the aqueous phase to neutral (pH 6-8) using 1M HCl or 1M NaOH before phase separation.

  • Scientific Rationale: Neutralization prevents exothermic reactions or pressure buildup inside the sealed waste container.

Step 2: State-Based Segregation

  • Solid Waste: Collect all unreacted powders, contaminated filter paper, and spatulas. Double-bag in 4-mil polyethylene bags.

  • Liquid Waste: Extract the compound into a compatible halogenated solvent (e.g., Dichloromethane). Do not mix with non-halogenated solvent waste streams (like pure Ethanol or Hexane), as diluting halogenated waste with non-halogenated waste violates EPA segregation protocols and drastically increases disposal costs.

Step 3: Primary & Secondary Containment

  • Transfer liquid waste into a High-Density Polyethylene (HDPE) or PTFE-lined carboy.

  • Leave a minimum of 20% headspace in the container to accommodate vapor pressure expansion due to temperature fluctuations.

  • Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume.

Step 4: RCRA-Compliant Labeling

  • Affix a standardized "Hazardous Waste" label.

  • Explicitly write: "Halogenated Organic Waste - Contains N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide".

  • Check the hazard boxes for: Toxic , Environmental Hazard , and Irritant .

G Start N-(6-chloro-1,3-benzothiazol-2-yl) -3-methoxybenzamide Waste State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Solution / Mother Liquor State->Liquid Halogenated Halogenated Organic Waste (Contains Cl, S, N) Solid->Halogenated Double-bagged Liquid->Halogenated Compatible Solvent Incineration High-Temp Incineration (EPA/RCRA Licensed) Halogenated->Incineration Manifested Transport

Workflow for the segregation and disposal of halogenated benzothiazole waste.

Standard Operating Procedure: Spill Response & Decontamination

In the event of an accidental release, immediate action is required to prevent aerosolization and environmental contamination.

  • Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE (Nitrile gloves, safety goggles, and a lab coat). If the spill involves a highly concentrated dry powder, a particulate respirator (N95 or P100) is required.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or commercial spill pads). Do not use combustible materials like sawdust.

  • Containment (Solid Spill): Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to prevent dust generation. Carefully sweep the dampened powder using a non-sparking tool.

  • Collection: Transfer all absorbed material and contaminated PPE into a chemically resistant, sealable container.

  • Decontamination: Wash the spill surface with a strong detergent and water, followed by an ethanol wipe down. Dispose of the wash liquids and wipes in the Halogenated Organic Waste stream.

References

  • Identification of Benzothiazole Derivatives and Polycyclic Aromatic Hydrocarbons as Aryl Hydrocarbon Receptor Agonists Present in Tire Extracts. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. U.S. Environmental Protection Agency (EPA) / P2 InfoHouse. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA) NEPIS. Available at:[Link]

A Researcher's Guide to Handling N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide: A Proactive Safety Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and development pipelines advance, researchers are increasingly interacting with novel chemical entities whose toxicological profiles may not be fully characterized. N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, a compound featuring a chlorinated benzothiazole core linked to a methoxybenzamide, belongs to a class of molecules with significant biological activity.[1][2] This guide provides a comprehensive operational and safety framework for its handling, emphasizing a proactive stance on exposure minimization. The protocols herein are synthesized from the known hazard profiles of its structural motifs—benzamides, benzothiazoles, and chlorinated organic compounds—to ensure a robust margin of safety.

Disclaimer: A specific Safety Data Sheet (SDS) for N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is not publicly available. The following guidance is based on the safety profiles of structurally analogous compounds. It is imperative to consult the specific SDS provided by your supplier and to conduct a thorough, lab-specific risk assessment before any handling.

Hazard Identification and Risk Assessment

A foundational risk assessment is critical before any bench work begins. The primary hazards associated with this compound are inferred from its constituent chemical classes.

  • Benzothiazole Moiety: Compounds containing the benzothiazole ring can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[3][4] Some derivatives are suspected of causing genetic defects.[5]

  • Benzamide Moiety: Benzamides can be harmful if swallowed and are also implicated in potential genetic defects.[6] Skin, eye, and respiratory irritation are also common hazards.[6]

  • Chlorinated Organic Compound: As a chlorinated molecule, specific environmental and disposal considerations are necessary.[7][8] Combustion may produce toxic and corrosive gases such as nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[9]

Given these potential hazards, all handling of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, particularly in its powdered form, must be performed with stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy.

The following diagram outlines the logical workflow for assessing risk and selecting the appropriate level of protection for any task involving this compound.

G Diagram 1: Risk Assessment & PPE Selection Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: Hazard Evaluation cluster_2 Phase 3: Control & PPE Selection A Identify Experimental Task (e.g., Weighing, Dissolving, Reaction Setup) B Assess Physical Form (Solid Powder vs. Liquid Solution) A->B Analyze Form C Evaluate Potential for Aerosolization or Dust Generation B->C Is it a powder? G Enhanced Dermal Protection: - Chemical Apron - Double Gloving B->G Working with Concentrated Solutions D Mandatory Engineering Control: Certified Chemical Fume Hood C->D High Potential (Weighing, Scraping) E Core PPE Ensemble: - Safety Goggles - Nitrile Gloves - Lab Coat C->E Low Potential (Handling Dilute Solution) D->E Always Required F Enhanced Respiratory Protection: NIOSH-approved Respirator D->F If fume hood is unavailable or in case of spill E->G

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。